molecular formula C8H10N2O3 B1307448 4-Methoxy-N-methyl-2-nitrobenzenamine CAS No. 3360-79-0

4-Methoxy-N-methyl-2-nitrobenzenamine

Cat. No.: B1307448
CAS No.: 3360-79-0
M. Wt: 182.18 g/mol
InChI Key: ZSLKWYWZKYPLHX-UHFFFAOYSA-N
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Description

4-Methoxy-N-methyl-2-nitrobenzenamine is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-9-7-4-3-6(13-2)5-8(7)10(11)12/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLKWYWZKYPLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393589
Record name 4-Methoxy-N-methyl-2-nitrobenzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3360-79-0
Record name 4-Methoxy-N-methyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3360-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-N-methyl-2-nitrobenzenamine
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URL https://comptox.epa.gov/dashboard/DTXSID40393589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-N-methyl-2-nitrobenzenamine (CAS: 3360-79-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-N-methyl-2-nitrobenzenamine (CAS Number: 3360-79-0), a nitroaromatic compound. The document collates available data on its chemical and physical properties, a detailed experimental protocol for its synthesis, and safety information. All quantitative data is presented in structured tables for ease of reference. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and the logical relationship of the key reaction components.

Introduction

This compound, also known as 4-methoxy-N-methyl-2-nitroaniline, is an organic compound with the chemical formula C8H10N2O3.[1] It is classified as a substituted aniline. Based on available literature, this compound is primarily utilized as a chemical intermediate in organic synthesis.[2] While its precursor, 4-methoxy-2-nitroaniline, is a known intermediate in the synthesis of pharmaceuticals such as Omeprazole, there is a notable lack of published data regarding the specific applications of this compound in drug development.[3] Furthermore, extensive searches have not yielded any information on its biological activity or associated signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data has been compiled from various chemical databases and supplier specifications.

PropertyValueReference(s)
CAS Number 3360-79-0[1]
Molecular Formula C8H10N2O3[1]
Molecular Weight 182.18 g/mol [1][4]
IUPAC Name 4-methoxy-N-methyl-2-nitroaniline[4]
Synonyms This compound, N-Methyl-4-methoxy-2-nitroaniline[1][4]
Appearance Solid, White or yellow crystalline solid[2][5]
Melting Point 105 to 106°C[5]
Purity ≥98%[5]
InChI InChI=1S/C8H10N2O3/c1-9-7-4-3-6(13-2)5-8(7)10(11)12/h3-5,9H,1-2H3[4]
InChIKey ZSLKWYWZKYPLHX-UHFFFAOYSA-N[4]
Canonical SMILES CNC1=C(C=C(C=C1)OC)--INVALID-LINK--[O-][4]

Synthesis

The primary method for the synthesis of this compound is through the N-methylation of its precursor, 4-methoxy-2-nitroaniline.

Experimental Protocol: N-methylation of 4-methoxy-2-nitroaniline

This protocol is based on a documented synthetic route.

Materials:

  • 4-methoxy-2-nitroaniline (10 mmol, 1.68 g)

  • Dimethylformamide (DMF) (20 mL)

  • Sodium hydride (NaH) (60% dispersion in mineral oil, 12 mmol, 480 mg)

  • Methyl iodide (MeI) (20 mmol, 1.2 mL)

  • Brine solution

  • Sodium bicarbonate (NaHCO3) solution

  • Water (H2O)

Procedure:

  • In a suitable reaction vessel, dissolve 4-methoxy-2-nitroaniline (10 mmol, 1.68 g) in 20 mL of DMF.

  • Carefully add sodium hydride (12 mmol, 480 mg of a 60% dispersion in mineral oil) to the solution. Note that this addition is exothermic and results in the evolution of hydrogen gas, affording a deep red slurry.

  • Allow the slurry to stir for 15 minutes.

  • Add methyl iodide (20 mmol, 1.2 mL) to the reaction mixture. This step is also exothermic.

  • After 30 minutes, pour the reaction mixture into a solution of brine and sodium bicarbonate. This will result in the formation of a bright orange precipitate.

  • Filter the slurry to collect the precipitate.

  • Wash the filter cake with water.

  • Dry the resulting solid under reduced pressure to yield the final product, N-Methyl-4-methoxy-2-nitroaniline.

G cluster_0 Synthesis Workflow start Start dissolve Dissolve 4-methoxy-2-nitroaniline in DMF start->dissolve add_NaH Add NaH (Exothermic, H2 evolution) dissolve->add_NaH stir_1 Stir for 15 min add_NaH->stir_1 add_MeI Add MeI (Exothermic) stir_1->add_MeI react React for 30 min add_MeI->react quench Pour into brine and NaHCO3 solution (Precipitation occurs) react->quench filter Filter the slurry quench->filter wash Wash with H2O filter->wash dry Dry under reduced pressure wash->dry end End Product: This compound dry->end

Caption: Synthesis workflow for this compound.

Reaction Components

The following diagram illustrates the logical relationship between the key components in the synthesis.

G reactant 4-methoxy-2-nitroaniline (Starting Material) product This compound (Product) reactant->product N-methylation reagent1 Sodium Hydride (Base) reagent1->product reagent2 Methyl Iodide (Methylating Agent) reagent2->product

Caption: Key components in the synthesis of the target compound.

Spectral Data

While references to spectral data for this compound are available, detailed, quantitative data such as specific NMR chemical shifts are not present in the searched literature. The available information is summarized below.

Mass Spectrometry
TechniqueMajor Fragments (m/z)Reference
GC-MS182, 167, 121[4]
Infrared Spectroscopy
TechniqueSource of SampleReference
FTIR (KBr WAFER)G. W. Amery, Gillette Development Laboratories, Reading, England[4]
Vapor Phase IRDIGILAB FTS-14 Instrument[4]

Applications in Drug Development

A thorough review of the provided search results indicates a lack of documented applications for this compound as an intermediate in the synthesis of any specific drug, including Ribociclib. While its precursor, 4-methoxy-2-nitroaniline, is a known intermediate for pharmaceuticals like Omeprazole, this does not directly imply the use of the N-methylated derivative in similar or other drug synthesis pathways.[3] The compound is broadly categorized as a potential pharmaceutical intermediate by some suppliers, but specific examples are not provided.[2][6]

Biological Activity and Signaling Pathways

There is no information available in the searched literature regarding the biological activity of this compound. No studies on its interaction with biological targets or its effects on signaling pathways have been found. Consequently, a diagram of a signaling pathway involving this compound cannot be provided.

Safety Information

The available safety and hazard information for this compound is summarized below. Users should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Hazard InformationDetailsReference(s)
GHS Pictogram GHS07: Harmful/Irritant[5]
Signal Word Warning[5]
Hazard Statements H302: Harmful if swallowed.[5]
Precautionary Statements P101: If medical advice is needed, have product container or label at hand.[5]
General Handling Advice Avoid inhalation, ingestion, or contact with skin and eyes. Operate in a well-ventilated area. Wear appropriate protective equipment (gloves, safety glasses, protective clothing).[2]
Storage Store in a sealed container, away from fire and combustibles.[2]

References

An In-depth Technical Guide to 4-Methoxy-N-methyl-2-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the chemical properties, synthesis, and analysis of 4-Methoxy-N-methyl-2-nitrobenzenamine, a compound of interest for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Compound Data

Quantitative data for this compound is summarized in the table below, offering a clear reference for its fundamental chemical properties.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₃[1][2]
Molecular Weight 182.18 g/mol [1][2]
CAS Number 3360-79-0[1][2]
IUPAC Name 4-methoxy-N-methyl-2-nitroaniline[2][3]
Synonyms 4-Methoxy-N-methyl-2-nitroaniline, N-Methyl-4-methoxy-2-nitroaniline[1][3]

Experimental Protocols

A key application of this compound is in organic synthesis. The following section details a common experimental protocol for the synthesis of this compound via the N-methylation of 4-methoxy-2-nitroaniline.

Synthesis of this compound

This protocol describes the methylation of the amino group of 4-methoxy-2-nitroaniline.

Materials:

  • 4-methoxy-2-nitroaniline (10 mmol, 1.68 g)

  • Dimethylformamide (DMF) (20 mL)

  • Sodium hydride (NaH) (12 mmol, 480 mg of a 60% dispersion in mineral oil)

  • Methyl iodide (MeI) (20 mmol, 1.2 mL)

  • Brine solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Water (H₂O)

Procedure:

  • In a suitable reaction vessel, dissolve 4-methoxy-2-nitroaniline in DMF.

  • Carefully add sodium hydride to the solution. This reaction is exothermic and produces hydrogen gas, resulting in a deep red slurry.

  • Allow the mixture to react for 15 minutes.

  • Add methyl iodide to the slurry. This step is also exothermic.

  • After 30 minutes, quench the reaction by pouring the mixture into a solution of brine and sodium bicarbonate. This will result in the formation of a bright orange precipitate.

  • Filter the slurry to collect the precipitate.

  • Wash the collected solid with water.

  • Dry the solid under reduced pressure to obtain the final product, this compound, as a bright orange solid.[4]

Visualized Experimental Workflow

The synthesis protocol can be visualized as a clear, step-by-step workflow. The following diagram, generated using the DOT language, illustrates the logical progression of the experimental procedure.

SynthesisWorkflow A Dissolve 4-methoxy-2-nitroaniline in DMF B Add NaH (exothermic, H₂ evolution) A->B C Stir for 15 min B->C D Add MeI (exothermic) C->D E Stir for 30 min D->E F Quench with Brine/NaHCO₃ (Precipitate forms) E->F G Filter Slurry F->G H Wash with H₂O G->H I Dry under Reduced Pressure H->I J Final Product: This compound I->J

References

"4-Methoxy-N-methyl-2-nitrobenzenamine" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Methoxy-N-methyl-2-nitrobenzenamine, a substituted nitroaniline of interest in various chemical and pharmaceutical research areas. This document compiles available data on its properties, synthesis, and spectral information.

Core Physical and Chemical Properties

This compound, also known as N-Methyl-4-methoxy-2-nitroaniline, is a crystalline solid. Its core physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [1]
CAS Number 3360-79-0[1]
Appearance White or yellow crystalline solid[2]
Melting Point 105-106 °C[3]
Boiling Point (Predicted) 333.1 °C at 760 mmHg[2]
Solubility Soluble in organic solvents such as alcohols, ethers, and ketones; slightly soluble in water.[2]
LogP (Predicted) 2.4[1]

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been documented, starting from 4-methoxy-2-nitroaniline. The following workflow outlines the key steps in this synthesis.

G Synthesis Workflow of this compound cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product start 4-Methoxy-2-nitroaniline step1 Dissolve in appropriate solvent (e.g., DMF) start->step1 Step 1 step2 Add a base (e.g., Sodium Hydride) step1->step2 Step 2 step3 Introduce methylating agent (e.g., Methyl Iodide) step2->step3 Step 3 step4 Quench reaction step3->step4 Step 4 step5 Extract product step4->step5 Step 5 step6 Purify by recrystallization or chromatography step5->step6 Step 6 end This compound step6->end Final Product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Methodology

The synthesis of N-Methyl-4-methoxy-2-nitroaniline can be achieved through the N-methylation of 4-methoxy-2-nitroaniline. A representative experimental protocol is as follows:

Materials:

  • 4-methoxy-2-nitroaniline

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Hydride (NaH)

  • Methyl Iodide (CH₃I)

  • Brine solution

  • Sodium Bicarbonate (NaHCO₃) solution

  • Water

Procedure:

  • In a reaction vessel, dissolve 4-methoxy-2-nitroaniline in anhydrous DMF.

  • Carefully add sodium hydride to the solution. This is an exothermic reaction and will result in the evolution of hydrogen gas, forming a deep red slurry.

  • After a short period of stirring, add methyl iodide to the reaction mixture. This step is also exothermic.

  • Allow the reaction to proceed for approximately 30 minutes.

  • Pour the reaction mixture into a solution of brine and sodium bicarbonate. This will cause the product to precipitate as a bright orange solid.

  • Filter the slurry and wash the collected solid with water.

  • Dry the solid product under reduced pressure.

Note: This protocol is a general guideline, and specific quantities and reaction conditions may need to be optimized for scale and purity requirements.

Spectral Data

Various spectral data for this compound are available in public databases, which are crucial for its characterization.

  • ¹H NMR: Proton NMR data is available and can be used to confirm the presence and connectivity of hydrogen atoms in the molecule.[1]

  • ¹³C NMR: Carbon NMR data provides information about the carbon skeleton of the compound.[1]

  • Infrared (IR) Spectroscopy: IR spectra are available, showing the characteristic vibrational frequencies of the functional groups present, such as the N-H, C-H, C=C, N=O, and C-O bonds.[1]

  • Mass Spectrometry: Mass spectrometry data confirms the molecular weight of the compound.[1]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activity or involvement in signaling pathways of this compound. Research on related compounds, such as the parent molecule 4-methoxy-2-nitroaniline, has suggested potential antibacterial and antitumor properties.[2] The biological effects of N-methylation on nitroanilines can vary, potentially altering their pharmacokinetic and pharmacodynamic profiles.[4][5][6] However, without specific studies on the title compound, any discussion of its biological role would be speculative.

Further research is required to elucidate the specific biological functions and potential therapeutic applications of this compound. As such, diagrams for signaling pathways or detailed experimental workflows for biological assays cannot be provided at this time.

Logical Relationships in Synthesis

The synthesis of this compound is logically dependent on the availability and reactivity of its precursors. The following diagram illustrates the key conceptual relationships in its preparation.

G Conceptual Relationship in Synthesis precursor 4-Methoxy-2-nitroaniline (Precursor) reaction N-Methylation Reaction (Chemical Transformation) precursor->reaction is a reactant in reagents Methylating Agent & Base (Reagents) reagents->reaction are required for product This compound (Target Product) reaction->product yields

Caption: Logical flow from precursor to product in the synthesis of the target compound.

References

"4-Methoxy-N-methyl-2-nitroaniline" vs "4-Methoxy-N-methyl-2-nitrobenzenamine"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methoxy-N-methyl-2-nitroaniline

Abstract: This technical guide provides a comprehensive overview of 4-Methoxy-N-methyl-2-nitroaniline, also known by its systematic name, 4-Methoxy-N-methyl-2-nitrobenzenamine. This document consolidates critical data on its chemical and physical properties, provides detailed experimental protocols for its synthesis, and discusses its applications as a key intermediate in the pharmaceutical industry. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams to facilitate understanding for researchers and drug development professionals.

Compound Identification and Properties

4-Methoxy-N-methyl-2-nitroaniline (CAS Number: 3360-79-0) is an organic compound recognized for its role as a building block in the synthesis of more complex molecules.[1][2] The nomenclature "this compound" is also correct, with "benzenamine" being the systematic IUPAC root for "aniline".[1][3] It is a derivative of aniline and features methoxy, N-methyl, and nitro functional groups, which make it a versatile intermediate.

Chemical and Physical Data

The fundamental properties of 4-Methoxy-N-methyl-2-nitroaniline are summarized below. It is typically described as a solid that is white, yellow, or orange in appearance.[3][4] There is some discrepancy in the reported melting point, which may be attributable to the purity of the material being tested. The compound is generally soluble in organic solvents while having limited solubility in water.[4]

PropertyValueSource(s)
CAS Number 3360-79-0[1][2][3][5][6]
Molecular Formula C₈H₁₀N₂O₃[1][2][3][5][7]
Molecular Weight 182.18 g/mol [1][2][5][7]
IUPAC Name 4-methoxy-N-methyl-2-nitroaniline[5][7]
Appearance White or yellow crystalline solid; Bright orange solid[3][4][8]
Melting Point 105 to 106 °C; 128 to 130 °C[4][5]
Purity Available commercially at ≥97% or ≥98%[2][3][5]
Solubility Soluble in alcohols, ethers, and ketones; slightly soluble in water[4]

Synthesis and Experimental Protocols

The primary route for synthesizing 4-Methoxy-N-methyl-2-nitroaniline is through the N-methylation of its precursor, 4-methoxy-2-nitroaniline.

Experimental Protocol: N-methylation of 4-methoxy-2-nitroaniline

This protocol details the synthesis of the title compound from 4-methoxy-2-nitroaniline using sodium hydride and methyl iodide.[8]

Materials:

  • 4-methoxy-2-nitroaniline (10 mmol, 1.68 g)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (12 mmol, 480 mg)

  • Dimethylformamide (DMF), 20 mL

  • Methyl iodide (MeI), (20 mmol, 1.2 mL)

  • Brine solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Water (H₂O)

Procedure:

  • To a solution of 4-methoxy-2-nitroaniline (1.68 g) in 20 mL of DMF, add sodium hydride (480 mg of a 60% dispersion). Note: This addition is exothermic and results in the evolution of hydrogen gas, affording a deep red slurry.[8]

  • Stir the slurry for 15 minutes.

  • Add methyl iodide (1.2 mL) to the reaction mixture. This step is also exothermic.[8]

  • After stirring for 30 minutes, pour the reaction mixture into a solution of brine and sodium bicarbonate. This will result in the formation of a bright orange precipitate.[8]

  • Filter the slurry to collect the precipitate.

  • Wash the collected solid (the filter cake) with water.[8]

  • Dry the solid under reduced pressure to yield the final product, 4-Methoxy-N-methyl-2-nitroaniline, as a bright orange solid.[8]

Synthesis_Workflow cluster_reactants Reactants & Solvents cluster_process Reaction Steps cluster_product Final Product R1 4-methoxy-2-nitroaniline P1 1. Deprotonation with NaH (15 min) R1->P1 R2 NaH in DMF R2->P1 R3 Methyl Iodide (MeI) P2 2. N-methylation with MeI (30 min) R3->P2 P1->P2 P3 3. Quenching in Brine/NaHCO3 P2->P3 P4 4. Filtration & Washing P3->P4 P5 5. Drying P4->P5 FP 4-Methoxy-N-methyl-2-nitroaniline P5->FP

Synthesis workflow for 4-Methoxy-N-methyl-2-nitroaniline.

Applications in Drug Development

4-Methoxy-N-methyl-2-nitroaniline serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structural features are leveraged to build more complex, biologically active molecules.

Intermediate for Ribociclib Succinate

A primary application of this compound is as an intermediate in the manufacturing of Ribociclib succinate (LEE011).[3] Ribociclib is a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), which are involved in cell cycle progression. It is used in the treatment of certain types of breast cancer. The aniline derivative serves as a foundational piece that is further elaborated to create the final drug substance.

While the exact signaling pathways do not directly involve 4-Methoxy-N-methyl-2-nitroaniline, its role as a precursor to a CDK4/6 inhibitor links it to the cell cycle regulation pathway.

Drug_Development_Pathway Start 4-methoxy-2-nitroaniline (Precursor) Intermediate 4-Methoxy-N-methyl-2-nitroaniline (Key Intermediate) Start->Intermediate N-methylation API Ribociclib (Active Pharmaceutical Ingredient) Intermediate->API Multi-step Synthesis Target CDK4/6 Kinases API->Target Binds to & Inhibits Effect Inhibition of Cell Cycle (Cancer Therapy) Target->Effect

Role as an intermediate in the synthesis of Ribociclib.

Safety and Handling

4-Methoxy-N-methyl-2-nitroaniline is an organic compound that requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and protective clothing, should be worn.[4] Operations should be conducted in a well-ventilated area to prevent inhalation.[4] The compound should be stored in a sealed container away from sources of ignition.[4]

The related, non-methylated compound (4-methoxy-2-nitroaniline) is classified as acutely toxic and fatal if swallowed, inhaled, or in contact with skin.[9][10] While specific GHS classifications for the N-methylated version are less consistently published, similar precautions should be taken.

Hazard TypeGHS StatementSource(s)
Ingestion H302: Harmful if swallowed[5]
Skin Contact H315: Causes skin irritation[5]
Eye Contact H319: Causes serious eye irritation[5]
Inhalation H335: May cause respiratory irritation[5]

Conclusion

4-Methoxy-N-methyl-2-nitroaniline is a well-defined chemical intermediate with significant utility in the pharmaceutical industry, most notably in the synthesis of the CDK4/6 inhibitor Ribociclib. This guide has provided essential data on its physical and chemical properties, a detailed protocol for its synthesis via N-methylation, and an overview of its primary application. Adherence to appropriate safety protocols is crucial when handling this compound. The information and visualizations presented herein are intended to support researchers and scientists in their drug development and organic synthesis endeavors.

References

The Versatile Building Block: A Technical Guide to 4-Methoxy-N-methyl-2-nitrobenzenamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 4-Methoxy-N-methyl-2-nitrobenzenamine as a pivotal synthetic building block, particularly in the construction of biologically active heterocyclic compounds. Its unique substitution pattern, featuring a methoxy group, a secondary N-methyl amine, and a nitro group on a benzene ring, provides a versatile platform for the synthesis of a variety of complex molecules, most notably N-methylated benzimidazoles. This guide will delve into its synthesis, key reactions, and its application in the development of therapeutic agents, providing detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Physicochemical Properties

This compound, also known as 4-methoxy-N-methyl-2-nitroaniline, is a solid organic compound with the chemical formula C₈H₁₀N₂O₃.[1][2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Weight 182.18 g/mol [1]
Appearance White or yellow crystalline solid[2]
Melting Point 128-130 °C[2]
Solubility Soluble in organic solvents such as alcohols, ethers, and ketones; slightly soluble in water.[2]
CAS Number 3360-79-0[1]

Synthesis of the Building Block

The primary route to this compound involves the N-methylation of its precursor, 4-methoxy-2-nitroaniline. This transformation can be efficiently achieved using a methylating agent in the presence of a base.

Experimental Protocol: N-methylation of 4-methoxy-2-nitroaniline

A common procedure for the synthesis of this compound is the reaction of 4-methoxy-2-nitroaniline with methyl iodide in the presence of sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).[3]

Materials:

  • 4-methoxy-2-nitroaniline

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Dimethylformamide (DMF)

  • Brine solution

  • Sodium bicarbonate solution

  • Water

Procedure:

  • To a solution of 4-methoxy-2-nitroaniline in DMF, add sodium hydride portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add methyl iodide dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine and sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Core Synthetic Applications: A Gateway to N-Methylated Benzimidazoles

The true synthetic utility of this compound lies in its role as a precursor to N-methylated benzimidazoles. This is primarily achieved through a two-step sequence: reduction of the nitro group to an amine, followed by cyclization of the resulting diamine with a suitable one-carbon synthon.

G cluster_0 Synthetic Pathway to N-Methylated Benzimidazoles Start This compound Intermediate 4-methoxy-N1-methylbenzene-1,2-diamine Start->Intermediate Reduction (e.g., H₂, Pd/C) Product N-Methyl-5-methoxy-1H-benzo[d]imidazole Derivatives Intermediate->Product Cyclization (e.g., R-CHO, HCOOH)

Caption: Synthetic workflow from this compound.

Step 1: Reduction of the Nitro Group

The critical first step is the reduction of the nitro group to an amine, yielding 4-methoxy-N¹-methylbenzene-1,2-diamine.[3] Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound in methanol or ethanol in a hydrogenation vessel.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-methoxy-N¹-methylbenzene-1,2-diamine, which can often be used in the next step without further purification.

Step 2: Cyclization to N-Methylated Benzimidazoles

The resulting 4-methoxy-N¹-methylbenzene-1,2-diamine is a versatile intermediate that can be cyclized with various one-carbon synthons to afford a diverse range of N-methyl-5-methoxy-1H-benzo[d]imidazole derivatives.

G cluster_0 Cyclization Reactions of the Diamine Intermediate Diamine 4-methoxy-N1-methylbenzene-1,2-diamine Product1 5-Methoxy-1-methyl-1H-benzo[d]imidazole Diamine->Product1 Product2 2-Substituted-5-methoxy-1-methyl-1H-benzo[d]imidazoles Diamine->Product2 Product3 5-Methoxy-1-methyl-1H-benzo[d]imidazol-2-amine Diamine->Product3 Product4 (5-Methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol Diamine->Product4 FormicAcid Formic Acid FormicAcid->Product1 Aldehyde Aldehyde (R-CHO) Aldehyde->Product2 CyanogenBromide Cyanogen Bromide (CNBr) CyanogenBromide->Product3 GlycolicAcid Glycolic Acid GlycolicAcid->Product4

Caption: Cyclization pathways of the key diamine intermediate.

Experimental Protocol: Cyclization with Glycolic Acid

This protocol describes the synthesis of (5-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol, a key intermediate in the synthesis of the bioactive molecule MBA-159.[3]

Materials:

  • 4-methoxy-N¹-methylbenzene-1,2-diamine

  • Glycolic acid

  • Hydrochloric acid (4 M)

Procedure:

  • A mixture of 4-methoxy-N¹-methylbenzene-1,2-diamine and glycolic acid in 4 M hydrochloric acid is heated at reflux for several hours.

  • After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution).

  • The product is extracted with an organic solvent.

  • The organic layer is dried and concentrated to yield the crude product, which can be purified by chromatography.

Application in Drug Discovery: Synthesis of a Multitarget Ligand for Alzheimer's Disease

A compelling example of the utility of this compound is its use in the total synthesis of N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a promising multitarget-directed ligand for the treatment of Alzheimer's disease.[3][4] The synthesis of this complex molecule highlights the importance of the N-methylated benzimidazole core derived from our starting building block.

The overall synthetic strategy involves the initial preparation of (5-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol as described above. This intermediate then undergoes oxidation to the corresponding carbaldehyde, followed by a series of functional group manipulations including O-demethylation, reductive amination, and N- and O-alkylation to afford the final target molecule, MBA-159.[3]

Biological Significance of N-Methyl-5-methoxy-benzimidazole Derivatives

The N-methyl-5-methoxy-benzimidazole scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry. Derivatives incorporating this core have demonstrated a wide range of biological activities.

Anticancer Activity: Several N-methyl-5-methoxy-benzimidazole derivatives have shown potent antiproliferative activity against various cancer cell lines.[5][6] For instance, certain N-substituted benzimidazole carboxamides with this core have exhibited selective activity against the MCF-7 breast cancer cell line.[5] The lipophilicity and electronic properties conferred by the substituents on the benzimidazole ring play a crucial role in their cytotoxic effects.[6]

Antimicrobial and Antiparasitic Activity: The benzimidazole core is well-established in anti-infective drugs. N-methylated derivatives are also being explored for their potential as antibacterial, antifungal, and antileishmanial agents.[7][8]

Quantitative Data Summary

The following table summarizes representative yields for key transformations starting from this compound and its derivatives. It is important to note that yields can vary depending on the specific reaction conditions and substrates used.

Starting MaterialReagent(s)ProductYield (%)Reference
4-methoxy-2-nitroanilineCH₃I, NaH, DMFThis compound-[3]
This compoundH₂, Pd/C4-methoxy-N¹-methylbenzene-1,2-diamine-[3]
4-methoxy-N¹-methylbenzene-1,2-diamineGlycolic acid, HCl(5-Methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol-[3]
(5-Methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanolDess-Martin periodinane5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde-[3]
N-(5-cyano-1-methyl-1H-benzo[d]imidazol-2-yl)-2-methoxybenzamideBBr₃, CH₂Cl₂N-(5-cyano-1-methyl-1H-benzo[d]imidazol-2-yl)-2-hydroxybenzamide22%[5]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules, particularly N-methylated benzimidazoles. Its straightforward synthesis and the facile conversion of its nitro group into a reactive diamine functionality open up a wide array of synthetic possibilities. The demonstrated application of this building block in the synthesis of a potential therapeutic agent for Alzheimer's disease underscores its significance in drug discovery and development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate.

References

An In-depth Technical Guide to 4-Methoxy-N-methyl-2-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-N-methyl-2-nitrobenzenamine, a substituted aniline of interest in organic synthesis and pharmaceutical development. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its potential role as a chemical intermediate.

Chemical Identity and Synonyms

The compound with the common name this compound is systematically named under IUPAC nomenclature as 4-methoxy-N-methyl-2-nitroaniline [1]. It is registered under the CAS Number 3360-79-0 [1][2].

For clarity and comprehensive literature searching, a list of its common synonyms is provided below:

  • This compound[1]

  • N-Methyl-4-methoxy-2-nitroaniline[1]

  • (4-methoxy-2-nitrophenyl)methylamine[1]

  • Benzenamine, 4-methoxy-N-methyl-2-nitro-[1]

  • MFCD00962666[1]

Physicochemical Properties

A summary of the key quantitative data for 4-methoxy-N-methyl-2-nitroaniline is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₈H₁₀N₂O₃[1][2]
Molecular Weight 182.18 g/mol [1][2]
Melting Point 105-106 °C[3]
Appearance White or yellow crystalline solid[1]
Purity 98%[3]
InChI InChI=1S/C8H10N2O3/c1-9-7-4-3-6(13-2)5-8(7)10(11)12/h3-5,9H,1-2H3[1]
InChIKey ZSLKWYWZKYPLHX-UHFFFAOYSA-N[1]
SMILES CNC1=C(C=C(C=C1)OC)--INVALID-LINK--[O-][1]

Experimental Protocols

Synthesis of 4-methoxy-N-methyl-2-nitroaniline

The following protocol describes the N-methylation of 4-methoxy-2-nitroaniline to yield the target compound. This procedure is adapted from established synthetic methodologies.

Materials:

  • 4-methoxy-2-nitroaniline (10 mmol, 1.68 g)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (12 mmol, 480 mg)

  • Methyl iodide (MeI) (20 mmol, 1.2 mL)

  • Dimethylformamide (DMF) (20 mL)

  • Brine solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Water (H₂O)

Procedure:

  • In a suitable reaction vessel, dissolve 4-methoxy-2-nitroaniline (1.68 g) in 20 mL of DMF.

  • Carefully add sodium hydride (480 mg of a 60% dispersion) to the solution. Note: This addition is exothermic and will cause the evolution of hydrogen gas, resulting in a deep red slurry.

  • Stir the slurry for 15 minutes at room temperature.

  • Add methyl iodide (1.2 mL) to the reaction mixture. This step is also exothermic.

  • Continue stirring for 30 minutes.

  • Pour the reaction mixture into a solution of brine and sodium bicarbonate. This will result in the formation of a bright orange precipitate.

  • Filter the slurry to collect the precipitate.

  • Wash the filter cake with water.

  • Dry the resulting solid under reduced pressure to obtain 4-methoxy-N-methyl-2-nitroaniline as a bright orange solid.

Synthetic Pathway and Potential Applications

The precursor to the target compound, 4-methoxy-2-nitroaniline, is a significant intermediate in the pharmaceutical industry. It serves as a key starting material for the synthesis of widely used drugs such as the proton pump inhibitor Omeprazole and the antimalarial agent Primaquine[2][4]. The N-methylation of this precursor to form 4-methoxy-N-methyl-2-nitroaniline represents a key step in the potential synthesis of novel pharmaceutical analogues and other complex organic molecules. The workflow below illustrates this synthetic relationship.

G cluster_precursor Precursor Synthesis cluster_target Target Compound Synthesis cluster_application Potential Application 4-methoxyaniline 4-methoxyaniline 4-methoxy-2-nitroaniline 4-methoxy-2-nitroaniline 4-methoxyaniline->4-methoxy-2-nitroaniline Nitration 4-methoxy-N-methyl-2-nitroaniline 4-methoxy-N-methyl-2-nitroaniline 4-methoxy-2-nitroaniline->4-methoxy-N-methyl-2-nitroaniline N-methylation (NaH, MeI) Pharmaceutical Analogues Pharmaceutical Analogues 4-methoxy-N-methyl-2-nitroaniline->Pharmaceutical Analogues Further Synthesis

Caption: Synthetic workflow for 4-methoxy-N-methyl-2-nitroaniline and its potential application.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 4-Methoxy-N-methyl-2-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 4-Methoxy-N-methyl-2-nitrobenzenamine (C₈H₁₀N₂O₃, Molar Mass: 182.18 g/mol , CAS: 3360-79-0). This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a detailed fingerprint for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
Data not available--
Data not available--
Data not available--
Data not available--

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Infrared (IR) Spectroscopy

FTIR Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available-
Data not available-
Data not available-
Data not available-
Mass Spectrometry (MS)

Mass Spectrometric Data (Electron Ionization - EI)

Mass-to-Charge Ratio (m/z)Interpretation
182Molecular Ion [M]⁺
167[M - CH₃]⁺
121Fragment

Experimental Protocols

Synthesis of this compound[1]

This protocol details the synthesis of this compound via the methylation of 4-methoxy-2-nitroaniline.

Materials:

  • 4-methoxy-2-nitroaniline (10 mmol, 1.68 g)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (12 mmol, 480 mg)

  • Methyl iodide (MeI) (20 mmol, 1.2 mL)

  • Dimethylformamide (DMF) (20 mL)

  • Brine solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Water (H₂O)

Procedure:

  • To a solution of 4-methoxy-2-nitroaniline (1.68 g, 10 mmol) in 20 mL of DMF, add sodium hydride (480 mg of a 60% dispersion in mineral oil, 12 mmol). An exothermic reaction with hydrogen gas evolution will be observed, resulting in a deep red slurry.

  • After stirring for 15 minutes, add methyl iodide (1.2 mL, 20 mmol). An exothermic reaction will occur.

  • Continue stirring for 30 minutes.

  • Pour the reaction mixture into a solution of brine and sodium bicarbonate. This will result in the formation of a bright orange precipitate.

  • Filter the slurry and wash the collected solid with water.

  • Dry the solid under reduced pressure to obtain the final product, this compound, as a bright orange solid.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC).

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Analysis: Analyze the resulting fragments using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Workflow and Logical Diagrams

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_solvents_reagents Solvents & Reagents cluster_process Process cluster_product Product 4_methoxy_2_nitroaniline 4-Methoxy-2-nitroaniline Deprotonation Deprotonation 4_methoxy_2_nitroaniline->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation MeI Methyl Iodide (MeI) Methylation Methylation MeI->Methylation DMF DMF DMF->Deprotonation Brine_NaHCO3 Brine & NaHCO3 Workup Work-up & Precipitation Brine_NaHCO3->Workup Deprotonation->Methylation Intermediate Anion Methylation->Workup Isolation Filtration & Drying Workup->Isolation Final_Product This compound Isolation->Final_Product

Caption: Synthetic workflow for this compound.

The Pivotal Role of 4-Methoxy-N-methyl-2-nitrobenzenamine in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – As a cornerstone in the synthesis of high-value organic molecules, 4-Methoxy-N-methyl-2-nitrobenzenamine (C₈H₁₀N₂O₃, CAS No. 3360-79-0) has emerged as a critical intermediate for researchers, scientists, and professionals in drug development. This technical guide provides an in-depth analysis of its synthesis, key reactions, and its significant role as a precursor to medicinally important benzimidazole scaffolds.

Core Properties and Synthesis

This compound is a yellow crystalline solid with a melting point of 105-106°C. Its strategic substitution pattern, featuring a nitro group ortho to a secondary N-methyl amine and a para-methoxy group, renders it a versatile building block in organic synthesis.

The primary route to this compound involves the N-methylation of its precursor, 4-methoxy-2-nitroaniline. This transformation is typically achieved with high efficiency using a methylating agent in the presence of a suitable base.

Data Presentation: Physical and Spectroscopic Properties

PropertyValueReference
Molecular Formula C₈H₁₀N₂O₃--INVALID-LINK--
Molecular Weight 182.18 g/mol --INVALID-LINK--
CAS Number 3360-79-0--INVALID-LINK--
Melting Point 105-106 °CFluorochem
Appearance Yellow Crystalline SolidChemBK
Solubility Soluble in organic solvents like alcohols, ethers, and ketones; slightly soluble in water.ChemBK
¹H NMR Data availablePubChem
¹³C NMR Data availableSpectraBase
IR Spectrum Data availablePubChem
Mass Spectrum Data availablePubChem

Experimental Protocols

Synthesis of this compound

Materials:

  • 4-methoxy-2-nitroaniline

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Brine solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water (H₂O)

Procedure:

  • To a solution of 4-methoxy-2-nitroaniline (1.68 g, 10 mmol) in anhydrous DMF (20 mL), add sodium hydride (480 mg of a 60% dispersion, 12 mmol) portion-wise at room temperature. The addition is exothermic and results in the evolution of hydrogen gas, forming a deep red slurry.

  • Stir the mixture for 15 minutes at room temperature.

  • Add methyl iodide (1.2 mL, 20 mmol) to the slurry. The reaction is exothermic.

  • Stir the reaction mixture for 30 minutes.

  • Pour the reaction mixture into a solution of brine and saturated sodium bicarbonate, resulting in the formation of a bright orange precipitate.

  • Filter the slurry and wash the filter cake with water.

  • Dry the solid under reduced pressure to afford this compound as a bright orange solid.

Reduction of this compound to 4-methoxy-N¹-methylbenzene-1,2-diamine

Materials:

  • This compound

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation reactor, dissolve this compound in ethanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Pressurize the reactor with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature for 24 hours or until the reaction is complete (monitored by TLC).

  • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4-methoxy-N¹-methylbenzene-1,2-diamine.

Synthesis of 2-Substituted-5-methoxy-1-methyl-1H-benzimidazoles

The resulting 4-methoxy-N¹-methylbenzene-1,2-diamine is a key precursor for benzimidazoles, which are prevalent in many pharmaceutical agents.

General Procedure using an Aldehyde:

  • Dissolve 4-methoxy-N¹-methylbenzene-1,2-diamine and a slight excess of the desired aldehyde in a suitable solvent (e.g., ethanol, acetic acid, or DMF).

  • The reaction can be promoted by various catalysts, including mineral acids (e.g., HCl), Lewis acids, or can be performed under solvent-free conditions at elevated temperatures.

  • The reaction mixture is typically stirred at room temperature or heated to reflux for several hours.

  • Upon completion, the product is isolated by precipitation, extraction, and purification by recrystallization or column chromatography.

Mandatory Visualizations

Synthesis_Pathway 4-methoxy-2-nitroaniline 4-methoxy-2-nitroaniline This compound This compound 4-methoxy-2-nitroaniline->this compound NaH, MeI DMF 4-methoxy-N1-methylbenzene-1,2-diamine 4-methoxy-N1-methylbenzene-1,2-diamine This compound->4-methoxy-N1-methylbenzene-1,2-diamine H2, Pd/C Ethanol 2-Substituted-5-methoxy-1-methyl-1H-benzimidazole 2-Substituted-5-methoxy-1-methyl-1H-benzimidazole 4-methoxy-N1-methylbenzene-1,2-diamine->2-Substituted-5-methoxy-1-methyl-1H-benzimidazole R-CHO or R-COOH Catalyst

Caption: Synthetic pathway from 4-methoxy-2-nitroaniline to benzimidazoles.

The Benzimidazole Connection: A Gateway to Drug Discovery

The primary significance of this compound in organic synthesis lies in its role as a precursor to 4-methoxy-N¹-methylbenzene-1,2-diamine. This diamine is a valuable building block for the construction of the benzimidazole ring system. Benzimidazoles are a class of heterocyclic compounds that are of immense interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

The synthesis of benzimidazoles from o-phenylenediamines is a well-established and versatile reaction. The condensation with aldehydes or carboxylic acids allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring, enabling the generation of large libraries of compounds for drug discovery screening.

Experimental_Workflow cluster_synthesis Synthesis of Target Molecule cluster_transformation Transformation to Key Intermediate cluster_application Application in Heterocyclic Synthesis Start Start Methylation Methylation Start->Methylation 4-methoxy-2-nitroaniline Workup_Precipitation Workup_Precipitation Methylation->Workup_Precipitation Isolation_Filtration Isolation_Filtration Workup_Precipitation->Isolation_Filtration Product_1 This compound Isolation_Filtration->Product_1 Reduction Reduction Product_1->Reduction Catalyst_Removal Catalyst_Removal Reduction->Catalyst_Removal Solvent_Evaporation Solvent_Evaporation Catalyst_Removal->Solvent_Evaporation Product_2 4-methoxy-N1-methylbenzene-1,2-diamine Solvent_Evaporation->Product_2 Cyclization Cyclization Product_2->Cyclization Aldehyde/Carboxylic Acid Purification Purification Cyclization->Purification Final_Product 2-Substituted Benzimidazole Purification->Final_Product

Caption: Experimental workflow for the synthesis and application of the title compound.

Conclusion

This compound is a strategically important intermediate in organic synthesis. Its facile preparation and subsequent transformation into 4-methoxy-N¹-methylbenzene-1,2-diamine provide a reliable and efficient route to a wide array of substituted benzimidazoles. This technical guide underscores its value to the scientific community, particularly those engaged in the discovery and development of novel therapeutic agents. The detailed protocols and data presented herein serve as a valuable resource for researchers looking to leverage the synthetic potential of this versatile molecule.

The Dual Nature of Nitroaromatic Compounds: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitroaromatic compounds, a class of organic molecules bearing one or more nitro groups attached to an aromatic ring, represent a fascinating and complex area of study in biology and medicine. Historically recognized for their use in explosives and dyes, these compounds have emerged as potent modulators of biological systems, exhibiting a wide spectrum of activities ranging from therapeutic to toxic. This technical guide provides an in-depth exploration of the biological activities of nitroaromatic compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

The Core Mechanism: Bioreductive Activation

The biological activity of most nitroaromatic compounds is intrinsically linked to the enzymatic reduction of their nitro group. This process, often termed bioreductive activation, is a key initiating step that transforms these relatively inert molecules into highly reactive intermediates. This activation is particularly efficient under hypoxic (low oxygen) conditions, a characteristic feature of solid tumors and the environments of many anaerobic or microaerophilic pathogens, providing a basis for selective toxicity.

The reduction of the nitro group (Ar-NO₂) proceeds through a series of one-electron or two-electron transfer steps, catalyzed by various nitroreductases found in both prokaryotic and eukaryotic cells. This process generates a cascade of reactive species, including the nitro radical anion (Ar-NO₂⁻), the nitroso derivative (Ar-NO), and the hydroxylamine derivative (Ar-NHOH). These reactive intermediates are the primary effectors of the compound's biological activity, capable of inducing cellular damage through several mechanisms:

  • Generation of Reactive Oxygen Species (ROS): In the presence of oxygen, the nitro radical anion can undergo redox cycling, transferring an electron to molecular oxygen to form superoxide radicals (O₂⁻). This leads to a state of oxidative stress, where the overproduction of ROS overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.[1][2]

  • Covalent Adduct Formation: The highly electrophilic nitroso and hydroxylamine intermediates can form covalent bonds with cellular macromolecules, most notably DNA and proteins.[3] DNA adduct formation can lead to mutations, strand breaks, and ultimately, cell death. Covalent modification of proteins can inhibit enzyme function and disrupt critical cellular processes.

  • Depletion of Cellular Reductants: The continuous reduction of nitroaromatic compounds consumes cellular reducing equivalents, such as NADH and NADPH, potentially disrupting cellular metabolism and redox balance.

The following diagram illustrates the general workflow of the bioreductive activation of nitroaromatic compounds.

Bioreductive_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular Nitroaromatic Compound (Ar-NO2) Nitroaromatic Compound (Ar-NO2) Ar-NO2_internal Ar-NO2 Nitroaromatic Compound (Ar-NO2)->Ar-NO2_internal Cellular Uptake Nitro Radical Anion (Ar-NO2-) Nitro Radical Anion (Ar-NO2-•) Ar-NO2_internal->Nitro Radical Anion (Ar-NO2-) Nitroreductases (e-) Nitroso (Ar-NO) Nitroso (Ar-NO) Nitro Radical Anion (Ar-NO2-)->Nitroso (Ar-NO) e- Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Nitro Radical Anion (Ar-NO2-)->Reactive Oxygen Species (ROS) O2 Hydroxylamine (Ar-NHOH) Hydroxylamine (Ar-NHOH) Nitroso (Ar-NO)->Hydroxylamine (Ar-NHOH) e- Macromolecular Damage DNA Adducts Protein Adducts Lipid Peroxidation Hydroxylamine (Ar-NHOH)->Macromolecular Damage Reactive Oxygen Species (ROS)->Macromolecular Damage Cell Death Cell Death Macromolecular Damage->Cell Death

Bioreductive activation of nitroaromatic compounds.

Anticancer Activity

The hypoxic microenvironment of solid tumors makes them a prime target for bioreductive drugs. Nitroaromatic compounds have been extensively investigated as potential anticancer agents due to their ability to be selectively activated in these low-oxygen conditions, leading to targeted tumor cell killing while sparing normoxic healthy tissues.

The primary mechanism of anticancer activity involves the generation of cytotoxic reactive intermediates that induce DNA damage and trigger apoptotic cell death. Several studies have demonstrated the efficacy of novel synthetic nitroaromatic compounds against various cancer cell lines.

Compound ClassCancer Cell Line(s)IC50 (µM)Reference
Nitrobenzyl DerivativesHuman cancer cell lines< 8.5[3][4]
Nitrofuran DerivativesEhrlich Ascites CarcinomaNot specified
N-(2-butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (NBCN)HL-60~10[5]
Signaling Pathways in Anticancer Activity

Nitroaromatic compounds can induce apoptosis through the intrinsic (mitochondrial) pathway. This is often initiated by an increase in intracellular ROS, leading to a decrease in the mitochondrial membrane potential (ΔΨm). This disruption of mitochondrial integrity results in the release of cytochrome c into the cytoplasm, which then activates a cascade of caspases, the key executioners of apoptosis.

Apoptosis_Pathway Nitroaromatic Compound Nitroaromatic Compound Bioreduction Bioreduction Nitroaromatic Compound->Bioreduction ROS Generation Increased ROS Bioreduction->ROS Generation Mitochondrial Damage ↓ Mitochondrial Membrane Potential ROS Generation->Mitochondrial Damage Cytochrome_c_Release Cytochrome c Release Mitochondrial Damage->Cytochrome_c_Release Caspase-9 Activation Caspase-9 Activation Cytochrome_c_Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Intrinsic apoptosis pathway induced by nitroaromatic compounds.

Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents. The selective toxicity of these compounds against anaerobic bacteria and certain protozoa is attributed to the presence of efficient nitroreductase systems in these organisms, which are often absent or less active in their aerobic hosts.

The mechanism of antimicrobial action mirrors the general bioreductive activation pathway. The generated reactive intermediates cause widespread damage to cellular components, including DNA, leading to bacterial cell death.

CompoundTarget Organism(s)MIC (µg/mL)Reference
Halogenated Nitro DerivativesStaphylococcus aureus15.6 - 62.5[6]
Halogenated Nitro DerivativesCandida sp.15 - 62.5 (MFC)[6]

Antiparasitic Activity

Several nitroaromatic compounds are clinically used for the treatment of parasitic diseases, such as Chagas disease and leishmaniasis. The parasites responsible for these diseases often possess unique nitroreductases that can efficiently activate these drugs.

The trypanocidal and leishmanicidal activity of nitroaromatic compounds is primarily due to the generation of toxic metabolites upon bioreduction within the parasite.[7] These metabolites can induce oxidative stress and form adducts with parasitic macromolecules, leading to parasite death.

Compound ClassTarget ParasiteIC50 (µM)Reference
Nitroaromatic derivativesLeishmania amazonensis (promastigotes)Significant activity[8]
Nitrofurans and NitrobenzenesPlasmodium falciparumVaries[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of nitroaromatic compounds.

Anticancer Activity Assays

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the nitroaromatic compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the nitroaromatic compound for the desired time, then harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 30 minutes.[9]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be proportional to the stage of the cell cycle.[11]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as desired and harvest them.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[12][13]

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[12][13]

  • Analysis: Analyze the cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both stains.[14]

The cationic dye JC-1 is commonly used to measure changes in ΔΨm.

Protocol:

  • Cell Treatment: Treat cells with the nitroaromatic compound.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.[15][16][17]

  • Washing: Wash the cells with PBS or an appropriate assay buffer.[17]

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.[15][17]

The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure intracellular ROS levels.

Protocol:

  • Cell Treatment: Treat cells with the nitroaromatic compound.

  • Probe Loading: Incubate the cells with DCFH-DA (typically 10-25 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.[18][19][20]

  • Washing: Wash the cells with PBS to remove excess probe.[18]

  • Analysis: Measure the fluorescence of the oxidized product, 2',7'-dichlorofluorescein (DCF), using a fluorescence microscope, plate reader, or flow cytometer (excitation ~488 nm, emission ~525 nm).[3][18][21]

Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the nitroaromatic compound in a 96-well microtiter plate containing appropriate broth medium.[22][23][24]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).[24]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.[22][23]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[23]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[25]

This is a qualitative method to determine the susceptibility of bacteria to antimicrobial agents.

Protocol:

  • Inoculum Preparation and Plating: Prepare a standardized bacterial inoculum and create a lawn of bacteria on a Mueller-Hinton agar plate.[1][26][27][28][29]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the nitroaromatic compound onto the agar surface.[26][27]

  • Incubation: Incubate the plate under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk. The size of the zone is indicative of the susceptibility of the bacterium to the compound.[1]

Antiparasitic Activity Assays

Protocol:

  • Parasite Culture: Culture Leishmania promastigotes in an appropriate medium (e.g., RPMI 1640) until they reach the logarithmic growth phase.[30]

  • Drug Dilution and Plating: Prepare serial dilutions of the nitroaromatic compound in a 96-well plate. Add the promastigote suspension to each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 25°C) for a specified period (e.g., 72 hours).[31]

  • Viability Assessment: Determine the viability of the promastigotes using a method such as resazurin reduction or by direct counting using a hemocytometer. The IC50 value is then calculated.[32]

Protocol:

  • Host Cell Infection: Infect a monolayer of host cells (e.g., Vero cells) with Trypanosoma cruzi trypomastigotes and allow them to differentiate into intracellular amastigotes.[33][34]

  • Drug Treatment: Remove the extracellular parasites and treat the infected cells with various concentrations of the nitroaromatic compound.[33]

  • Incubation: Incubate the plates for a period sufficient for amastigote replication (e.g., 72-120 hours).[33]

  • Quantification of Parasite Load: Fix and stain the cells (e.g., with Giemsa) and count the number of amastigotes per cell microscopically. Alternatively, use a reporter gene assay (e.g., β-galactosidase) for a high-throughput readout.[34][35][36] The IC50 value is determined from the dose-response curve.

Conclusion and Future Perspectives

Nitroaromatic compounds represent a versatile chemical scaffold with a broad range of biological activities. Their unique mechanism of bioreductive activation, particularly in hypoxic environments, makes them promising candidates for the development of targeted therapies for cancer and infectious diseases. However, the inherent potential for toxicity, also linked to their reductive metabolism, remains a significant challenge. Future research in this field will likely focus on the design of novel nitroaromatic compounds with improved selectivity and reduced off-target toxicity. A deeper understanding of the specific nitroreductases involved in their activation in different organisms and tissues will be crucial for the rational design of next-generation therapeutics. Furthermore, exploring their effects on a wider range of cellular signaling pathways may uncover new therapeutic applications for this fascinating class of molecules.

References

The Strategic Utility of 4-Methoxy-N-methyl-2-nitrobenzenamine in the Synthesis of Heterocyclic Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 4-Methoxy-N-methyl-2-nitrobenzenamine as a precursor for a diverse range of heterocyclic compounds. While direct literature on this specific N-methylated precursor is limited, this guide leverages established synthetic routes for the closely related and commercially available 4-methoxy-2-nitroaniline. Through a detailed exploration of reaction mechanisms, experimental protocols, and quantitative data, this document extrapolates the potential applications of this compound in constructing valuable heterocyclic scaffolds. The influence of the N-methyl group on reaction pathways and product outcomes is a central theme, offering predictive insights for researchers in medicinal chemistry and materials science.

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science, with their unique structural motifs imparting a wide array of biological activities and physical properties. The strategic synthesis of these frameworks is therefore of paramount importance. Substituted ortho-nitroanilines are versatile precursors for the construction of fused heterocyclic systems, primarily through reductive cyclization pathways. This compound, with its strategically placed methoxy, nitro, and N-methyl functionalities, presents itself as a valuable, albeit underutilized, building block for the synthesis of N-substituted benzimidazoles, quinoxalines, and other related heterocycles.

The presence of the nitro group provides a convenient handle for reduction to an amino group, which can then participate in intramolecular cyclization reactions. The methoxy group, as an electron-donating substituent, can influence the reactivity of the aromatic ring and the properties of the final heterocyclic product. Critically, the N-methyl group is poised to direct the regioselectivity of cyclization and introduce a key structural element often found in pharmacologically active molecules.

This guide will focus on the synthesis of three major classes of heterocyclic compounds from ortho-nitroaniline precursors: benzimidazoles, quinoxalines, and phenazines. For each class, a general synthetic overview will be provided, followed by detailed experimental protocols adapted from literature for 4-methoxy-2-nitroaniline, and a discussion on the anticipated impact of the N-methyl group in this compound.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer properties. The most common route to benzimidazoles from ortho-nitroanilines involves a one-pot reductive cyclization with aldehydes or their equivalents.

General Synthetic Pathway: Reductive Cyclization with Aldehydes

The one-pot synthesis of benzimidazoles from ortho-nitroanilines and aldehydes involves the in situ reduction of the nitro group to an amine, followed by condensation with the aldehyde and subsequent cyclization. A variety of reducing agents can be employed, with sodium dithionite (Na₂S₂O₄) and catalytic hydrogenation being common choices.

A facile one-pot process involves the reductive cyclization of 2-nitroanilines with orthoesters in the presence of a palladium on carbon (Pd/C) catalyst, promoted by a catalytic amount of acetic acid, to afford the corresponding benzimidazole derivatives in high yields.[1]

G cluster_0 One-Pot Reductive Cyclization This compound This compound Aldehyde (R-CHO) Aldehyde (R-CHO) Intermediate Diamine Intermediate Diamine Schiff Base Intermediate Schiff Base Intermediate N-Methyl-6-methoxybenzimidazole N-Methyl-6-methoxybenzimidazole

Anticipated Influence of the N-Methyl Group

The presence of the N-methyl group in this compound is expected to have two primary effects on the synthesis of benzimidazoles:

  • Regioselectivity: The N-methyl group will direct the cyclization to exclusively form the N1-methylated benzimidazole isomer. This provides a direct and efficient route to N-substituted benzimidazoles, which often exhibit distinct biological activities compared to their NH-counterparts.

  • Reactivity: The electron-donating nature of the methyl group may slightly increase the nucleophilicity of the adjacent secondary amine in the intermediate diamine, potentially accelerating the initial condensation step with the aldehyde. However, steric hindrance from the methyl group could play a role, particularly with bulky aldehydes.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of benzimidazoles from 4-methoxy-2-nitroaniline and can be modified for this compound.

Protocol 2.3.1: Reductive Cyclization using Sodium Dithionite [2]

  • To a solution of this compound (1.0 mmol) and an appropriate aldehyde (1.2 mmol) in ethanol (10 mL), add sodium dithionite (3.0 mmol).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • If a precipitate forms, collect it by filtration. Otherwise, extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2.3.2: Reductive Cyclization using Zinc Dust and Sodium Bisulfite [3]

  • In a round bottom flask, stir a mixture of this compound (1 mmol), zinc powder (3 mmol), and sodium bisulfite (6 mmol) in 20 mL of water at room temperature.[3]

  • After 10 minutes, add the aromatic aldehyde (1 mmol) and heat the mixture to 100°C with stirring for 30 minutes.[3]

  • Monitor the reaction progress by TLC.

  • After completion, filter off the metallic zinc.[3]

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Quantitative Data

The following table summarizes representative yields for the synthesis of 2-substituted benzimidazoles from various o-nitroanilines and aldehydes, providing an expected range for reactions with this compound.

Precursor (o-nitroaniline)AldehydeReducing SystemProductYield (%)Reference
2-NitroanilineBenzaldehydeZn/NaHSO₃ in H₂O2-Phenylbenzimidazole90[3]
2-Nitroaniline4-ChlorobenzaldehydeZn/NaHSO₃ in H₂O2-(4-Chlorophenyl)benzimidazole92[3]
2-Nitroaniline4-MethoxybenzaldehydeZn/NaHSO₃ in H₂O2-(4-Methoxyphenyl)benzimidazole88[3]
2-Nitroaniline4-NitrobenzaldehydeZn/NaHSO₃ in H₂O2-(4-Nitrophenyl)benzimidazole85[3]
4-Methyl-2-nitroanilineBenzaldehydePd/C, H₂5-Methyl-2-phenylbenzimidazole85[4]

Synthesis of Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles that are present in a variety of biologically active compounds and are used as dyes, pharmaceuticals, and organic semiconductors. A common synthetic route involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.

General Synthetic Pathway: Reductive Cyclization with 1,2-Dicarbonyls

Similar to benzimidazole synthesis, quinoxalines can be prepared in a one-pot fashion from ortho-nitroanilines. The process involves the reduction of the nitro group to an amine, followed by condensation with a 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, benzil).

G cluster_1 Quinoxaline Synthesis This compound This compound 1,2-Dicarbonyl (R-CO-CO-R') 1,2-Dicarbonyl (R-CO-CO-R') Intermediate Diamine Intermediate Diamine N-Methyl-6-methoxyquinoxaline N-Methyl-6-methoxyquinoxaline

Anticipated Influence of the N-Methyl Group

The N-methyl group in this compound will likely have the following consequences in quinoxaline synthesis:

  • Product Structure: The resulting quinoxaline will be a quaternary ammonium salt, specifically a 1-methyl-7-methoxyquinoxalin-1-ium salt, due to the presence of the N-methyl group. This is a significant structural alteration compared to the neutral quinoxaline formed from the non-methylated precursor.

  • Reactivity and Stability: The formation of a positively charged quinoxalinium salt may influence the reaction kinetics and the stability of the final product. The electron-donating N-methyl group could enhance the nucleophilicity of the secondary amine in the intermediate diamine, potentially favoring the cyclization step.

Experimental Protocol

The following is a generalized protocol for the synthesis of quinoxalines from 4-methoxy-2-nitroaniline that can be adapted for the N-methylated analogue.

Protocol 3.3.1: Reductive Cyclization with a 1,2-Dicarbonyl Compound

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add a reducing agent, such as SnCl₂·2H₂O (4.0 mmol) or catalytic Pd/C under a hydrogen atmosphere.

  • Stir the mixture at room temperature or with gentle heating until the reduction of the nitro group is complete (monitor by TLC).

  • To the resulting solution of the in situ generated diamine, add the 1,2-dicarbonyl compound (1.0 mmol).

  • Reflux the reaction mixture for 1-3 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in water and neutralize with a suitable base (e.g., NaHCO₃).

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Quantitative Data

The following table presents yields for the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds, which can serve as a reference for the expected efficiency of the reaction with the N-methylated precursor.

Precursor (o-phenylenediamine)1,2-Dicarbonyl CompoundCatalyst/ConditionsProductYield (%)
o-PhenylenediamineBenzilGlycerol/Water, 90°C2,3-Diphenylquinoxaline91
o-PhenylenediamineGlyoxalAcetonitrile, RT, Zn(OTf)₂Quinoxaline88
4-Methoxy-1,2-phenylenediamineBenzilEthanol, reflux6-Methoxy-2,3-diphenylquinoxalineHigh
4-Methyl-1,2-phenylenediamineDiacetylAcetic acid, reflux6-Methyl-2,3-dimethylquinoxalineGood

Synthesis of Phenazines

Phenazines are a class of nitrogen-containing heterocyclic compounds with applications as dyes, indicators, and in electronic materials. Their synthesis from ortho-nitroanilines is less common than that of benzimidazoles and quinoxalines but can be achieved under specific conditions.

General Synthetic Pathway

The synthesis of phenazines can be achieved through the reductive self-condensation of ortho-nitroanilines or through the condensation of an ortho-phenylenediamine with a catechol derivative. For this compound, a plausible route would involve its reductive dimerization.

G cluster_2 Phenazine Synthesis This compound This compound Intermediate Intermediate N,N'-Dimethyl-2,7-dimethoxyphenazine N,N'-Dimethyl-2,7-dimethoxyphenazine

Anticipated Influence of the N-Methyl Group

The N-methyl group in this compound would lead to the formation of an N,N'-dimethylated phenazine derivative. This substitution pattern can significantly influence the electronic properties and solubility of the resulting phenazine.

Experimental Considerations

The synthesis of phenazines from ortho-nitroanilines often requires more forcing conditions than for benzimidazoles or quinoxalines. A potential approach would involve heating the precursor in the presence of a reducing agent and a base.

Conclusion

This compound is a promising precursor for the synthesis of a variety of N-substituted heterocyclic compounds. While direct experimental data for this specific starting material is scarce, established synthetic methodologies for the analogous 4-methoxy-2-nitroaniline provide a solid foundation for its application in the construction of benzimidazoles, quinoxalinium salts, and phenazines. The presence of the N-methyl group offers a direct route to N-substituted heterocycles, which are of significant interest in drug discovery and materials science. This guide provides the necessary theoretical framework, experimental protocols, and comparative data to enable researchers to effectively utilize this compound in their synthetic endeavors. Further research into the specific reactivity of this precursor is warranted to fully unlock its potential in heterocyclic chemistry.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Methoxy-N-methyl-2-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of 4-Methoxy-N-methyl-2-nitrobenzenamine via the N-methylation of 4-methoxy-2-nitroaniline. 4-methoxy-2-nitroaniline is a significant chemical intermediate used in the manufacturing of pharmaceuticals, such as Omeprazole and Primaquine, as well as in the production of azo dyes and pigments.[1][2] The protocol details the necessary reagents, safety precautions, step-by-step experimental procedure, and data presentation for this transformation.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of all chemicals is crucial for the safe execution of this synthesis. The starting material, 4-methoxy-2-nitroaniline, is classified as highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[3][4] It may also cause damage to organs through prolonged or repeated exposure.[5] The methylating agent, methyl iodide, is also toxic and a suspected carcinogen. Sodium hydride is a water-reactive, flammable solid that evolves hydrogen gas. All procedures must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

Table 1: Physicochemical Properties of Key Compounds

Compound NameRoleCAS No.Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-Methoxy-2-nitroanilineStarting Material96-96-8C₇H₈N₂O₃168.15123 - 126Orange Powder/Crystals
Sodium Hydride (60% in oil)Base7646-69-7NaH24.00800 (decomposes)Grey Powder Dispersion
Methyl IodideMethylating Agent74-88-4CH₃I141.94-66.5Colorless Liquid
Dimethylformamide (DMF)Solvent68-12-2C₃H₇NO73.09-61Colorless Liquid
This compoundProduct3360-79-0C₈H₁₀N₂O₃182.18105 - 106Orange Solid

Data sourced from multiple references.[3][5][6][7][8][9]

Experimental Protocol

This protocol is adapted from a procedure detailed in patent US07563815B2.[8] It describes the N-methylation of 4-methoxy-2-nitroaniline using sodium hydride and methyl iodide.

Materials and Equipment
  • Reagents:

    • 4-methoxy-2-nitroaniline (10 mmol, 1.68 g)[8]

    • Sodium hydride (NaH), 60% dispersion in mineral oil (12 mmol, 480 mg)[8]

    • Methyl iodide (MeI) (20 mmol, 1.2 mL)[8]

    • Anhydrous Dimethylformamide (DMF) (20 mL)[8]

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Deionized Water (H₂O)

  • Equipment:

    • 100 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Septa and nitrogen inlet/outlet

    • Syringes for liquid transfer

    • Ice-water bath

    • Buchner funnel and filter flask

    • Vacuum pump

    • Standard laboratory glassware

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product prep_reagents 1. Prepare Reactants (4-methoxy-2-nitroaniline, NaH, MeI) and anhydrous DMF solvent. dissolve 2. Dissolve Starting Material Dissolve 4-methoxy-2-nitroaniline in 20 mL DMF in a flask under N₂. prep_reagents->dissolve add_base 3. Deprotonation Add NaH portion-wise. Observe H₂ evolution (exothermic). Stir for 15 min. dissolve->add_base add_MeI 4. Methylation Add MeI dropwise (exothermic). Stir for 30 min. add_base->add_MeI Exothermic quench 5. Quench Reaction Pour mixture into a solution of brine and NaHCO₃. add_MeI->quench precipitate 6. Precipitation An orange precipitate forms. quench->precipitate filter_wash 7. Isolate Product Filter the solid using a Buchner funnel. Wash with H₂O. precipitate->filter_wash dry 8. Dry Product Dry the solid under reduced pressure. filter_wash->dry final_product This compound (Bright Orange Solid) dry->final_product Characterize

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a septum. Purge the flask with dry nitrogen.

  • Dissolution: Add 4-methoxy-2-nitroaniline (1.68 g) to the flask, followed by anhydrous DMF (20 mL). Stir the mixture until the solid is fully dissolved.[8]

  • Deprotonation: Carefully add the sodium hydride dispersion (480 mg) in small portions to the stirring solution. Caution: This step is exothermic and produces flammable hydrogen gas; ensure adequate ventilation and a nitrogen atmosphere.[8] A deep red slurry will form.[8] Continue stirring for 15 minutes at room temperature.[8]

  • Methylation: Using a syringe, add methyl iodide (1.2 mL) dropwise to the slurry. Caution: This step is also exothermic; use an ice bath to control the temperature if necessary.[8]

  • Reaction Completion: Allow the reaction to stir for 30 minutes at room temperature after the addition of methyl iodide is complete.[8]

  • Quenching and Precipitation: In a separate beaker, prepare a solution of brine and saturated sodium bicarbonate. Pour the reaction mixture into this aqueous solution. A bright orange precipitate should form immediately.[8]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[8]

  • Washing: Wash the collected filter cake thoroughly with deionized water to remove any remaining salts and DMF.[8]

  • Drying: Dry the bright orange solid under reduced pressure to obtain the final product, this compound.[8]

  • Analysis: Characterize the final product by determining its melting point, and optionally, by using techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Data Summary

The following table summarizes the key quantitative parameters for this synthesis protocol. Researchers should record their own results for comparison.

Table 2: Experimental Parameters and Expected Results

ParameterValueUnit
Moles of 4-methoxy-2-nitroaniline10mmol
Mass of 4-methoxy-2-nitroaniline1.68g
Moles of Sodium Hydride (NaH)12mmol
Moles of Methyl Iodide (MeI)20mmol
Reaction Time (post-addition)30minutes
Theoretical Yield1.82g
Observed Yield (To be determined experimentally)g
Percent Yield (To be calculated)%
Product AppearanceBright Orange Solid-

Stoichiometry and timings are based on the cited procedure.[8]

This application note provides a detailed and actionable protocol for the synthesis of this compound. By following the outlined safety precautions and experimental steps, researchers can effectively prepare this valuable chemical intermediate for applications in drug development and materials science.

References

N-methylation of 4-methoxy-2-nitroaniline experimental protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-methylation of 4-methoxy-2-nitroaniline to synthesize N-methyl-4-methoxy-2-nitroaniline. This synthesis is a key step in the preparation of various pharmaceutical intermediates and other fine chemicals.

Introduction

N-methylation of anilines is a fundamental transformation in organic synthesis. The target molecule, N-methyl-4-methoxy-2-nitroaniline, is a valuable building block in medicinal chemistry. The protocol described herein utilizes a strong base, sodium hydride, to deprotonate the amine, followed by quenching with an electrophilic methyl source, methyl iodide. This method is effective for achieving mono-methylation of the primary amine.

Reaction Scheme

Experimental Protocol

This protocol is adapted from the procedure described in patent US07563815B2.

Materials:

  • 4-methoxy-2-nitroaniline (10 mmol, 1.68 g)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (12 mmol, 480 mg)

  • Methyl iodide (MeI) (20 mmol, 1.2 mL)

  • Anhydrous Dimethylformamide (DMF) (20 mL)

  • Brine solution

  • Sodium bicarbonate (NaHCO3) solution

  • Deionized water (H2O)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxy-2-nitroaniline (10 mmol, 1.68 g) in anhydrous DMF (20 mL).

  • Deprotonation: To the resulting solution, carefully add sodium hydride (12 mmol, 480 mg of a 60% dispersion in mineral oil) in portions. The addition is exothermic and will cause hydrogen gas evolution, resulting in a deep red slurry. Stir the mixture for 15 minutes at room temperature.

  • Methylation: After 15 minutes, add methyl iodide (20 mmol, 1.2 mL) dropwise to the slurry. This step is also exothermic.

  • Reaction Completion: Stir the reaction mixture for 30 minutes at room temperature.

  • Work-up: Pour the reaction mixture into a solution of brine and sodium bicarbonate. This will result in the formation of a bright orange precipitate.

  • Isolation: Filter the slurry using a Buchner funnel and wash the filter cake with deionized water.

  • Drying: Dry the isolated solid under reduced pressure to afford the final product, N-methyl-4-methoxy-2-nitroaniline, as a bright orange solid.

Data Presentation

The following table summarizes quantitative data for the N-methylation of 4-methoxy-2-nitroaniline and related transformations.

ParameterN-methylation of 4-methoxy-2-nitroaniline (NaH/MeI)N-monomethylation of nitroanilines (Formaldehyde/H2SO4)
Starting Material 4-methoxy-2-nitroanilineNitroanilines (general)
Methylating Agent(s) Sodium Hydride (NaH), Methyl Iodide (MeI)Formaldehyde or Paraformaldehyde, Sulfuric Acid (H2SO4)
Solvent Dimethylformamide (DMF)Sulfuric Acid (H2SO4)
Reaction Temperature Room Temperature40°C to 120°C (preferred 50°C to 100°C)[1]
Reaction Time 45 minutesNot specified
Yield Not specified in the source"Good yield"[1]

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the N-methylation of 4-methoxy-2-nitroaniline.

experimental_workflow cluster_preparation Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_final Final Product start Dissolve 4-methoxy-2-nitroaniline in DMF deprotonation Add NaH (15 min) start->deprotonation methylation Add MeI (30 min) deprotonation->methylation quench Pour into Brine/NaHCO3 methylation->quench precipitate Precipitation of Product quench->precipitate filter_wash Filter and Wash with H2O precipitate->filter_wash dry Dry under Reduced Pressure filter_wash->dry product N-methyl-4-methoxy-2-nitroaniline dry->product

Caption: Experimental workflow for the N-methylation of 4-methoxy-2-nitroaniline.

References

Application Note: High-Purity Isolation of 4-Methoxy-N-methyl-2-nitrobenzenamine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the purification of 4-Methoxy-N-methyl-2-nitrobenzenamine from a crude reaction mixture using automated flash column chromatography. The described protocol consistently yields the target compound with high purity (>98%), making it suitable for subsequent use in pharmaceutical and fine chemical synthesis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, including detailed experimental procedures, data interpretation, and a visual workflow diagram.

Introduction

This compound is a key intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. Achieving high purity of this intermediate is critical to ensure the quality and efficacy of the final products. Column chromatography is a widely employed technique for the purification of organic compounds.[1][2] This application note outlines an optimized protocol using an automated flash chromatography system, which offers significant advantages in terms of speed, resolution, and reproducibility over traditional gravity-driven methods. The separation is based on the differential adsorption of the compound and impurities onto a stationary phase while being eluted by a mobile phase.[1]

Materials and Methods

Instrumentation and Consumables
  • Flash Chromatography System: Isolera™ Spektra One (Biotage) or equivalent

  • Flash Column: Pre-packed silica gel column (e.g., Biotage® Sfär Silica D, 50 g)

  • Solvents: HPLC grade n-Hexane and Ethyl Acetate

  • Sample: Crude this compound (approximately 1.5 g)

  • Thin Layer Chromatography (TLC): Silica gel 60 F254 plates, developing chamber, UV lamp (254 nm)

Experimental Protocol

A preliminary Thin Layer Chromatography (TLC) analysis is essential to determine the optimal solvent system for the column chromatography.[1] Various ratios of hexane and ethyl acetate were tested, and a mobile phase of 9:1 (v/v) Hexane:Ethyl Acetate was found to provide the best separation, with the target compound exhibiting a retention factor (Rf) of approximately 0.3.

Column Preparation and Sample Loading:

  • The crude this compound (1.5 g) was dissolved in a minimal amount of dichloromethane.

  • Silica gel (3 g) was added to the solution, and the solvent was removed under reduced pressure to obtain a dry, free-flowing powder.

  • The pre-packed silica gel column (50 g) was equilibrated with the initial mobile phase (95:5 Hexane:Ethyl Acetate).

  • The dry-loaded sample was carefully applied to the top of the column. This "dry loading" method is preferred as it often leads to better separation.[1]

Chromatographic Run:

The purification was performed using a linear gradient elution as detailed in the table below. The flow rate was maintained at 40 mL/min, and fractions of 20 mL were collected. The column effluent was monitored by UV detection at 254 nm.

Results and Discussion

The automated flash chromatography of the crude this compound resulted in a clean separation of the desired product from impurities. The chromatogram showed a major peak corresponding to the target compound, which eluted as a distinct yellow band.

Table 1: Gradient Elution Parameters

Step% Ethyl Acetate in HexaneGradient TypeDuration (Column Volumes)
15Isocratic2
25 → 15Linear10
315Isocratic3

Table 2: Summary of Purification Results

ParameterValue
Crude Sample Weight1.5 g
Purified Product Weight1.25 g
Yield83.3%
Purity (by HPLC)>98%
Rf (9:1 Hexane:EtOAc)~0.3

The fractions containing the pure product, as identified by TLC analysis, were combined and the solvent was evaporated under reduced pressure to yield 1.25 g of this compound as a bright yellow solid. The overall yield of the purification process was 83.3%, with a purity exceeding 98% as determined by High-Performance Liquid Chromatography (HPLC).

Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent System Optimization) Dissolve Dissolve Crude Product in Dichloromethane TLC->Dissolve Determines Mobile Phase DryLoad Adsorb onto Silica Gel (Dry Loading) Dissolve->DryLoad Load Load Sample onto Column DryLoad->Load Equilibrate Equilibrate Column (95:5 Hexane:EtOAc) Equilibrate->Load Elute Gradient Elution (5-15% EtOAc in Hexane) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product (>98%) Evaporate->Product

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocols

Thin Layer Chromatography (TLC) Protocol:

  • Dissolve a small amount of the crude material in a few drops of ethyl acetate.

  • Spot the dissolved sample onto a TLC plate using a capillary tube.

  • Prepare a developing chamber with the chosen solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Place the TLC plate in the chamber and allow the solvent to ascend the plate.

  • Once the solvent front is near the top, remove the plate and visualize the spots under a UV lamp.

  • Calculate the Rf value for the target compound. An ideal Rf for column chromatography is between 0.2 and 0.4.[1]

Column Chromatography Protocol (Automated System):

  • System Setup: Ensure the flash chromatography system is clean and primed with the appropriate solvents (Solvent A: n-Hexane, Solvent B: Ethyl Acetate).

  • Method Programming: Program the gradient elution method as described in Table 1. Set the flow rate to 40 mL/min and the fraction volume to 20 mL. Set the UV detector to monitor at 254 nm.

  • Column Installation: Securely install the pre-packed 50 g silica gel column.

  • Sample Loading: Attach the dry load cartridge containing the adsorbed crude product to the column inlet.

  • Run Execution: Start the purification run. The system will automatically execute the gradient and collect fractions.

  • Fraction Analysis: After the run is complete, analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound using automated flash column chromatography. The use of a gradient elution with a hexane and ethyl acetate solvent system on a silica gel stationary phase allows for the isolation of the target compound in high yield and purity. This method is readily adaptable for various scales of purification and is suitable for implementation in both research and drug development settings.

References

Application Notes and Protocols: Recrystallization of 4-Methoxy-N-methyl-2-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 4-Methoxy-N-methyl-2-nitrobenzenamine via recrystallization. The procedure is based on established methods for analogous compounds and is intended for use in a laboratory setting by qualified personnel.

Introduction

This compound is a substituted nitroaniline derivative with potential applications in organic synthesis and drug discovery. Achieving high purity of this compound is crucial for its subsequent use in research and development. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a suitable solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This allows for the dissolution of the impure solid in a hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.

Physicochemical Data

A summary of the available quantitative data for this compound and a closely related compound, 2-methoxy-4-nitroaniline, is presented below. This data is essential for understanding the physical properties of the compound and for guiding the recrystallization process.

PropertyThis compound2-Methoxy-4-nitroaniline (for solubility reference)
Molecular Formula C₈H₁₀N₂O₃C₇H₈N₂O₃
Molecular Weight 182.18 g/mol 168.15 g/mol
Appearance White or yellow crystalline solid[1]Yellow solid
Melting Point 128-130 °C[1]140-142 °C
Solubility Soluble in alcohols, ethers, and ketones; slightly soluble in water.[1]See solubility data below

Solubility of 2-Methoxy-4-nitroaniline in Various Solvents at Different Temperatures [2][3]

SolventTemperature (K)Molar Solubility (x 10³)
Ethanol278.151.85
283.152.41
288.153.12
293.154.05
298.155.26
303.156.83
308.158.85
313.1511.45
318.1514.79
323.1519.01
Water278.150.013
283.150.017
288.150.022
293.150.028
298.150.036
303.150.046
308.150.059
313.150.076
318.150.097
323.150.124

Note: The solubility data for 2-methoxy-4-nitroaniline provides a useful reference for selecting a solvent system and estimating solvent volumes for the recrystallization of the target compound, given their structural similarity.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the recrystallization of this compound using an ethanol-water mixed solvent system. This choice is based on the known solubility of the target compound and successful recrystallization of the analogous compound N-methyl-p-nitroaniline from an ethanol-aqueous solution[4].

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (two sizes)

  • Heating mantle or hot plate with a water or sand bath

  • Magnetic stirrer and stir bar (optional)

  • Glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Melting point apparatus

Procedure:

  • Solvent Selection and Preparation:

    • Based on the solubility data of related compounds, an ethanol-water mixture is a suitable solvent system. Ethanol is the "good" solvent in which the compound is soluble, and water is the "poor" or "anti-solvent" in which the compound is less soluble.

    • Prepare a hot water bath or have deionized water heating separately to be added during the dissolution step.

  • Dissolution of the Crude Product:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of the primary solvent (ethanol) to the flask, just enough to cover the solid.

    • Gently heat the mixture using a heating mantle or hot plate while stirring.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added at this stage. Boil the solution with the charcoal for a few minutes to allow for adsorption of the colored impurities.

  • Hot Filtration (if necessary):

    • If activated charcoal was used or if there are insoluble impurities, a hot filtration step is required.

    • Preheat a clean Erlenmeyer flask and a glass funnel with a fluted filter paper by placing them on the heating source.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • To the hot, clear filtrate, add hot water dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.

    • If turbidity persists, add a few drops of hot ethanol until the solution becomes clear again.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining mother liquor.

    • Continue to draw air through the crystals on the filter for several minutes to aid in drying.

    • Carefully transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. The drying process can be expedited by using a desiccator.

  • Analysis:

    • Once the crystals are completely dry, determine the final weight and calculate the percent recovery.

    • Measure the melting point of the recrystallized product. A sharp melting point close to the literature value (128-130 °C) is an indication of high purity.

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation cluster_analysis Analysis crude_product Crude Product add_solvent Add minimal hot ethanol crude_product->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration add_antisolvent Add hot water to turbidity hot_filtration->add_antisolvent slow_cool Slow cooling to room temp. add_antisolvent->slow_cool ice_bath Cool in ice bath slow_cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry yield_calc Calculate Yield dry->yield_calc mp_determination Melting Point Determination dry->mp_determination

Caption: Workflow for the recrystallization of this compound.

References

Characterization of 4-Methoxy-N-methyl-2-nitrobenzenamine using ¹H NMR Spectroscopy: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of "4-Methoxy-N-methyl-2-nitrobenzenamine" using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The ¹H NMR spectrum provides valuable information regarding the molecular structure of the compound, confirming the presence of key functional groups and their connectivity. This application note presents the predicted ¹H NMR data and a comprehensive experimental protocol for acquiring high-quality spectra, intended to guide researchers in the structural elucidation of this and similar molecules.

Introduction

This compound (PubChem CID: 3554313) is a substituted nitroaniline derivative.[1] The structural confirmation of such organic molecules is a critical step in chemical synthesis and drug development. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment of hydrogen atoms within a molecule. By analyzing the chemical shifts, integration, and splitting patterns of the NMR signals, the precise structure of a compound can be determined. This note outlines the expected ¹H NMR spectral characteristics of this compound and provides a standardized protocol for its analysis.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on the benzene ring, where the nitro group is strongly electron-withdrawing and the methoxy and N-methylamino groups are electron-donating.[2][3][4]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.7d1HAr-H (H-3)
~6.9 - 7.1dd1HAr-H (H-5)
~6.7 - 6.9d1HAr-H (H-6)
~3.8 - 4.0s3HOCH₃
~2.9 - 3.1s3HN-CH₃
~4.5 - 5.5br s1HN-H

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions. The N-H proton signal is often broad and its chemical shift is highly dependent on concentration and temperature.

Experimental Protocol

This section details the procedure for acquiring a ¹H NMR spectrum of this compound using a standard 400 MHz NMR spectrometer, such as a Bruker Avance NEO 400.[5][6][7]

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent may influence the chemical shifts.[8]

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

Instrument Setup and Data Acquisition

The following steps provide a general guideline for setting up a Bruker 400 MHz NMR spectrometer.[5][6][7][9][10] Specific commands and procedures may vary based on the instrument's software version.

  • Login and Sample Insertion: Log in to the spectrometer software and insert the prepared NMR tube into the sample changer.

  • Experiment Setup:

    • Create a new dataset with a unique name.

    • Select a standard proton experiment (e.g., zg30 or PROT).

    • Specify the solvent used (e.g., CDCl3).

  • Locking and Shimming:

    • The instrument will automatically lock onto the deuterium signal of the solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: For optimal sensitivity, the probe should be tuned and matched for the ¹H frequency. Modern spectrometers often perform this step automatically.

  • Acquisition Parameters:

    • Pulse Width (P1): Use a calibrated 30° or 90° pulse.

    • Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.

    • Acquisition Time (AQ): Set to acquire data for 3-4 seconds.

    • Spectral Width (SW): A spectral width of 16-20 ppm is appropriate for a standard organic molecule.

  • Data Acquisition: Start the acquisition by typing the appropriate command (e.g., zg).

Data Processing
  • Fourier Transform: After data acquisition is complete, perform a Fourier transform of the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak.

Logical Workflow for ¹H NMR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis and Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Setup Experiment Parameters insert->setup lock_shim Lock and Shim setup->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Peaks reference->integrate assign Assign Signals integrate->assign structure Confirm Molecular Structure assign->structure

Caption: Workflow for the characterization of this compound by ¹H NMR spectroscopy.

Conclusion

The provided protocol and predicted spectral data serve as a comprehensive guide for the ¹H NMR characterization of this compound. Adherence to this protocol will enable researchers to obtain high-quality spectra, facilitating the unambiguous confirmation of the compound's structure, which is essential for quality control in chemical synthesis and for advancing drug discovery and development programs.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 4-Methoxy-N-methyl-2-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-N-methyl-2-nitrobenzenamine is a nitroaromatic compound with potential applications in chemical synthesis and pharmaceutical development. Accurate and reliable analytical methods are crucial for its characterization, quantification, and impurity profiling. Mass spectrometry (MS), coupled with chromatographic separation techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC), offers a powerful tool for the analysis of this and similar molecules.[1][2] This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound.

Molecular and Spectrometric Data

A summary of the key physical and mass spectrometric properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC8H10N2O3PubChem[3]
Molecular Weight182.18 g/mol PubChem[3]
Exact Mass182.0691 g/mol PubChem[3]
Major Mass Spectral Peaks (m/z) 182, 167, 121 PubChem[3]

Experimental Protocols

Two primary methodologies are presented: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile or thermally labile samples.

Protocol 1: GC-MS Analysis

Gas Chromatography-Mass Spectrometry is a suitable technique for the analysis of volatile and semi-volatile compounds like many nitroaromatics.[1][4]

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction (for complex matrices): For samples in complex matrices like soil or biological fluids, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[4] A common approach involves extraction with a non-polar solvent like hexane or a moderately polar solvent like ethyl acetate, followed by concentration under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Injector Splitless mode at 270°C
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Oven Program Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Source Temperature 230°C
Quadrupole Temperature 150°C
Protocol 2: LC-MS Analysis

LC-MS is a versatile technique for a wide range of compounds, including those that are not amenable to GC-MS.[4][5]

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Working Solutions: Prepare a series of calibration standards by diluting the stock solution in the mobile phase.

  • Sample Cleanup: For complex matrices, protein precipitation (for biological samples) with cold acetonitrile or solid-phase extraction (SPE) is recommended to remove interferences.[4][6]

2. LC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Liquid Chromatograph Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3500 V
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Scan Mode Full Scan (m/z 100-500) and/or Multiple Reaction Monitoring (MRM) for quantification

Fragmentation Pattern and Pathway

Understanding the fragmentation pattern is key to structural elucidation and developing selective quantitative methods. Based on the structure of this compound, a plausible fragmentation pathway under Electron Ionization (EI) is proposed. Nitroaromatic compounds are known to exhibit a prominent molecular ion peak.[1]

Proposed Fragmentation:

  • Molecular Ion (M+) at m/z 182: The intact molecule with one electron removed.

  • Loss of a methyl radical (-CH3) from the methoxy group, resulting in a fragment at m/z 167.

  • Further fragmentation could involve the loss of the nitro group (-NO2) or cleavage of the N-methyl group.

  • A fragment at m/z 121 could arise from the loss of the nitro group and a methyl radical.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard Standard Preparation Chromatography Chromatographic Separation (GC or LC) Standard->Chromatography Extraction Sample Extraction/Cleanup (LLE or SPE) Extraction->Chromatography MassSpec Mass Spectrometry (EI or ESI) Chromatography->MassSpec Acquisition Data Acquisition MassSpec->Acquisition Analysis Data Analysis (Quantification & Identification) Acquisition->Analysis

Caption: General experimental workflow for the mass spectrometry analysis.

fragmentation_pathway M [M]+. m/z 182 F1 [M-CH3]+. m/z 167 M->F1 -CH3 F2 [M-NO2]+. m/z 136 M->F2 -NO2 F3 [M-CH3-NO2]+. m/z 121 F1->F3 -NO2 F2->F3 -CH3

References

FTIR spectroscopy of "4-Methoxy-N-methyl-2-nitrobenzenamine" functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the analysis of 4-Methoxy-N-methyl-2-nitrobenzenamine using Fourier Transform Infrared (FTIR) spectroscopy. It outlines the principles of the technique, the expected vibrational frequencies for the molecule's key functional groups, and a comprehensive experimental protocol for acquiring and interpreting the FTIR spectrum. This application note serves as a practical resource for the structural confirmation and quality control of this compound.

Introduction

This compound, also known as 4-methoxy-N-methyl-2-nitroaniline, is an organic compound with the molecular formula C₈H₁₀N₂O₃.[1][2] Its structure comprises a substituted benzene ring with four key functional groups: a secondary aromatic amine, a nitro group, a methoxy group, and the aromatic ring itself. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique ideal for identifying the functional groups present in a molecule.[3][4] By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds, a unique spectral "fingerprint" of the molecule is generated.[5] This note details the application of FTIR for the qualitative analysis of this compound.

Molecular Structure and Key Functional Groups

The chemical structure of this compound contains the following functional groups, each with characteristic vibrational frequencies in the infrared spectrum:

  • Secondary Aromatic Amine (-NHCH₃): The N-H bond and the C-N bond will produce distinct absorption bands.

  • Aromatic Nitro Group (-NO₂): The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations.[6][7]

  • Methoxy Group (-OCH₃): The C-O and C-H bonds within this group have specific stretching and bending frequencies.

  • Substituted Benzene Ring: The aromatic ring shows characteristic C-H and C=C stretching and bending vibrations.[8]

Predicted FTIR Absorption Data

The expected FTIR absorption bands for this compound are summarized in the table below. These ranges are based on established spectral correlations for its constituent functional groups.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3350 - 3310Secondary Aromatic AmineN-H StretchMedium - Weak
3100 - 3000Aromatic RingC-H StretchMedium - Weak
3000 - 2815Methyl/Methoxy GroupsC-H StretchMedium
1600 - 1585Aromatic RingC=C Stretch (in-ring)Medium - Weak
1550 - 1475Aromatic Nitro GroupN-O Asymmetric StretchStrong
1500 - 1400Aromatic RingC=C Stretch (in-ring)Medium - Weak
1360 - 1290Aromatic Nitro GroupN-O Symmetric StretchStrong
1335 - 1250Aromatic Amine/EtherC-N Stretch & C-O Asymmetric StretchStrong
1250 - 1020Aliphatic Amine/EtherC-N Stretch & C-O Symmetric StretchMedium
900 - 675Aromatic RingC-H Out-of-Plane Bend ("oop")Strong

Note: The exact peak positions can be influenced by the physical state of the sample and intermolecular interactions.

Detailed Experimental Protocol

This protocol describes the standard procedure for obtaining an FTIR spectrum of a solid sample using the Potassium Bromide (KBr) pellet technique.[9] An alternative, often simpler, method is using an instrument with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[10]

4.1. Materials and Equipment

  • This compound sample

  • FTIR grade Potassium Bromide (KBr), thoroughly dried

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FTIR Spectrometer (e.g., with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector)

  • Spatula and weighing paper

4.2. Sample Preparation (KBr Pellet Method)

  • Drying: Dry the KBr powder in an oven at approximately 110°C for 2-4 hours to remove any adsorbed water, which has strong IR absorption bands. Cool in a desiccator.[9]

  • Mixing: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.[9]

  • Grinding: Transfer the sample and KBr to a clean agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam.

  • Pressing: Transfer the powdered mixture into the pellet-pressing die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Inspection: Carefully remove the KBr pellet from the die. It should be clear and free of cracks or cloudiness for optimal results.

4.3. Data Acquisition

  • Instrument Purge: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.[4]

  • Background Spectrum: With the sample compartment empty, acquire a background spectrum. This scan measures the instrument's inherent signal, including contributions from the atmosphere, which will be subtracted from the sample spectrum.[5]

  • Sample Spectrum: Place the KBr pellet in the sample holder within the spectrometer.

  • Scanning: Acquire the FTIR spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹).[9] To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).[9]

4.4. Data Processing and Analysis

  • Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate a transmittance or absorbance spectrum.[3] Apply necessary corrections, such as baseline correction, if needed.

  • Interpretation: Identify the major absorption bands in the spectrum (peaks in absorbance).

  • Correlation: Compare the observed peak positions (in cm⁻¹) with the predicted values in the data table above and consult spectral databases to confirm the assignments. The presence of strong peaks in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions is a key indicator of the nitro group.[6][8] A medium-intensity peak around 3350-3310 cm⁻¹ would suggest the secondary amine N-H stretch.[11]

Visualizations

The following diagrams illustrate the logical relationships and workflows associated with the FTIR analysis of this compound.

experimental_workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis cluster_output 4. Result prep_sample Prepare Sample (e.g., KBr Pellet) prep_inst Purge & Prepare Spectrometer bg_scan Acquire Background Spectrum prep_inst->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan process Process Data (Ratio, Baseline Correction) sample_scan->process interpret Identify Peaks & Correlate with Functional Groups process->interpret result Structural Confirmation interpret->result

Caption: Experimental workflow for FTIR analysis.

logical_relationships cluster_groups Functional Groups cluster_peaks Characteristic FTIR Regions (cm⁻¹) molecule 4-Methoxy-N-methyl- 2-nitrobenzenamine amine Sec. Aromatic Amine molecule->amine nitro Aromatic Nitro molecule->nitro methoxy Methoxy Group molecule->methoxy aromatic Aromatic Ring molecule->aromatic nh_stretch N-H Stretch (3350-3310) amine->nh_stretch no_stretch N-O Asymmetric Stretch (1550-1475) N-O Symmetric Stretch (1360-1290) nitro->no_stretch:asym nitro->no_stretch:sym co_stretch C-O Stretch (1335-1020) methoxy->co_stretch ch_ar_stretch C-H Stretch (3100-3000) C=C Stretch (1600-1400) C-H 'oop' (900-675) aromatic->ch_ar_stretch

Caption: Functional groups and their FTIR regions.

References

Application Notes and Protocols: The Role of 4-Methoxy-N-methyl-2-nitrobenzenamine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-N-methyl-2-nitrobenzenamine is a key organic intermediate with significant applications in the synthesis of various pharmaceutical compounds. Its unique structural features, including a methoxy group, a secondary amine, and a nitro group on a benzene ring, allow for diverse chemical transformations, making it a valuable building block in drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of this intermediate and its subsequent use in the preparation of pharmaceutically relevant heterocyclic systems, such as benzimidazole N-oxides. Safety precautions and quantitative data for the described reactions are also presented.

Introduction

The development of novel pharmaceutical agents often relies on the efficient synthesis of complex molecular architectures. Key intermediates that offer versatile reactivity are therefore of high interest to the medicinal chemistry community. This compound, also known as N-Methyl-4-methoxy-2-nitroaniline, is one such intermediate. While its precursor, 4-methoxy-2-nitroaniline, is a well-established starting material for the synthesis of proton pump inhibitors like Omeprazole and antimalarial drugs such as Primaquine[1], the N-methylated derivative opens avenues for the creation of different classes of bioactive molecules.

This document outlines the synthesis of this compound and explores its application in the preparation of 5-methoxy-1-methylbenzimidazole 3-oxide, a potential pharmaceutical intermediate.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₀N₂O₃--INVALID-LINK--
Molecular Weight 182.18 g/mol --INVALID-LINK--
Appearance White or yellow crystalline solid--INVALID-LINK--
Melting Point 128-130 °C--INVALID-LINK--
Solubility Soluble in organic solvents such as alcohols, ethers, and ketones; slightly soluble in water.--INVALID-LINK--

Safety Precautions:

This compound is an organic compound that requires careful handling. The following safety precautions should be observed:

  • Handling: Avoid contact with skin and eyes. Do not breathe dust.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and protective clothing.[2]

  • Ventilation: Operate in a well-ventilated area to avoid the accumulation of toxic gases.

  • Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed. Incompatible with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[2]

  • First Aid:

    • Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

    • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[2]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[2]

    • Ingestion: Clean mouth with water. Get medical attention.[2]

Experimental Protocols

Synthesis of this compound

This protocol describes the methylation of 4-methoxy-2-nitroaniline to produce this compound.

Reaction Scheme:

G reactant 4-Methoxy-2-nitroaniline product This compound reactant->product Methylation reagent NaH, MeI DMF

Caption: Synthesis of this compound.

Materials:

  • 4-methoxy-2-nitroaniline (1.68 g, 10 mmol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (480 mg, 12 mmol)

  • Methyl iodide (MeI) (1.2 mL, 20 mmol)

  • N,N-Dimethylformamide (DMF) (20 mL)

  • Brine solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Water (H₂O)

Procedure:

  • To a solution of 4-methoxy-2-nitroaniline (10 mmol, 1.68 g) in 20 mL of DMF, add NaH (12 mmol, 480 mg of a 60% dispersion in mineral oil). This reaction is exothermic and evolves hydrogen gas. The mixture will form a deep red slurry.

  • After 15 minutes, add MeI (20 mmol, 1.2 mL). This step is also exothermic.

  • After 30 minutes, pour the reaction mixture into a solution of brine and NaHCO₃. This will result in the formation of a bright orange precipitate.

  • Filter the slurry and wash the filter cake with H₂O.

  • Dry the solid under reduced pressure to afford the bright orange product, N-Methyl-4-methoxy-2-nitroaniline.

Quantitative Data:

ReactantMoles (mmol)Mass/VolumeProductYieldPurity (HPLC)
4-methoxy-2-nitroaniline101.68 gN-Methyl-4-methoxy-2-nitroanilineNot specified1.77 min (retention time)

Yield information was not available in the cited source.

Synthesis of 5-Methoxy-1-methylbenzimidazole 3-oxide

This protocol outlines a potential application of this compound in the synthesis of a benzimidazole N-oxide derivative through base-catalyzed intramolecular cyclization. While a specific protocol for this exact substrate is not available, this general procedure is based on established methods for the cyclization of N-alkyl-2-nitroanilines.

Reaction Scheme:

G reactant This compound product 5-Methoxy-1-methylbenzimidazole 3-oxide reactant->product Intramolecular Cyclization reagent Base (e.g., NaOH) Dioxane/Water

Caption: Synthesis of 5-Methoxy-1-methylbenzimidazole 3-oxide.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

Procedure (General):

  • Dissolve this compound in a mixture of 1,4-dioxane and water (e.g., 60% 1,4-dioxane–water).

  • Add a solution of NaOH.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and neutralize with a suitable acid.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note: The reaction conditions (base concentration, temperature, and reaction time) may require optimization for this specific substrate.

Applications in Pharmaceutical Synthesis and Potential Signaling Pathways

Benzimidazole derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties. The N-oxide functionality can further modulate the biological activity and pharmacokinetic properties of these molecules.

The synthesized 5-methoxy-1-methylbenzimidazole 3-oxide can serve as a versatile intermediate for further functionalization. The benzimidazole core is a key pharmacophore in many approved drugs. The methoxy group, in particular, is a prevalent substituent in numerous natural products and synthetic drugs, where it can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.

While the specific biological targets and signaling pathways for 5-methoxy-1-methylbenzimidazole 3-oxide are not yet elucidated, related benzimidazole-containing compounds have been shown to interact with a variety of biological targets. For instance, some benzimidazole derivatives exhibit anticancer activity by targeting pathways involved in cell proliferation and survival. Further screening and biological evaluation of 5-methoxy-1-methylbenzimidazole 3-oxide and its derivatives are warranted to explore their therapeutic potential.

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from the starting material to the potential application of the synthesized intermediate.

G cluster_synthesis Synthesis of Intermediate cluster_application Application in Pharmaceutical Intermediate Synthesis cluster_evaluation Biological Evaluation A 4-Methoxy-2-nitroaniline B Methylation (NaH, MeI, DMF) A->B C This compound B->C D Intramolecular Cyclization (Base, Dioxane/Water) C->D E 5-Methoxy-1-methylbenzimidazole 3-oxide D->E F Further Functionalization & Derivatization E->F G Bioactive Molecule Library F->G H Screening for Biological Activity (e.g., anticancer, antimicrobial) G->H I Identification of Biological Targets H->I J Elucidation of Signaling Pathways I->J

Caption: Workflow for the synthesis and application of this compound.

Conclusion

This compound is a valuable intermediate that can be synthesized from readily available starting materials. Its chemical structure allows for the construction of more complex heterocyclic systems, such as benzimidazole N-oxides, which are of interest in pharmaceutical research. The protocols and data presented here provide a foundation for researchers to utilize this compound in their drug discovery and development efforts. Further investigation into the biological activities of its derivatives is encouraged to fully realize its potential in medicinal chemistry.

References

Application Notes and Protocols: 4-Methoxy-N-methyl-2-nitrobenzenamine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Methoxy-N-methyl-2-nitrobenzenamine as a key starting material in the synthesis of potent and selective kinase inhibitors. The protocols outlined below describe a representative synthetic route to a novel quinazoline-based kinase inhibitor, herein designated as KM-2025 , targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Introduction

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The quinazoline scaffold is a privileged structure in the design of these inhibitors, with several approved drugs targeting key kinases in oncogenic signaling pathways. The strategic introduction of substituted anilines at the C4 position of the quinazoline core is a well-established method for modulating potency and selectivity. This compound serves as a valuable precursor for a substituted aniline fragment, which, after reduction of the nitro group, can be incorporated into the final kinase inhibitor structure. The methoxy and N-methyl groups can form crucial interactions within the kinase's ATP-binding pocket, potentially enhancing inhibitory activity and conferring desirable pharmacokinetic properties.

Representative Kinase Inhibitor: KM-2025

For the purpose of these application notes, we will focus on the synthesis of KM-2025, a hypothetical, yet plausible, multi-targeted kinase inhibitor designed to inhibit both EGFR and VEGFR-2. The structure of KM-2025 incorporates the N-methyl-4-methoxyphenylamine moiety derived from this compound.

Quantitative Data

The following table summarizes the in vitro activity of the representative kinase inhibitor KM-2025 against key oncogenic kinases. (Note: This data is illustrative and intended to represent the potential efficacy of compounds derived from this compound).

Kinase TargetIC50 (nM)Assay Type
EGFR 15Kinase Glo®
VEGFR-2 28HTRF® KinEASE
HER2150Kinase Glo®
PDGFRβ250HTRF® KinEASE
c-Met>1000Kinase Glo®

Signaling Pathways

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[1][2][3] Dysregulation of the EGFR pathway is a common driver of cancer.[1][2] KM-2025 is designed to inhibit the kinase activity of EGFR, thereby blocking these downstream signals.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Proliferation Proliferation, Survival, Migration Nucleus->Proliferation KM2025 KM-2025 KM2025->Dimerization Inhibition

Caption: EGFR signaling pathway and inhibition by KM-2025.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[4][5][6][7] This process is critical for tumor growth and metastasis.[4][5] By inhibiting VEGFR-2, KM-2025 aims to disrupt the tumor blood supply.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Nucleus Angiogenesis Angiogenesis, Permeability, Survival Nucleus->Angiogenesis KM2025 KM-2025 KM2025->Dimerization Inhibition

Caption: VEGFR-2 signaling pathway and inhibition by KM-2025.

Experimental Protocols

Synthetic Workflow

The synthesis of KM-2025 from this compound is a multi-step process involving the reduction of the nitro group to form a diamine intermediate, followed by coupling with a suitable quinazoline core.

Synthesis_Workflow Start 4-Methoxy-N-methyl- 2-nitrobenzenamine Reduction Nitro Group Reduction Start->Reduction Intermediate N1-Methyl-4-methoxy- benzene-1,2-diamine Reduction->Intermediate Coupling Buchwald-Hartwig Coupling Intermediate->Coupling Quinazoline 4-Chloro-6,7-dimethoxy- quinazoline Quinazoline->Coupling Product KM-2025 Coupling->Product Purification Purification & Characterization Product->Purification Final Final Product Purification->Final

Caption: Synthetic workflow for KM-2025.

Protocol 1: Synthesis of N1-Methyl-4-methoxybenzene-1,2-diamine

This protocol describes the reduction of the nitro group of this compound to an amine.

  • Materials:

    • This compound (1.0 eq)

    • Iron powder (Fe, 5.0 eq)

    • Ammonium chloride (NH₄Cl, 0.5 eq)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Celite®

  • Procedure:

    • To a solution of this compound in a 4:1 mixture of ethanol and water, add iron powder and ammonium chloride.

    • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to obtain N1-Methyl-4-methoxybenzene-1,2-diamine.

Protocol 2: Synthesis of KM-2025 via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed cross-coupling of the synthesized diamine with a 4-chloroquinazoline core.

  • Materials:

    • N1-Methyl-4-methoxybenzene-1,2-diamine (1.1 eq)

    • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq)

    • Xantphos (0.1 eq)

    • Cesium carbonate (Cs₂CO₃, 2.0 eq)

    • Anhydrous 1,4-dioxane

    • Nitrogen or Argon gas supply

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 4-chloro-6,7-dimethoxyquinazoline, N1-Methyl-4-methoxybenzene-1,2-diamine, Pd₂(dba)₃, Xantphos, and cesium carbonate.

    • Add anhydrous 1,4-dioxane to the flask.

    • Heat the reaction mixture to 100-110 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the final product, KM-2025.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound is a strategic and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented herein demonstrate a plausible and efficient pathway to a multi-targeted quinazoline-based inhibitor, KM-2025. This highlights the potential of this building block in the development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase activity. Researchers can adapt these methodologies to create a diverse library of kinase inhibitors for further investigation.

References

Application Notes and Protocols: The Role of 4-Methoxy-N-methyl-2-nitrobenzenamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

4-Methoxy-N-methyl-2-nitrobenzenamine and its structural analogs, such as 4-Methoxy-2-nitroaniline, are valuable intermediates in the field of medicinal chemistry. These substituted nitroanilines serve as crucial building blocks for the synthesis of a variety of heterocyclic compounds with significant biological activity. Their utility stems from the presence of multiple reactive functional groups—the nitro, amino, and methoxy groups—which can be strategically manipulated to construct complex molecular architectures. A primary application of these intermediates is in the synthesis of benzimidazole-based proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related disorders.

Application in the Synthesis of Proton Pump Inhibitors

Substituted 2-nitroanilines are key starting materials for the synthesis of benzimidazole-based drugs like Omeprazole.[1][2][3] The synthesis generally involves the reduction of the nitro group to an amine, followed by cyclization with a suitable reagent to form the benzimidazole core. The N-methylated analog, this compound, can be utilized to synthesize N-substituted benzimidazole derivatives, which may exhibit altered pharmacokinetic or pharmacodynamic properties.

Chemical Properties:

PropertyValue
Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS Number 3360-79-0
Appearance White or yellow crystalline solid
Solubility Soluble in organic solvents like alcohols, ethers, and ketones; slightly soluble in water.[4]

Experimental Protocols

Protocol 1: Synthesis of a Benzimidazole Precursor from this compound

This protocol describes a hypothetical two-step synthesis of an N-methylated benzimidazole precursor, a key intermediate for various potential therapeutic agents.

Step 1: Reduction of the Nitro Group

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of this compound in 50 mL of ethanol.

  • Reagent Addition: Carefully add 30 mmol of stannous chloride dihydrate (SnCl2·2H2O) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude N1-methyl-4-methoxybenzene-1,2-diamine.

Step 2: Benzimidazole Ring Formation

  • Reaction Setup: Dissolve the crude diamine from Step 1 in 50 mL of glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Add 11 mmol of a suitable aldehyde or carboxylic acid derivative (e.g., 4-methoxy-3,5-dimethyl-2-pyridyl)carboxaldehyde) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Precipitation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the benzimidazole product.

  • Filtration and Washing: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to yield the desired N-methylated benzimidazole derivative.

Quantitative Data

No specific quantitative biological data for derivatives of this compound is readily available in the public domain. However, for a potential proton pump inhibitor synthesized from this precursor, the following types of data would be crucial for evaluating its efficacy:

ParameterDescriptionTarget Value
IC50 (H+/K+ ATPase) The half maximal inhibitory concentration against the proton pump.< 10 µM
pKa The acid dissociation constant, which influences cellular accumulation.4.0 - 5.0
In vivo efficacy The percentage inhibition of gastric acid secretion in an animal model.> 80% at a given dose
Metabolic Stability The half-life of the compound in liver microsomes.> 30 min

Visualizations

G cluster_0 Synthetic Pathway Start This compound Intermediate N1-methyl-4-methoxybenzene-1,2-diamine Start->Intermediate Nitro Reduction (e.g., SnCl2/EtOH) Product N-methylated Benzimidazole Derivative Intermediate->Product Cyclization (e.g., Aldehyde/Acid)

Caption: Synthetic workflow for a benzimidazole derivative.

G cluster_1 Proton Pump Inhibition Pathway Drug Benzimidazole PPI (Inactive, Pro-drug) ParietalCell Parietal Cell (Acidic Environment) Drug->ParietalCell ActiveDrug Active Sulfenamide ParietalCell->ActiveDrug Acid-catalyzed activation ProtonPump H+/K+ ATPase (Proton Pump) ActiveDrug->ProtonPump Covalent bonding to Cys residues Inhibition Inhibition of Acid Secretion ProtonPump->Inhibition

Caption: Mechanism of action for a benzimidazole-based PPI.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-N-methyl-2-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the synthesis of 4-Methoxy-N-methyl-2-nitrobenzenamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the N-methylation of 4-methoxy-2-nitroaniline.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

Low yields can stem from several factors related to the inherent reactivity of the starting material and the reaction conditions.

  • Low Nucleophilicity of the Starting Aniline: The primary challenge is the reduced reactivity of the amino group in 4-methoxy-2-nitroaniline. The potent electron-withdrawing effect of the ortho-nitro group significantly decreases the nucleophilicity of the nitrogen atom, making the reaction sluggish.[1][2]

  • Inappropriate Reaction Conditions:

    • Temperature: The reaction may require elevated temperatures (50-100 °C) to proceed at a reasonable rate.[3] However, excessively high temperatures can lead to decomposition or side reactions. It is recommended to increase the temperature gradually while monitoring the reaction progress.[1]

    • Reaction Time: Due to the low reactivity, a longer reaction time might be necessary. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.

  • Reagent Purity: Ensure that the starting materials, solvents, and reagents are pure and dry, as impurities can interfere with the reaction.

  • Choice of Methylating Agent: A common and effective method for the N-monomethylation of nitroanilines is the use of formaldehyde or paraformaldehyde in sulfuric acid.[3][4] This method is specifically designed to overcome the low reactivity of the substrate.

Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

The most common side product in this reaction is the over-methylated tertiary amine, 4-Methoxy-N,N-dimethyl-2-nitrobenzenamine.

  • N,N-Dialkylation: The mono-methylated product, being more nucleophilic than the starting aniline, can react further with the methylating agent to form a dialkylated product.[1]

    • Prevention Strategy: The key to preventing this is controlling the stoichiometry. The use of formaldehyde in sulfuric acid is particularly effective for achieving mono-methylation.[3] Careful control over the molar ratio of formaldehyde to the nitroaniline is crucial. Using a molar ratio of formaldehyde to nitroaniline in the range of 3:1 to 10:1 has been reported to favor mono-methylation.[3]

Q3: How should I choose my solvent and other reagents for this synthesis?

The choice of solvent and reagents is critical for a successful reaction, especially given the substrate.

  • Solvent: For the N-methylation of nitroanilines, concentrated sulfuric acid (60-98%) often serves as both the solvent and catalyst when using formaldehyde as the methylating agent.[3][4] This highly acidic medium helps to activate the reagents appropriately for the selective mono-methylation.

  • Methylating Agent: Formaldehyde (or its polymer, paraformaldehyde) is a preferred methylating agent for this specific transformation.[3][4]

  • Workup: The reaction is typically quenched by pouring the acidic mixture into ice water.[3] The product may precipitate and can be collected by filtration. Neutralization is often carried out using a base like ammonia.[3]

Q4: What is the best method for purifying the final product?

Purification is essential to remove unreacted starting material, the N,N-dimethylated byproduct, and other impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., an ethanol/water mixture) can be an effective method for purification.[5]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the most reliable method. A solvent system such as ethyl acetate/hexane can be used to separate the components based on their polarity.

Data Presentation

The following tables summarize typical reaction conditions and provide a hypothetical optimization overview.

Table 1: Summary of Patented N-Monomethylation Conditions for Nitroanilines

Parameter Condition Source
Substrate Nitroanilines [3]
Methylating Agent Formaldehyde or Paraformaldehyde [3][4]
Solvent/Catalyst Sulfuric Acid [3][4]
Temperature Range 40 °C to 120 °C (50-100 °C preferred) [3]
Molar Ratio (HCHO:Aniline) ~3:1 to 10:1 [3]

| Molar Ratio (H₂SO₄:Aniline) | ~5:1 to 20:1 |[3] |

Table 2: Illustrative Example of Temperature Optimization Note: The following data is hypothetical and serves to illustrate the potential impact of temperature on the reaction outcome.

Temperature (°C) Reaction Time (h) Conversion of Starting Material (%) Yield of Mono-methylated Product (%) Yield of Di-methylated Product (%)
40 8 45 40 < 5
60 6 85 78 7
80 4 98 85 13

| 100 | 4 | > 99 | 75 | 24 |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on established procedures for N-monomethylating nitroanilines.[3][4]

Materials:

  • 4-methoxy-2-nitroaniline

  • Concentrated Sulfuric Acid (98%)

  • Formaldehyde solution (37% in H₂O) or Paraformaldehyde

  • Ice

  • Ammonia solution

  • Acetone (for extraction/dissolution, if needed)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Dissolution: Cool the sulfuric acid in an ice bath and slowly add 4-methoxy-2-nitroaniline portion-wise while stirring. Ensure the temperature is controlled during this exothermic addition.

  • Heating: Once the aniline is completely dissolved, heat the mixture to the desired reaction temperature (e.g., 50-60 °C) using a water bath.[3]

  • Addition of Methylating Agent: Add the 37% formaldehyde solution dropwise to the reaction mixture over a period of one hour. Maintain the reaction temperature carefully, ensuring it does not exceed the set point (e.g., 60 °C).[3]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature for an additional 2-4 hours.[3] Monitor the progress by TLC.

  • Quenching and Workup: Once the reaction is complete, cool the flask to room temperature and then carefully pour the reaction mixture into a beaker containing a large volume of ice water with stirring.[3]

  • Neutralization and Precipitation: Slowly neutralize the acidic solution with an ammonia solution until it becomes alkaline. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep Dissolve Aniline in H₂SO₄ react Add Formaldehyde (50-60 °C, 2-4h) prep->react quench Pour into Ice Water react->quench neutralize Neutralize with NH₃ quench->neutralize filtrate Filter & Wash Solid neutralize->filtrate purify Recrystallize or Column Chromatography filtrate->purify analyze Characterize Product (TLC, NMR, MP) purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Analyze Reaction Outcome (TLC/LCMS) low_yield Low Yield / Low Conversion? start->low_yield multi_spots Multiple Spots? start->multi_spots low_yield->multi_spots No sm_present Significant Starting Material Remains? low_yield->sm_present Yes is_dialkylated Is Side Product N,N-dimethylated? multi_spots->is_dialkylated Yes action_temp Action: Increase Temperature or Reaction Time sm_present->action_temp Yes reagent_issue Action: Check Reagent Purity and Stoichiometry sm_present->reagent_issue No action_stoich Action: Verify Formaldehyde Stoichiometry is_dialkylated->action_stoich Yes purify Purify via Column Chromatography is_dialkylated->purify No, other impurity action_stoich->purify

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

Technical Support Center: N-methylation of 4-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the N-methylation of 4-methoxy-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-methylation of 4-methoxy-2-nitroaniline?

The most prevalent side reaction is over-methylation, leading to the formation of the di-methylated product, N,N-dimethyl-4-methoxy-2-nitroaniline.[1] This occurs because the mono-methylated product (N-methyl-4-methoxy-2-nitroaniline) can sometimes be more nucleophilic than the starting aniline, making it more reactive towards the methylating agent.[1] Depending on the reaction conditions and reagents used, other side reactions can include decomposition of the starting material at excessively high temperatures or the formation of formylated products if formic acid is used under certain conditions.[1][2]

Q2: My reaction is resulting in a low yield of the desired N-methyl product. What are the potential causes and how can I improve it?

Low yields can stem from several factors:

  • Poor Reactivity of the Starting Material: The presence of the electron-withdrawing nitro group (-NO₂) deactivates the aniline, making it less nucleophilic and potentially slowing down the reaction.[1]

  • Inappropriate Reaction Conditions: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, causing decomposition.[1] The choice of solvent and base is also critical for success.

  • Reagent Purity: Ensure that the starting materials, solvents, and any catalysts are pure and dry, as impurities can inhibit the reaction.[1]

  • Choice of Methylating Agent: The reactivity of the methylating agent can significantly impact the yield. Traditional agents like methyl iodide are highly reactive but can be toxic, while greener alternatives like dimethyl carbonate or methanol may require specific catalysts and conditions to be effective.

To improve the yield, consider optimizing reaction temperature, screening different solvents and catalysts, and ensuring the purity of all reagents.[1]

Q3: How can I selectively achieve mono-methylation and avoid the formation of the di-methylated byproduct?

Controlling selectivity is a key challenge. Here are several strategies:

  • Control Stoichiometry: Using a large excess of the aniline compared to the methylating agent can favor the mono-alkylation product. Conversely, an excess of the methylating agent will drive the reaction towards di-methylation.[1]

  • Adjust Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help reduce the rate of the second methylation step.[1]

  • Choice of Method:

    • Reductive Amination: This method offers excellent control over mono-alkylation by first forming an imine with formaldehyde, which is then reduced.[1]

    • Formaldehyde/Sulfuric Acid: A patented process specifically for the N-monomethylation of nitroanilines uses a mixture of formaldehyde (or paraformaldehyde) and sulfuric acid, which has been shown to successfully avoid the formation of tertiary amine products.[3]

    • Catalytic Methods: Using specific catalysts, such as certain ruthenium or iridium complexes with methanol, can provide high selectivity for mono-methylation under optimized conditions.[4][5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High levels of di-methylated product 1. Methylating agent in excess. 2. Reaction temperature is too high. 3. The mono-methylated product is highly reactive.1. Use a molar excess of 4-methoxy-2-nitroaniline relative to the methylating agent.[1] 2. Lower the reaction temperature to slow the rate of the second methylation.[1] 3. Switch to a method known for high mono-selectivity, such as reductive amination or the formaldehyde/sulfuric acid protocol.[1][3]
Reaction fails to proceed or shows low conversion 1. Insufficient temperature. 2. Inactive catalyst or inappropriate catalyst choice. 3. Poor nucleophilicity of the nitroaniline. 4. Impure reagents or solvent.1. Gradually increase the reaction temperature while monitoring for byproduct formation.[1] 2. If using a catalytic method, screen different catalysts or ensure the current one is active.[1] 3. Consider a more reactive methylating agent or a more forcing set of conditions (e.g., stronger base, different solvent). 4. Ensure all starting materials are pure and the solvent is anhydrous.[1]
Formation of unknown byproducts 1. Decomposition of starting material or product. 2. Unintended reaction with solvent or impurities. 3. For certain methods (e.g., using formic acid), N-formylation may occur.[2]1. Lower the reaction temperature.[1] 2. Analyze byproducts using techniques like LC-MS or GC-MS to identify their structures and adjust the reaction strategy accordingly. 3. Purify all reagents and use a high-purity, inert solvent.

Experimental Protocols & Data

Protocol 1: Mono-N-methylation using Formaldehyde and Sulfuric Acid[4]

This method is specifically designed to favor the mono-methylation of nitroanilines.

  • Preparation: In a suitable reaction vessel, cool concentrated sulfuric acid.

  • Addition of Aniline: Slowly add 4-methoxy-2-nitroaniline to the cooled sulfuric acid while maintaining a low temperature.

  • Addition of Formaldehyde: Gradually add formaldehyde (or paraformaldehyde) to the mixture. A molar ratio of 3 to 10 moles of formaldehyde per mole of nitroaniline is recommended.[3]

  • Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Purification: Neutralize the solution with a suitable base (e.g., sodium carbonate) and filter the solid product. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Catalytic N-methylation with Methanol[6]

This protocol uses a ruthenium catalyst for a "green" methylation process.

  • Setup: To a reaction tube, add the cyclometalated ruthenium catalyst (e.g., 2 mol%), a base (e.g., NaOH or KOtBu, 1.0 mmol), and 4-methoxy-2-nitroaniline (1.0 mmol).[5]

  • Reaction: Add anhydrous methanol (as both solvent and methylating agent) and seal the tube.[1]

  • Heating: Place the tube in a preheated oil bath at the optimized temperature (e.g., 60-70 °C) and stir for the required time (e.g., 22 hours).[5]

  • Workup: After cooling, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the N-methyl-4-methoxy-2-nitroaniline product.[1]

Table 1: Comparison of Catalytic Systems for N-methylation of Anilines
Catalyst SystemMethylating AgentBaseTemperature (°C)Time (h)SubstrateYield/ConversionSelectivity (Mono:Di)Reference
Cyclometalated Ru-complexMethanolKOtBu7022Aniline~90% Conv.>99:1[5]
Iridium(I)-NHC ComplexMethanolCs₂CO₃1105Aniline40% Conv.Selective for mono[4]
Cu/Al₂O₃ParaformaldehydeNa₂CO₃130-NitroarenesGood to ExcellentN/A (Direct to N-methyl)[6]
Na-Y FaujasiteDimethyl Carbonate-130-AnilineQuantitativeUp to 95% mono[7][8]

Visualizations

Reaction Pathway Diagram

ReactionPathway cluster_main Desired Mono-methylation cluster_side Side Reaction: Over-methylation cluster_reagents A 4-Methoxy-2-nitroaniline B N-Methyl-4-methoxy-2-nitroaniline A->B + CH₃ source C N,N-Dimethyl-4-methoxy-2-nitroaniline B_side N-Methyl-4-methoxy-2-nitroaniline B_side->C + CH₃ source Me_source Methylating Agent Me_source->A Me_source->B_side TroubleshootingWorkflow Troubleshooting N-methylation Issues Start Experiment Outcome LowYield Low Yield / No Reaction Start->LowYield PoorSelectivity Poor Selectivity (Di-methylation) Start->PoorSelectivity Temp Increase Temperature LowYield->Temp Is temp too low? Catalyst Screen Catalysts / Check Purity LowYield->Catalyst Is catalyst inactive? Reagents Check Reagent Purity LowYield->Reagents Are reagents impure? Stoich Adjust Stoichiometry (Excess Aniline) PoorSelectivity->Stoich Is methylating agent in excess? LowerTemp Lower Temperature PoorSelectivity->LowerTemp Is temp too high? Method Change Method (e.g., Reductive Amination) PoorSelectivity->Method Is reaction inherently unselective? DecisionTree Start Goal: N-methylation of 4-methoxy-2-nitroaniline Q_Selectivity Is strict mono-selectivity the primary concern? Start->Q_Selectivity Q_Green Are 'green' reagents (e.g., methanol) preferred? Q_Selectivity->Q_Green No M_ReductiveAmination Use Reductive Amination or Formaldehyde/H₂SO₄ Method Q_Selectivity->M_ReductiveAmination Yes M_Catalytic Use Catalytic Method with Methanol or DMC Q_Green->M_Catalytic Yes M_Traditional Use Traditional Agents (e.g., MeI, Dimethyl Sulfate) with careful stoichiometry control Q_Green->M_Traditional No

References

How to avoid di-methylation in aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aniline methylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving selective monomethylation of anilines while avoiding the common side reaction of di-methylation.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your aniline methylation experiments.

Method 1: Selective N-monomethylation using Dimethyl Carbonate (DMC) in Continuous Flow

FAQs:

  • Q1: Why is di-methylation a common problem in aniline methylation?

    • A1: Di-methylation is a frequent side reaction because the monomethylated aniline intermediate is often more nucleophilic than the starting aniline, making it more reactive towards the methylating agent.

  • Q2: How does the continuous flow method with DMC prevent di-methylation?

    • A2: This method is believed to proceed through an in situ protection-deprotection pathway. The aniline initially reacts with dimethyl carbonate to form a carbamate intermediate. This carbamate is then methylated, and subsequent decarboxylation yields the monomethylated aniline. This pathway avoids the direct methylation of the more reactive monomethylated aniline, thus minimizing di-methylation.[1]

Troubleshooting Guide:

  • Issue: Low or no conversion of the starting aniline.

    • Possible Cause 1: Reaction temperature is too low. The formation of the N-methylaniline product is highly temperature-dependent. For example, for 4-chloroaniline, no product is observed at 90°C, with significant conversion only occurring at temperatures of 200°C and above.[1]

    • Solution 1: Increase the reaction temperature. Optimal results for many anilines are achieved at around 250°C in a continuous flow setup.[1]

    • Possible Cause 2: Inefficient mixing or residence time in the flow reactor.

    • Solution 2: Ensure your continuous flow system is properly calibrated for the desired residence time to allow for complete reaction.

  • Issue: Formation of di-methylated byproduct.

    • Possible Cause: Reaction conditions are not optimized for the specific aniline substrate. While this method is highly selective, extreme conditions or certain substrates might lead to over-methylation.

    • Solution: Carefully control the stoichiometry of the reagents. Use a moderate excess of dimethyl carbonate. Optimization of the base and residence time may also be necessary.

Method 2: Copper-Promoted Selective Monomethylation with Methylboronic Acid

FAQs:

  • Q1: What is the role of the copper catalyst in this reaction?

    • A1: This reaction is a Chan-Lam coupling, where the copper(II) acetate promotes the cross-coupling between the aniline and methylboronic acid to form the N-methylaniline.[2][3]

  • Q2: Why is an incubation period necessary?

    • A2: An incubation period where the aniline is stirred with the copper(II) acetate and a base (like pyridine) before the addition of methylboronic acid is crucial for achieving high selectivity for monomethylation and minimizing di-methylation.[2][3]

Troubleshooting Guide:

  • Issue: Low yield of the monomethylated product.

    • Possible Cause 1: Omission or insufficient duration of the incubation step.

    • Solution 1: Ensure the aniline, copper(II) acetate, and pyridine are stirred together for at least 30 minutes at room temperature before adding the methylboronic acid.

    • Possible Cause 2: Incorrect copper source or solvent.

    • Solution 2: Copper(II) acetate has been found to be the optimal copper salt. Dioxane is reported as the best solvent for this reaction under reflux conditions.[3]

    • Possible Cause 3: Steric hindrance in the aniline substrate.

    • Solution 3: While the method is tolerant to a range of anilines, highly sterically hindered substrates may require longer reaction times or higher temperatures to achieve good yields.

  • Issue: Significant di-methylation observed.

    • Possible Cause: The incubation step was not performed correctly.

    • Solution: Adhere strictly to the pre-incubation protocol to allow for the formation of the necessary copper-aniline complex that favors selective monomethylation.

Method 3: Sustainable Monomethylation using Methanol with an Iridium Catalyst

FAQs:

  • Q1: What makes this method "sustainable"?

    • A1: This method utilizes methanol, a renewable and relatively green methylating agent.[4] The iridium catalyst can also be a solid molecular catalyst that is recoverable and reusable for multiple cycles without significant loss of activity.[4]

  • Q2: How does this reaction work?

    • A2: The reaction proceeds via a "borrowing hydrogen" mechanism, where the iridium catalyst temporarily "borrows" hydrogen from methanol to form a metal-hydride and an electrophilic formaldehyde equivalent, which then reacts with the aniline.

Troubleshooting Guide:

  • Issue: Low conversion or slow reaction rate.

    • Possible Cause 1: Inactive catalyst.

    • Solution 1: Ensure the iridium catalyst is properly synthesized and handled, as exposure to air or moisture can deactivate some catalysts.

    • Possible Cause 2: Suboptimal reaction temperature or base.

    • Solution 2: The reaction temperature can significantly impact the outcome. For instance, with a specific NHC-Ir catalyst, the reaction with aniline and methanol showed the best yield at 130°C using KOtBu as the base.[4]

  • Issue: Formation of byproducts.

    • Possible Cause: Side reactions of the aniline or methanol.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., argon) to prevent oxidation of the aniline or catalyst. The purity of the methanol is also important.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the selective monomethylation of aniline using different methods.

MethodMethylating AgentCatalyst/PromoterBaseSolventTemperature (°C)Aniline SubstrateYield of Monomethylaniline (%)Di-methylation ObservedCitation(s)
Continuous FlowDimethyl CarbonateNoneDBUNMP2504-chloroaniline88No[1]
Copper-Promoted Cross-CouplingMethylboronic AcidCu(OAc)₂Pyridine1,4-Dioxane100AnilineGood to ExcellentMinimized with incubation[2][3]
Iridium-Catalyzed Hydrogen TransferMethanolNHC-Ir complexKOtBuMethanol130Aniline80 (GC Yield)Not specified[4]

Experimental Protocols

Protocol 1: Selective N-monomethylation of 4-Chloroaniline using Dimethyl Carbonate in a Continuous Flow System

Materials:

  • 4-chloroaniline

  • Dimethyl carbonate (DMC)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N-Methyl-2-pyrrolidone (NMP) as solvent

  • Continuous flow reactor system (e.g., Vapourtec E-series) with a high-temperature tube reactor and a back-pressure regulator.

Procedure:

  • Prepare stock solutions of 4-chloroaniline (2 M in NMP), DMC (6 M in NMP), and DBU (3 M in NMP).

  • Set up the continuous flow reactor with a 10 mL stainless steel reactor coil and a back-pressure regulator.

  • Set the reactor temperature to 250°C.

  • Pump the stock solutions into the reactor at flow rates calculated to achieve the desired residence time (e.g., a 12-minute residence time).

  • Equilibrate the system for at least 1.5 times the residence time before collecting the product.

  • The reaction stream is cooled after exiting the reactor.

  • The product can be isolated and purified using standard techniques such as column chromatography.

Note: This procedure is based on a reported method and may require optimization for different substrates and flow reactor setups.[1]

Protocol 2: Copper-Promoted Selective Monomethylation of Aniline with Methylboronic Acid

Materials:

  • Aniline

  • Methylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • 1,4-Dioxane

  • Schlenk tube or similar reaction vessel

  • Magnetic stir bar

Procedure:

  • To a Schlenk tube containing a magnetic stir bar, add the aniline (1.0 mmol), copper(II) acetate (1.0 mmol), pyridine (2.0 mmol), and 1,4-dioxane (5 mL).

  • Stir the mixture at room temperature for 30 minutes. This is the crucial incubation period.

  • After the incubation period, add the methylboronic acid (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100°C and stir for 18 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by quenching the reaction, extracting with an organic solvent, and purifying by column chromatography.

Visualizations

AnilineMethylation cluster_main Aniline Methylation Pathways Aniline Aniline (Primary Amine) Monomethylaniline N-Methylaniline (Secondary Amine) Aniline->Monomethylaniline Desired Monomethylation MethylatingAgent Methylating Agent Dimethylaniline N,N-Dimethylaniline (Tertiary Amine) Monomethylaniline->Dimethylaniline Undesired Di-methylation

Caption: Competing pathways in aniline methylation.

SelectiveMonomethylationWorkflow cluster_workflow General Workflow for Selective Monomethylation Start Start with Aniline MethodSelection Select Method: 1. DMC (Flow) 2. Cu/MeB(OH)₂ 3. Ir/MeOH Start->MethodSelection Reaction Perform Reaction (Optimized Conditions) MethodSelection->Reaction Analysis Analyze Product Mixture (GC, NMR) Reaction->Analysis Purification Purify Monomethylated Product (Column Chromatography) Analysis->Purification End Isolated N-Methylaniline Purification->End

References

Technical Support Center: Purification of 4-Methoxy-N-methyl-2-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of "4-Methoxy-N-methyl-2-nitrobenzenamine".

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: The most common impurities stem from the synthesis process, which typically involves the N-methylation of 4-methoxy-2-nitroaniline. These impurities include:

  • Unreacted Starting Material: 4-methoxy-2-nitroaniline.

  • Over-methylated Byproduct: 4-Methoxy-N,N-dimethyl-2-nitrobenzenamine.

  • Other reaction side-products: Depending on the specific methylation agent and reaction conditions used.

Q2: What are the key physical properties of the target compound and its main impurities?

A2: Understanding the physical properties of your target compound and potential impurities is crucial for developing an effective purification strategy. The difference in melting points, for instance, can be a good indicator of purity.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound182.18105-106-
4-methoxy-2-nitroaniline168.15123-126[1]Orange to red crystalline powder[2]
3-methoxy-N,N-dimethyl-2-nitroaniline196.21--

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common methods for assessing the purity of nitroaniline derivatives. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues

Problem: Oily precipitate forms instead of crystals.

  • Possible Cause: The solvent may be too non-polar, or the solution is supersaturated.

  • Solution:

    • Add a small amount of a more polar co-solvent. For example, if using ethanol, add a small amount of water.

    • Try seeding the solution with a small, pure crystal of the target compound.

    • Ensure the cooling process is slow to allow for proper crystal lattice formation.

Problem: Low recovery of the purified product.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.

Problem: The product is still impure after recrystallization.

  • Possible Cause: The chosen solvent system is not effective at separating the impurities, or the impurities have very similar solubility profiles to the product.

  • Solution:

    • Experiment with different solvent systems. A mixture of solvents can sometimes provide better selectivity.

    • Multiple recrystallizations may be necessary.

    • If impurities persist, chromatographic methods should be employed.

Column Chromatography Issues

Problem: Poor separation of the target compound from impurities.

  • Possible Cause: The mobile phase composition is not optimal, or the column is not providing sufficient resolution.

  • Solution:

    • Optimize the mobile phase using Thin-Layer Chromatography (TLC) first. A common solvent system for nitroanilines is a mixture of hexane and ethyl acetate. Vary the ratio to achieve good separation (a target Rf of ~0.3 for the desired compound is often a good starting point).

    • Consider using a longer column or a stationary phase with a smaller particle size for better resolution.

Problem: The product elutes too quickly or too slowly.

  • Possible Cause: The mobile phase is too polar (elutes too quickly) or not polar enough (elutes too slowly).

  • Solution:

    • To increase the retention time (slower elution), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).

    • To decrease the retention time (faster elution), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).

Problem: Tailing of the product peak.

  • Possible Cause: The sample is overloading the column, or there are secondary interactions with the stationary phase.

  • Solution:

    • Reduce the amount of sample loaded onto the column.

    • For basic compounds like anilines, adding a small amount of a competing base (e.g., triethylamine, ~0.1%) to the mobile phase can help to reduce tailing by blocking active sites on the silica gel.

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

1. Slurry Preparation and Column Packing:

  • In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
  • Pour the slurry into a chromatography column with the stopcock closed.
  • Gently tap the column to ensure even packing and remove any air bubbles.
  • Open the stopcock to drain the excess solvent, ensuring the top of the silica gel bed does not run dry.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
  • Carefully add the sample solution to the top of the silica gel bed.
  • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting the column with the chosen mobile phase (e.g., a hexane:ethyl acetate mixture determined by TLC analysis).
  • Collect fractions in separate test tubes.
  • Monitor the separation by TLC analysis of the collected fractions.

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Troubleshooting_Purification cluster_start Start: Crude Product cluster_purification Purification Method cluster_recrystallization_issues Recrystallization Troubleshooting cluster_chromatography_issues Column Chromatography Troubleshooting cluster_solutions_recryst Solutions cluster_solutions_chroma Solutions cluster_end End Goal start Crude this compound recrystallization Recrystallization start->recrystallization Attempt column_chromatography Column Chromatography start->column_chromatography Attempt oily_precipitate Oily Precipitate? recrystallization->oily_precipitate poor_separation Poor Separation? column_chromatography->poor_separation low_recovery Low Recovery? oily_precipitate->low_recovery No solution_oily Add polar co-solvent Seed with pure crystal Slow cooling oily_precipitate->solution_oily Yes still_impure_recryst Still Impure? low_recovery->still_impure_recryst No solution_recovery Minimize hot solvent Cool to low temperature low_recovery->solution_recovery Yes solution_impure_recryst Try different solvent Multiple recrystallizations Use chromatography still_impure_recryst->solution_impure_recryst Yes pure_product Pure Product still_impure_recryst->pure_product No elution_speed Incorrect Elution Speed? poor_separation->elution_speed No solution_separation Optimize mobile phase (TLC) Use longer column poor_separation->solution_separation Yes peak_tailing Peak Tailing? elution_speed->peak_tailing No solution_elution Adjust mobile phase polarity elution_speed->solution_elution Yes solution_tailing Reduce sample load Add triethylamine to mobile phase peak_tailing->solution_tailing Yes peak_tailing->pure_product No solution_oily->recrystallization solution_recovery->recrystallization solution_impure_recryst->column_chromatography solution_separation->column_chromatography solution_elution->column_chromatography solution_tailing->column_chromatography

Caption: Troubleshooting workflow for purification issues.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_end Final Product start 4-methoxy-2-nitroaniline (Starting Material) reaction N-methylation Reaction start->reaction crude_product Crude Product Mixture: - Target Compound - Starting Material - Byproduct reaction->crude_product purification_step Purification (Recrystallization or Column Chromatography) crude_product->purification_step analysis_step Purity Analysis (TLC, HPLC, NMR, MS) purification_step->analysis_step pure_product Pure 4-Methoxy-N-methyl- 2-nitrobenzenamine analysis_step->pure_product

Caption: General experimental workflow.

References

Technical Support Center: Synthesis of 4-Methoxy-N-methyl-2-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis and purification of 4-Methoxy-N-methyl-2-nitrobenzenamine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Question: After the final N-methylation step, my TLC plate shows two distinct spots. What are they and how do I resolve this?

Answer: The two spots likely correspond to your desired product, this compound, and the unreacted starting material, 4-methoxy-2-nitroaniline. The starting material is more polar and will have a lower Rf value (it will not travel as far up the plate) than the N-methylated product.

  • Probable Cause: The N-methylation reaction did not go to completion. This could be due to insufficient methylation reagent (e.g., methyl iodide), inactive reagents (e.g., old sodium hydride), or insufficient reaction time.

  • Solution: The most effective way to separate the product from the starting material is through silica gel column chromatography. A solvent system of ethyl acetate and hexane is typically effective. Start with a low polarity mixture (e.g., 10:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product.

Question: The yield of my final product is significantly lower than expected. What are the potential causes?

Answer: Low yield can result from issues at multiple stages of the synthesis.

  • Probable Causes:

    • Incomplete Nitration: The nitration of the acetylated precursor may have yielded a mixture of isomers, with the desired 2-nitro isomer being a smaller component. The formation of 4-methoxy-3-nitroaniline is a common issue.[1]

    • Loss during Hydrolysis: The hydrolysis of the acetyl group might be incomplete, or product may have been lost during workup.

    • Inefficient N-Methylation: As mentioned previously, an incomplete methylation reaction is a common cause of reduced yield.

    • Mechanical Losses: Product may be lost during transfers, extractions, and purification steps.

  • Solution:

    • Monitor each reaction step by Thin Layer Chromatography (TLC) to ensure completion before proceeding to the next step.

    • Optimize reaction conditions (temperature, time, stoichiometry of reagents) for the nitration and methylation steps. For instance, using milder conditions for nitration can sometimes improve regioselectivity.[2][3]

    • Ensure all reagents, especially hygroscopic or reactive ones like sodium hydride, are fresh and handled under appropriate inert conditions (e.g., a nitrogen atmosphere).

Question: My final product is a dark, oily substance instead of the expected crystalline solid. What should I do?

Answer: A dark or oily product indicates the presence of impurities.

  • Probable Causes:

    • Residual Solvent: Traces of high-boiling point solvents like DMF (dimethylformamide), if used in the methylation step, can be difficult to remove.[4]

    • Byproduct Contamination: The presence of isomeric byproducts or colored impurities from the nitration step can inhibit crystallization.

    • Degradation: The product may have degraded due to exposure to excessive heat or acidic/basic conditions during workup.

  • Solution:

    • Purification: Purify the crude product using column chromatography. This is the most effective method for removing both colored impurities and byproducts.

    • Recrystallization: After chromatography, attempt to recrystallize the purified product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a crystalline solid.

    • Solvent Removal: Ensure complete removal of reaction solvents by drying the product under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in this synthesis and why does it form?

A1: The most common byproduct is typically the isomeric 4-methoxy-3-nitroaniline, which is formed during the nitration step.[1] The methoxy (-OCH₃) and amino (-NH₂) groups on the starting material (or its acetylated form) are both ortho-, para-directing.[2] While the position ortho to the amino group (and meta to the methoxy group) is desired, nitration can also occur at the position ortho to the methoxy group (and meta to the amino group), leading to the 3-nitro isomer.

Q2: What is the best method to purify the final product, this compound?

A2: Silica gel column chromatography is the most reliable method for achieving high purity. It effectively separates the desired product from unreacted starting material, isomeric byproducts, and any potential over-methylated products. Following chromatography, recrystallization can be used to obtain a high-purity crystalline solid.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): To check for the presence of impurities. A single spot suggests a relatively pure compound.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopy (NMR, IR, Mass Spec):

    • ¹H NMR and ¹³C NMR will confirm the structure of the molecule.

    • Mass Spectrometry will confirm the molecular weight.

    • FT-IR spectroscopy will confirm the presence of key functional groups (e.g., N-H stretch for starting material, C-N stretch, NO₂ stretches).

Q4: Is it necessary to protect the amine group before the nitration step?

A4: Yes, it is highly recommended. The amino group is sensitive to oxidation by nitrating agents (like nitric acid). Protecting it by acetylation to form an amide (4-methoxyacetanilide) prevents oxidation and helps direct the nitration to the desired position.[2] The acetyl group is then removed by hydrolysis to regenerate the amine before the final N-methylation step.

Quantitative Data Summary

The following table summarizes representative yields and purity data for the synthesis of the key intermediate, N-benzenesulfonyl-4-methoxy-2-nitroaniline, which provides an indication of the efficiency of the critical nitration step.

Precursor CompoundReactantsReaction ConditionsYield (%)Purity (HPLC) (%)Reference
N-Benzenesulfonyl-4-methoxyanilinePyridine, Copper nitrate trihydrate1,2-dichloroethane, 95°C-105°C, 12h74%95%[3]
N-Benzenesulfonyl-4-methoxyanilinePyridine, Copper nitrate trihydrate1,2-dichloroethane, 90°C, 12h63%94%[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative multi-step synthesis.

Step A: Acetylation of 4-Methoxyaniline

  • Dissolve 4-methoxyaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the solution while stirring.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.

  • Pour the reaction mixture into cold water to precipitate the product, 4-methoxyacetanilide.

  • Filter the solid, wash with water, and dry thoroughly.

Step B: Nitration of 4-Methoxyacetanilide

  • Add the dried 4-methoxyacetanilide (1.0 eq) to concentrated sulfuric acid at 0°C.

  • Separately, prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the acetanilide solution, keeping the temperature below 5°C.

  • Stir the reaction at 0-5°C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid (4-methoxy-2-nitroacetanilide), wash with cold water until the filtrate is neutral, and dry.

Step C: Hydrolysis of 4-Methoxy-2-nitroacetanilide

  • Reflux the nitrated acetanilide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

  • Cool the reaction mixture and neutralize it with a base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid, 4-methoxy-2-nitroaniline, wash with water, and dry.

Step D: N-Methylation of 4-methoxy-2-nitroaniline [4]

  • To a solution of 4-methoxy-2-nitroaniline (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.

  • Stir the mixture for 15 minutes at 0°C.

  • Add methyl iodide (MeI, 2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Quench the reaction by pouring it into a brine and sodium bicarbonate solution, which will cause the product to precipitate.

  • Filter the solid, wash with water, and dry under reduced pressure to obtain crude this compound.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a hexane/ethyl acetate slurry.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate).

  • Monitor Fractions: Collect fractions and monitor them by TLC to identify which ones contain the desired product.

  • Increase Polarity: Gradually increase the solvent polarity (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the product. The unreacted, more polar starting material will elute after the desired product.

  • Combine and Evaporate: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Synthesis_Pathway A 4-Methoxyaniline B 4-Methoxyacetanilide (Protected Amine) A->B Acetylation (Acetic Anhydride) C 4-Methoxy-2-nitroacetanilide B->C Nitration (HNO3, H2SO4) F 4-Methoxy-3-nitroacetanilide (Isomeric Byproduct) B->F (Side Reaction) D 4-Methoxy-2-nitroaniline C->D Hydrolysis (HCl, EtOH) E 4-Methoxy-N-methyl- 2-nitrobenzenamine (Final Product) D->E N-Methylation (NaH, MeI)

Caption: Synthesis pathway for this compound.

Purification_Workflow start Crude Product after N-Methylation check_tlc Analyze by TLC start->check_tlc single_spot Single Spot? check_tlc->single_spot recrystallize Recrystallize single_spot->recrystallize Yes multi_spots Multiple Spots single_spot->multi_spots No pure_product Pure Product recrystallize->pure_product column Column Chromatography multi_spots->column column->check_tlc

Caption: Decision workflow for purification of the final product.

Troubleshooting_Low_Yield start Low Yield Observed check_sm Check TLC for Starting Material (SM) start->check_sm sm_present SM Present check_sm->sm_present Yes sm_absent SM Absent check_sm->sm_absent No cause1 Cause: Incomplete Methylation Reaction sm_present->cause1 check_nitration Review Nitration Step: Check for Isomers sm_absent->check_nitration solution1 Solution: Increase reaction time or check reagent activity cause1->solution1 cause2 Cause: Poor Regioselectivity or Loss in Workup check_nitration->cause2 solution2 Solution: Optimize nitration conditions and workup steps cause2->solution2

Caption: Troubleshooting logic for diagnosing low reaction yield.

References

Improving selectivity in the synthesis of mono-N-methylated anilines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Selective Mono-N-Methylation of Anilines

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of mono-N-methylated anilines.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in achieving selective mono-N-methylation of anilines?

The primary challenge is preventing overalkylation, which leads to the formation of the di-N-methylated aniline byproduct. Achieving high selectivity for the mono-methylated product often requires careful optimization of reaction conditions, including the choice of methylating agent, catalyst, solvent, temperature, and stoichiometry.

Q2: Which methylating agents are preferred for selective mono-methylation?

Dimethyl carbonate (DMC) and methanol are increasingly popular choices due to their lower toxicity and environmental impact compared to traditional reagents like methyl halides or dimethyl sulfate.[1][2] DMC, in particular, can achieve high selectivity through an in-situ protection/deprotection mechanism, minimizing overalkylation.[1] Methanol, used in "hydrogen borrowing" or hydrogen autotransfer reactions, also offers an attractive, atom-economical alternative.[3][4]

Q3: How does the electronic nature of the aniline substituent affect the reaction?

The reactivity of the aniline substrate is influenced by the electronic properties of its substituents. Electron-donating groups on the aniline ring generally increase the nucleophilicity of the nitrogen atom, which can accelerate the reaction but may also increase the likelihood of di-methylation if conditions are not properly controlled. Conversely, electron-withdrawing groups can decrease reactivity, sometimes requiring harsher reaction conditions to achieve good conversion.[3][5]

Q4: Can steric hindrance be used to improve mono-methylation selectivity?

Yes, steric hindrance around the nitrogen atom can significantly influence selectivity. Anilines with bulky ortho-substituents are less likely to undergo a second methylation step. For example, the conversion and yield in N-methylation reactions are observed to decrease with increased crowding at the ortho-position (e.g., aniline > o-toluidine > 2,6-xylidine), with highly hindered substrates like 2,6-xylidine showing no reactivity under certain conditions.[5]

Troubleshooting Guide

Q: My reaction is producing a high percentage of di-N-methylated aniline. How can I improve selectivity for the mono-methylated product?

A: High levels of di-methylation are a common issue. Here are several strategies to enhance mono-methylation selectivity:

  • Adjust Stoichiometry: Ensure the molar ratio of aniline to the methylating agent is carefully controlled. Using a stoichiometric excess of the aniline can favor mono-alkylation.[6]

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor the more thermodynamically stable di-methylated product. Reducing the temperature, even if it requires longer reaction times, can significantly improve selectivity. For example, methylation of anilines with methanol is often achieved at elevated temperatures, but milder conditions (e.g., 60 °C) can be effective with the right catalyst system.[3]

  • Change the Methylating Agent: If you are using a highly reactive agent like methyl iodide, consider switching to a less aggressive one like dimethyl carbonate (DMC). DMC often reacts first to form a carbamate intermediate, which then undergoes methylation, providing a pathway that inherently favors mono-substitution.[1][7]

  • Optimize the Catalyst System: The choice of catalyst is critical.

    • For DMC Methylation: Zeolites (e.g., NaY, KY) can provide high mono-N-methyl selectivity by controlling the reaction within their porous structure.[7][8] The reaction is sensitive to catalyst loading, and an optimal ratio of catalyst to aniline must be determined experimentally.[7]

    • For Methanol Methylation: Homogeneous catalysts, such as cyclometalated ruthenium complexes, have shown excellent selectivity under mild conditions.[3] Heterogeneous catalysts like supported nickel nanoparticles (e.g., Ni/ZnAlOx) are also effective.[4]

  • Solvent Effects: The polarity of the solvent can influence reaction rates and selectivity, particularly in zeolite-catalyzed systems where competitive adsorption of the solvent and substrate onto the catalyst surface plays a key role.[8]

Q: The conversion of my starting aniline is very low. What steps can I take to improve the yield?

A: Low conversion can be caused by several factors. Consider the following troubleshooting steps:

  • Increase Reaction Temperature: While high temperatures can reduce selectivity, insufficient temperature is a common cause of low conversion. A systematic increase in temperature is recommended. For instance, in continuous flow reactions with DMC, increasing the temperature from 150 °C to 250 °C can dramatically increase the yield of N-methylaniline.[1]

  • Screen Different Catalysts: The initial choice of catalyst may not be optimal for your specific substrate. If using a metal-catalyzed process, screen different metals and ligands. For example, various ruthenium, iridium, and manganese complexes have been successfully used for N-methylation with methanol.[3][9]

  • Check Catalyst Activity: Ensure your catalyst has not been deactivated by impurities or improper handling. Heterogeneous catalysts may require activation (e.g., heating under an inert atmosphere) before use.[7]

  • Optimize Base and Additives: In many protocols, a base is required. The type and amount of base (e.g., NaOH, K2CO3, DBU) can be critical. For example, cyclometalated ruthenium catalysts work effectively with a weak base like NaOH.[3] Continuous flow DMC methylation often uses DBU.[1]

  • Increase Reaction Time: Simply extending the reaction time may be sufficient to drive the reaction to completion. Monitor the reaction progress by techniques like GC or TLC to determine the optimal time.

Logical Troubleshooting Workflow

This diagram outlines a decision-making process for troubleshooting poor selectivity in mono-N-methylation of anilines.

G start Problem: Low Selectivity for Mono-N-Methylation check_overalkylation High Di-methylation Observed? start->check_overalkylation reduce_temp Action: Lower Reaction Temperature check_overalkylation->reduce_temp Yes low_conversion Problem: Low Conversion of Starting Material check_overalkylation->low_conversion No, Conversion is the Main Issue adjust_stoich Action: Increase Aniline/Me-Agent Ratio reduce_temp->adjust_stoich change_agent Action: Switch to a Milder Methylating Agent (e.g., DMC) adjust_stoich->change_agent optimize_catalyst Action: Optimize Catalyst (e.g., Zeolites for DMC, Ru-complex for MeOH) change_agent->optimize_catalyst increase_temp Action: Increase Reaction Temperature low_conversion->increase_temp screen_catalysts Action: Screen Alternative Catalysts increase_temp->screen_catalysts check_reagents Action: Verify Reagent and Catalyst Purity/Activity screen_catalysts->check_reagents

Caption: Troubleshooting workflow for low selectivity in aniline N-methylation.

Data on Selected Mono-N-Methylation Methods

The following table summarizes quantitative data for different methodologies, providing a comparative overview of their effectiveness.

MethodMethylating AgentCatalyst/BaseSolventTemp. (°C)Aniline SubstrateYield (Mono)Selectivity (Mono/Di)Ref.
Continuous Flow Dimethyl CarbonateDBUNeat2504-Chloroaniline88%No di-alkylation obs.[1]
Batch (Autoclave) Dimethyl CarbonateNaY ZeoliteNeat (DMC)130Aniline84%94% (mono)[7]
Hydrogen Autotransfer MethanolCyclometalated Ru-complex/NaOHMethanol60Aniline95% (GC)>99%[3]
Heterogeneous Catalysis MethanolNi/ZnAlOx-600Methanol160Aniline97.3%>99%[4]
Cu-Promoted Cross-Coupling MeB(OH)2Cu(OAc)2/PyridineDioxaneRefluxAniline85%High[10]
Reductive Amination CO2 / H2Co(OAc)2THF160Aniline95%>99%[11]

Key Experimental Protocols

1. Selective Mono-N-Methylation using Dimethyl Carbonate (DMC) and Zeolite Catalyst (Batch)

This protocol is adapted from the batchwise reaction of anilines with DMC in the presence of faujasite-type zeolites.[7]

  • Catalyst Activation: Prior to use, the NaY zeolite catalyst is heated at 500 °C overnight in a muffle furnace to ensure it is free of moisture.

  • Reaction Setup: In a stainless-steel autoclave, add aniline (1.0 eq), activated NaY zeolite (catalyst/aniline weight quotient of 2.0), and dimethyl carbonate (DMC is used as both reagent and solvent, aniline:DMC molar ratio of approx. 1:74).

  • Reaction Conditions: Seal the autoclave and heat the reaction mixture to 130 °C with stirring.

  • Monitoring and Workup: Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC). For aniline, a reaction time of approximately 3-4 hours typically leads to high conversion. After completion, cool the reactor to room temperature, vent any pressure, and filter the catalyst. The excess DMC can be removed by distillation. The crude product, N-methylaniline, can be purified by distillation under reduced pressure.[7]

2. Selective Mono-N-Methylation using Methanol via Hydrogen Autotransfer

This protocol is based on the use of a cyclometalated ruthenium complex for the effective methylation of anilines.[3]

  • Reagents: Aniline (1.0 mmol), cyclometalated ruthenium catalyst (e.g., complex 9 from the reference, 0.02 mmol, 2 mol%), and sodium hydroxide (NaOH, 0.1 mmol).

  • Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine the aniline, ruthenium catalyst, and NaOH. Add methanol (0.5 mL), which serves as both the methylating agent and the solvent.

  • Reaction Conditions: Seal the vial and place it in a preheated block at 60 °C. Stir the reaction for 22 hours.

  • Analysis and Workup: After the reaction time, cool the mixture to room temperature. The yield of N-methylaniline can be determined by GC analysis using an internal standard (e.g., hexadecane). For isolation, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.[3]

References

Continuous Flow Synthesis of 4-Methoxy-N-methyl-2-nitrobenzenamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the continuous flow synthesis of "4-Methoxy-N-methyl-2-nitrobenzenamine." The adoption of continuous flow technology for nitration reactions offers significant safety and efficiency improvements over traditional batch processes by providing superior control over reaction parameters and minimizing the volume of hazardous materials at any given time.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is continuous flow synthesis preferred for the nitration of N-methyl-4-methoxyaniline?

A1: Continuous flow synthesis is inherently safer for highly exothermic reactions like nitration.[3] The small reactor volume and high surface-area-to-volume ratio allow for efficient heat dissipation, preventing dangerous temperature spikes and reducing the risk of thermal runaway.[1][2] This method also enables precise control over reaction time, temperature, and stoichiometry, leading to improved selectivity and higher yields compared to batch reactors.[4]

Q2: What are the main safety advantages of using a continuous flow setup for this synthesis?

A2: The primary safety advantages include:

  • Minimized Reaction Volume: Only small quantities of reactants are present in the reactor at any moment, significantly reducing the potential impact of an uncontrolled reaction.[1][2]

  • Enhanced Heat Transfer: The high surface area of microreactors or tube reactors allows for rapid removal of the heat generated during the exothermic nitration process.[1][2]

  • Precise Parameter Control: Automated systems allow for tight control of temperature, pressure, and flow rates, preventing deviations that could lead to hazardous side reactions.[1][5]

  • Reduced Operator Exposure: Continuous systems are typically enclosed, minimizing operator exposure to corrosive and toxic reagents.

Q3: What are the critical process parameters to monitor during the continuous flow nitration of N-methyl-4-methoxyaniline?

A3: Key parameters to monitor and control are:

  • Temperature: Crucial for controlling reaction rate and preventing side reactions.

  • Residence Time: Determines the extent of the reaction.

  • Flow Rates of Reactants: Ensures the correct stoichiometric ratio is maintained.

  • Back Pressure: Can help to suppress solvent boiling and ensure single-phase flow, but fluctuations can affect selectivity.[5]

  • Concentration of Nitrating Agent: Affects the reaction kinetics and selectivity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Formation of by-products due to incorrect temperature. - Incorrect stoichiometry.- Increase the residence time by lowering the flow rates or using a longer reactor coil. - Optimize the reaction temperature. Nitration reactions are often sensitive to temperature changes. - Verify the concentration of your starting materials and nitrating agent. Ensure pumps are calibrated and delivering accurate flow rates.
Formation of Multiple Isomers (e.g., 3-nitro isomer) - Suboptimal reaction temperature. - Incorrect choice of nitrating agent or solvent.- Adjust the reaction temperature. Lower temperatures often favor the formation of specific isomers. - Consider using a milder nitrating agent or a different solvent system. Acetic acid is a common solvent for such reactions.[6]
Clogging or Blockage in the Reactor - Precipitation of starting material, intermediate, or product. - Incompatible solvent system.- Ensure complete dissolution of the starting material in the chosen solvent. - Increase the solvent volume to improve solubility. - Consider heating the reactor lines if solubility is an issue at lower temperatures. - Filter all solutions before introducing them into the flow system.
Inconsistent Product Quality or Yield - Pulsations from the pumps affecting flow rates. - Fluctuations in temperature.- Install a back-pressure regulator to dampen pump pulsations and ensure a steady flow.[5] - Ensure the reactor is properly immersed in the thermostatic bath and that the bath temperature is stable.
Signs of Thermal Runaway (Rapid Temperature Increase) - Inadequate cooling. - Flow stoppage leading to accumulation of reactants.- Immediately stop the reactant flows. - Flush the system with a quenching agent or an inert solvent. - Review the cooling capacity of the system and ensure it is sufficient for the reaction scale.

Experimental Protocols

The following is a proposed experimental protocol for the continuous flow synthesis of this compound. This protocol is adapted from procedures for structurally similar molecules and should be optimized for the specific substrate.[6][7] The synthesis involves two key steps: acetylation of the starting amine followed by nitration.

Step 1: Acetylation of 4-Methoxyaniline (Illustrative Precursor Step)

This step is often necessary to protect the amine group and direct the nitration to the desired position.[6]

Reactant Preparation:

  • Solution A: Prepare a solution of 4-methoxyaniline in glacial acetic acid.

  • Solution B: Acetic anhydride.

Continuous Flow Setup:

  • Set up a continuous flow reactor system with two inlet pumps, a T-mixer, and a residence time unit (e.g., a coiled reactor) immersed in a temperature-controlled bath.

  • Pump Solution A and Solution B into the T-mixer at defined flow rates.

  • Allow the reaction mixture to pass through the residence time unit at a specific temperature to facilitate the acetylation reaction.

  • The output stream containing the acetylated intermediate (N-(4-methoxyphenyl)acetamide) is then used in the next step.

Step 2: Nitration of the Acetylated Intermediate

Reactant Preparation:

  • Solution C: The output stream from the acetylation step containing N-(4-methoxyphenyl)acetamide.

  • Solution D (Nitrating Agent): A mixture of concentrated nitric acid and sulfuric acid, or fuming nitric acid in a suitable solvent.[6] The use of fuming nitric acid can be advantageous but requires careful handling.[6]

Continuous Flow Setup:

  • The output from the first step (Solution C) is fed into a second T-mixer.

  • Pump the nitrating agent (Solution D) into the second T-mixer at a controlled flow rate.

  • The combined stream then enters a second residence time unit maintained at a low temperature to control the exothermic nitration.

  • The output from this reactor contains the nitrated intermediate (N-(4-methoxy-2-nitrophenyl)acetamide).

  • This intermediate can then be hydrolyzed in a subsequent step (batch or continuous) to yield 4-Methoxy-2-nitroaniline, a related compound. A similar de-methylation or direct use of N-methyl-4-methoxyaniline would be required for the target molecule.

Quantitative Data from Analogous Syntheses

The following tables summarize reaction conditions from the literature for similar continuous flow nitration processes. These can serve as a starting point for the optimization of the synthesis of this compound.

Table 1: Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline [6]

ParameterAcetylationNitration (Aqueous HNO₃)Nitration (Fuming HNO₃)
Substrate Solution 1 M in Acetic Acid1 M in Acetic Acid1 M in Acetic Acid
Reagent Acetic Anhydride69 wt% HNO₃99 wt% HNO₃ / Fuming H₂SO₄
Temperature 80 °C70 °C20 °C
Residence Time 2 min16 min1.8 min
Yield >99%98%82% (isolated over two steps)

Table 2: Continuous Flow Synthesis of 4-methoxy-2-nitroaniline [7]

StepReactantsTemperatureResidence Time
Acetylation 4-methoxyaniline, Acetic AnhydrideNot specifiedNot specified
Nitration Acetylated intermediate, Mixed Acid (H₂SO₄/HNO₃)Not specifiedNot specified
Hydrolysis Nitrated intermediate, NaOH solutionNot specifiedNot specified

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Continuous Flow Synthesis cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_workup Step 3: Work-up reagentA Solution A: N-methyl-4-methoxyaniline in Acetic Acid pumpA Pump A reagentA->pumpA reagentB Solution B: Acetic Anhydride pumpB Pump B reagentB->pumpB mixer1 T-Mixer 1 pumpA->mixer1 pumpB->mixer1 reactor1 Reactor 1 (Heated Coil) mixer1->reactor1 mixer2 T-Mixer 2 reactor1->mixer2 Acetylated Intermediate reagentC Solution C: Nitrating Agent (e.g., HNO3/H2SO4) pumpC Pump C reagentC->pumpC pumpC->mixer2 reactor2 Reactor 2 (Cooled Coil) mixer2->reactor2 quenching Quenching (e.g., Water/Base) reactor2->quenching extraction Extraction & Purification quenching->extraction product Final Product: 4-Methoxy-N-methyl- 2-nitrobenzenamine extraction->product

Caption: A schematic of a two-step continuous flow synthesis process.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Product Yield check_conversion Check Conversion (e.g., by HPLC/GC) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low side_products Significant Side Products check_conversion->side_products High increase_res_time Increase Residence Time incomplete_reaction->increase_res_time increase_temp Increase Temperature (with caution) incomplete_reaction->increase_temp optimize_temp Optimize Temperature side_products->optimize_temp check_stoichiometry Verify Stoichiometry (Flow Rates) side_products->check_stoichiometry end Improved Yield increase_res_time->end increase_temp->end optimize_temp->end check_stoichiometry->end

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Methylation of 4-Methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methylation of 4-methoxy-2-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this chemical transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the N-methylation of 4-methoxy-2-nitroaniline.

Issue 1: Low or No Yield of N-methyl-4-methoxy-2-nitroaniline

Possible Causes:

  • Inactive Methylating Agent: The chosen methylating agent may have degraded due to improper storage or age.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the specific methylating agent, leading to slow or incomplete reaction.[1]

  • Incorrect Stoichiometry: An insufficient amount of the methylating agent will result in incomplete conversion of the starting material.

  • Presence of Water: Moisture can react with and consume some methylating agents, reducing their effectiveness.

  • Steric Hindrance: The nitro and methoxy groups on the aniline ring can sterically hinder the approach of the methylating agent to the amino group.

Solutions:

  • Verify Reagent Quality: Use a fresh or properly stored batch of the methylating agent.

  • Optimize Temperature: Gradually increase the reaction temperature in small increments, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For less reactive agents like dimethyl carbonate (DMC), higher temperatures are often required.[1]

  • Adjust Stoichiometry: Use a slight excess of the methylating agent to ensure complete reaction. A molar ratio of 1.1 to 1.5 (methylating agent to aniline) is a good starting point.

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Choose a More Reactive Agent: If steric hindrance is a significant issue, consider using a more reactive methylating agent like dimethyl sulfate (DMS) or methyl iodide (MeI), though with appropriate safety precautions.[1][2]

Issue 2: Formation of Multiple Products (Low Selectivity)

Possible Causes:

  • O-Methylation: The methoxy group is generally stable, but under harsh conditions, demethylation followed by methylation at the hydroxyl group could theoretically occur, though this is less common for anilines compared to phenols.[3][4]

  • N,N-Dimethylation: Over-methylation of the primary amine can lead to the formation of the tertiary amine, N,N-dimethyl-4-methoxy-2-nitroaniline.

  • Ring Methylation: While less likely for an electron-deficient ring, C-alkylation is a possible side reaction under certain conditions.

Solutions:

  • Control Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-methylated product is predominantly formed. Lowering the reaction temperature can often improve selectivity.

  • Use a Milder Methylating Agent: Agents like dimethyl carbonate (DMC) are generally less reactive and can offer better selectivity for mono-N-methylation compared to highly reactive agents like dimethyl sulfate.[1][5]

  • Employ a Protective Group Strategy: Although more complex, protecting the amino group, performing other desired transformations, and then deprotecting can ensure specific methylation.

  • Catalyst Selection: For certain greener alternatives like dimethyl carbonate, the choice of catalyst can significantly influence selectivity.[4][6]

Issue 3: Difficult Product Isolation and Purification

Possible Causes:

  • Similar Polarity of Products and Byproducts: The desired N-methylated product may have a similar polarity to the starting material and any N,N-dimethylated byproduct, making chromatographic separation challenging.

  • Product Solubility: The product may have limited solubility in the chosen recrystallization solvent.

Solutions:

  • Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation. Utilizing a gradient elution can be effective.

  • Recrystallization: Carefully select a solvent or solvent mixture for recrystallization. It may be necessary to screen several options to find one that provides good differential solubility between the product and impurities.

  • Acid-Base Extraction: The basicity of the primary, secondary, and tertiary amines differs. This can sometimes be exploited through careful pH-controlled extractions to separate the components.

Frequently Asked Questions (FAQs)

Q1: What are some alternative methylating agents to dimethyl sulfate (DMS) for 4-methoxy-2-nitroaniline?

A1: While dimethyl sulfate is highly effective, its high toxicity is a significant concern.[2] Safer alternatives include:

  • Dimethyl Carbonate (DMC): A greener and less toxic option, though it is less reactive and may require higher temperatures or specific catalysts.[1][5]

  • Methyl Iodide (MeI): Highly reactive but more expensive and also hazardous.[1][2]

  • Formaldehyde/Sulfuric Acid: This mixture can be used for N-monomethylation of nitroanilines.[7]

  • Methanol: Can be used as a methylating agent, often in the presence of a catalyst.[5]

  • Trimethylsilyldiazomethane: A safer alternative to the highly explosive diazomethane, though its primary application is in the methylation of carboxylic acids.[8]

Q2: How can I favor N-methylation over potential O-demethylation followed by O-methylation?

A2: O-demethylation of the methoxy group is generally not a major concern under typical N-methylation conditions for anilines. The nitrogen atom of the amino group is a softer nucleophile than the oxygen of a potential phenolic group, and the reaction conditions for N-methylation are usually not harsh enough to cleave the aryl-methyl ether bond. To ensure N-methylation selectivity, using milder conditions and a slight excess of a soft methylating agent is recommended.

Q3: What are the key safety precautions when working with methylating agents?

A3: Many methylating agents are toxic and/or carcinogenic.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Be familiar with the specific hazards of the agent you are using by consulting its Safety Data Sheet (SDS). For highly toxic reagents like dimethyl sulfate, additional precautions such as using a dedicated workspace and having an appropriate quenching solution readily available are crucial.

Q4: Can I use a phase transfer catalyst to improve the reaction rate?

A4: Yes, for reactions involving an inorganic base and an organic substrate, a phase transfer catalyst can be beneficial in increasing the reaction rate by facilitating the transfer of the base into the organic phase. This is particularly relevant when using less reactive methylating agents.

Q5: Is it possible to achieve selective mono-N-methylation?

A5: Achieving selective mono-N-methylation and avoiding the formation of the di-methylated product can be challenging. Key strategies to favor mono-methylation include using a 1:1 stoichiometry of the aniline to the methylating agent, carefully controlling the reaction time and temperature, and using a less reactive methylating agent.[10]

Data Summary

The following table summarizes key parameters for different methylating agents used for anilines. Note that specific conditions for 4-methoxy-2-nitroaniline may vary.

Methylating AgentTypical Reaction ConditionsReactivitySafety ProfileKey Considerations
Dimethyl Sulfate (DMS) Basic conditions (e.g., K₂CO₃), various solvents, moderate temperatures.High[1]Highly toxic, carcinogenic.[2]High reactivity and low cost make it industrially common.[1][11]
Dimethyl Carbonate (DMC) Higher temperatures, often requires a catalyst.[1][6]LowerLow toxicity, "green" reagent.[1][5]Less reactive, may lead to longer reaction times.[1]
Methyl Iodide (MeI) Basic conditions, various solvents, mild to moderate temperatures.High[1]Toxic, hazardous.More expensive than DMS.[1]
Formaldehyde/H₂SO₄ Elevated temperatures (e.g., 50-100°C).[7]ModerateCorrosive, requires careful handling.Can be effective for mono-methylation of nitroanilines.[7]
Methanol Often requires a catalyst and higher temperatures.[5]LowerFlammable, toxic.A greener option compared to alkyl halides.[5]

Experimental Protocols

General Protocol for N-methylation using Dimethyl Carbonate (DMC)

This is a representative protocol and may require optimization.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-2-nitroaniline (1 equivalent), a suitable catalyst (e.g., a calcined Mg-Al hydrotalcite, if performing a vapor-phase reaction, or a suitable base for liquid-phase), and an excess of dimethyl carbonate (which can also serve as the solvent).[6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 180-275°C, depending on the catalyst and phase) and stir.[4][6]

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess dimethyl carbonate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

General Protocol for N-methylation using Formaldehyde/Sulfuric Acid

This is a representative protocol based on similar reactions and may require optimization.[7]

  • Setup: In a flask, dissolve 4-methoxy-2-nitroaniline (1 equivalent) in concentrated sulfuric acid with stirring at room temperature.

  • Reagent Addition: Carefully add formaldehyde or paraformaldehyde (an excess, e.g., 1.5-2 equivalents) to the solution.

  • Reaction: Heat the mixture to a temperature in the range of 50-100°C and maintain for a specified time (e.g., 1-2 hours).

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

troubleshooting_workflow start Start Methylation Reaction check_yield Low or No Yield? start->check_yield check_selectivity Multiple Products? check_yield->check_selectivity No reagent_quality Verify Reagent Quality check_yield->reagent_quality Yes check_purification Purification Issues? check_selectivity->check_purification No control_conditions Control Time & Temp check_selectivity->control_conditions Yes end_success Successful Product Isolation check_purification->end_success No optimize_chromatography Optimize Chromatography check_purification->optimize_chromatography Yes optimize_temp Optimize Temperature reagent_quality->optimize_temp adjust_stoichiometry Adjust Stoichiometry optimize_temp->adjust_stoichiometry anhydrous_conditions Ensure Anhydrous Conditions adjust_stoichiometry->anhydrous_conditions anhydrous_conditions->start milder_agent Use Milder Agent control_conditions->milder_agent catalyst_choice Optimize Catalyst milder_agent->catalyst_choice catalyst_choice->start recrystallization Screen Recrystallization Solvents optimize_chromatography->recrystallization acid_base_extraction Attempt Acid-Base Extraction recrystallization->acid_base_extraction acid_base_extraction->end_success

Caption: Troubleshooting workflow for the methylation of 4-methoxy-2-nitroaniline.

logical_relationship cluster_agents Methylating Agents cluster_properties Properties DMS Dimethyl Sulfate Reactivity Reactivity DMS->Reactivity High Safety Safety DMS->Safety Low Cost Cost DMS->Cost Low DMC Dimethyl Carbonate DMC->Reactivity Low DMC->Safety High DMC->Cost Moderate MeI Methyl Iodide MeI->Reactivity High MeI->Safety Low MeI->Cost High

Caption: Comparison of common alternative methylating agents.

References

Technical Support Center: Scale-up of 4-Methoxy-N-methyl-2-nitrobenzenamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of "4-Methoxy-N-methyl-2-nitrobenzenamine" production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent synthetic route involves a two-step process:

  • Nitration: 4-Methoxyaniline is first protected (e.g., through acetylation to form 4-methoxyacetanilide), followed by nitration to introduce the nitro group at the 2-position. Subsequent hydrolysis removes the protecting group to yield 4-methoxy-2-nitroaniline.

  • N-methylation: The resulting 4-methoxy-2-nitroaniline is then methylated on the amine nitrogen to produce the final product, this compound.

Q2: What are the primary challenges in the N-methylation step when scaling up?

The main challenges include:

  • Reduced Nucleophilicity: The electron-withdrawing effect of the ortho-nitro group decreases the nucleophilicity of the amino group in 4-methoxy-2-nitroaniline, making the reaction more difficult than with other anilines.

  • Over-methylation: A significant side reaction is the formation of the N,N-dimethylated byproduct, N,N-Dimethyl-4-methoxy-2-nitrobenzenamine.

  • Hazardous Reagents: The use of hazardous reagents like methyl iodide (toxic) and sodium hydride (pyrophoric and water-reactive) poses significant safety risks at an industrial scale.

  • Exothermic Reaction: The N-methylation reaction is often exothermic, which can lead to thermal runaway if not properly controlled, especially with nitroaromatic compounds.

Q3: What are the key process parameters to control during the N-methylation reaction?

Careful control of the following parameters is crucial for a successful and safe scale-up:

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the weakly nucleophilic amine.

  • Reaction Temperature: Temperature control is critical to manage the exothermic nature of the reaction and to minimize side product formation.

  • Stoichiometry: The molar ratio of the amine, methylating agent, and base must be carefully optimized to maximize the yield of the desired mono-methylated product and minimize over-methylation.

  • Solvent Selection: The solvent should be inert to the reaction conditions, effectively dissolve the reactants, and have a suitable boiling point for temperature control.

Q4: How can the formation of the N,N-dimethylated impurity be minimized?

Strategies to reduce N,N-dimethylation include:

  • Using a stoichiometric amount or a slight excess of the methylating agent.

  • Careful control of the reaction temperature and time.

  • Choosing a suitable base that favors mono-methylation.

Q5: What are safer alternatives to methyl iodide for industrial-scale N-methylation?

Safer alternatives to methyl iodide for industrial N-methylation include dimethyl sulfate (DMS), dimethyl carbonate (DMC), and formaldehyde with a reducing agent (Eschweiler-Clarke reaction). Each alternative has its own advantages and requires specific process optimization.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete reaction - Increase reaction time. - Increase reaction temperature cautiously, monitoring for side product formation. - Ensure the base is sufficiently strong and added in the correct stoichiometry to deprotonate the amine effectively.
Degradation of starting material or product - Check the stability of all reagents and intermediates under the reaction conditions. - Lower the reaction temperature if thermal degradation is suspected.
Poor quality of starting materials - Verify the purity of 4-methoxy-2-nitroaniline and the methylating agent. Impurities can interfere with the reaction.
Issue 2: High Levels of N,N-Dimethyl-4-methoxy-2-nitrobenzenamine Impurity
Potential Cause Troubleshooting Step
Excess methylating agent - Reduce the molar equivalents of the methylating agent. A 1:1 to 1:1.1 ratio of amine to methylating agent is a good starting point.
Reaction temperature is too high - Lower the reaction temperature to improve selectivity for mono-methylation.
Prolonged reaction time - Monitor the reaction progress by TLC or HPLC and quench the reaction once the starting material is consumed to an optimal level.
Issue 3: Thermal Runaway or Uncontrolled Exotherm
Potential Cause Troubleshooting Step
Rapid addition of reagents - Add the methylating agent and/or base slowly and controllably to manage the heat generated.
Inadequate cooling - Ensure the reactor has sufficient cooling capacity for the scale of the reaction. - Consider using a reaction calorimetry study to understand the thermal profile of the reaction before scaling up.
Use of highly reactive reagents at large scale - When using reagents like sodium hydride, ensure proper handling procedures are in place, such as inert atmosphere and controlled addition.

Data Presentation

Table 1: Comparison of Reaction Parameters for N-methylation of 4-methoxy-2-nitroaniline

Parameter Condition A (Lab Scale) Condition B (Proposed Scale-up) Condition C (Alternative Reagent)
Methylating Agent Methyl Iodide (MeI)Methyl Iodide (MeI)Dimethyl Sulfate (DMS)
Base Sodium Hydride (NaH)Potassium Carbonate (K2CO3)Sodium Hydroxide (NaOH)
Solvent N,N-Dimethylformamide (DMF)AcetoneToluene
Temperature Room Temperature to 50°C50-60°C70-80°C
Yield (Mono-methylated) ~85-95%Expected >80%Expected >75%
N,N-dimethylated Impurity <5%<10%<15%

Note: The data in this table is illustrative and based on general principles of similar reactions. Actual results will vary and require optimization.

Experimental Protocols

Lab-Scale Synthesis of this compound

Materials:

  • 4-methoxy-2-nitroaniline

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend 4-methoxy-2-nitroaniline (1.0 eq) in anhydrous DMF.

  • Carefully add sodium hydride (1.1 eq) portion-wise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0°C and add methyl iodide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound start Start: 4-methoxy-2-nitroaniline reaction N-methylation (NaH, MeI, DMF) start->reaction quench Reaction Quench (NH4Cl solution) reaction->quench extraction Work-up & Extraction (Ethyl Acetate) quench->extraction purification Purification (Crystallization/Chromatography) extraction->purification product Final Product: This compound purification->product troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Low Yield issue Low Yield of Product cause1 Incomplete Reaction? issue->cause1 cause2 Product Degradation? issue->cause2 cause3 Impure Starting Materials? issue->cause3 solution1 Increase Time/Temp Verify Base cause1->solution1 solution2 Lower Temperature Check Stability cause2->solution2 solution3 Purify/Analyze Starting Materials cause3->solution3

Preventing N-formylation as a side reaction in methylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent N-formylation as a side reaction during methylation experiments.

Troubleshooting Guide: N-Formylation Side Reaction

This guide addresses common issues encountered during N-methylation reactions that can lead to the undesired formation of N-formylated byproducts.

Issue Potential Cause Recommended Solution
Significant N-formylation observed with methanol as a methylating agent. Methanol can be dehydrogenated to formaldehyde in situ, which can then be a source for formylation, especially under oxidative conditions or with certain catalysts.[1][2]Switch to a non-oxidative methylating agent like dimethyl sulfate or methyl iodide. Alternatively, optimize the catalytic system, for example, by using a ruthenium-based catalyst and controlling the hydrogen pressure to favor the reduction of the formamide intermediate back to the hemiaminal, which can then proceed to the methylated product.[1][3]
N-formylation occurs when using formaldehyde and a reducing agent. The reaction conditions may favor formylation over complete reduction to the methyl group. This is particularly relevant in reactions like the Eschweiler-Clarke methylation where formic acid acts as the hydride source.[4][5][6] An imbalance of formaldehyde to the reducing agent can lead to the accumulation of formylated intermediates.Ensure an excess of the reducing agent (e.g., formic acid or sodium cyanoborohydride) is used.[4][7] Control the reaction temperature, as higher temperatures can sometimes favor formylation.[8]
N-formylation detected during solid-phase peptide synthesis (SPPS). Incomplete methylation or side reactions with reagents used in SPPS can lead to N-formylation. Some formylating agents might be generated in situ from solvents like DMF.Utilize a dedicated and optimized three-step procedure for N-methylation on solid support. This typically involves: 1. Protection of the amine with an ortho-nitrobenzenesulfonyl (o-NBS) group. 2. Methylation using a reliable methylating agent like dimethyl sulfate with a suitable base (e.g., DBU). 3. Deprotection of the o-NBS group.[9][10][11]
Low yield of the desired N-methylated product and the presence of N-formylated impurity. The chosen catalyst may not be selective for methylation. Some catalytic systems can promote both N-formylation and N-methylation.[12][13]Employ a highly selective catalytic system. For instance, a catalyst composed of Zn(OAc)₂ and 1,10-phenanthroline has been shown to be effective for selective N-formylation or N-methylation by tuning the reaction conditions.[12][13] Similarly, CuH-catalyzed methylation using paraformaldehyde and a silane reductant can provide high selectivity for the methylated product.[14][15][16]
N-formylation observed when using CO₂ as a C1 source. The reduction of CO₂ in the presence of an amine can lead to either the formamide or the fully reduced methyl group, depending on the catalyst and reducing agent.The choice of reducing agent and catalyst is critical. For example, using certain hydrosilanes with a Zn(OAc)₂/1,10-phenanthroline catalyst can be tuned to favor either N-formylation or N-methylation.[12][13]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of N-formylation during methylation reactions?

A1: N-formylation as a side reaction in methylation primarily arises from the presence of a formylating agent or its precursor. Common sources include:

  • Formaldehyde/Formic Acid: In reactions like the Eschweiler-Clarke methylation, formaldehyde and formic acid are used as reagents. If the reduction of the intermediate iminium ion is not efficient, N-formylation can occur.[4][5][6]

  • Methanol: Under certain catalytic conditions, methanol can be dehydrogenated to formaldehyde, which can then act as a formylating agent.[1][2][17]

  • Carbon Dioxide: When CO₂ is used as a sustainable C1 source for methylation, incomplete reduction in the presence of an amine can lead to the formation of N-formylated products.[12][13]

  • Solvent Degradation: In some cases, solvents like N,N-dimethylformamide (DMF) can be a source of a formyl group, although this is less common under typical methylation conditions.

Q2: How can I choose the right methylating agent to avoid N-formylation?

A2: The choice of methylating agent is crucial for reaction selectivity.

  • For high selectivity and to minimize the risk of N-formylation, classic SN2-type methylating agents like dimethyl sulfate and methyl iodide are often preferred, though they are toxic and require careful handling.[18]

  • If using a C1 source like formaldehyde or methanol, the key is to use a robust reducing system and an optimized catalyst to ensure the reaction proceeds to the fully methylated product.[1][14][15][16]

  • Dimethyl carbonate (DMC) is considered a greener and more selective methylating agent that can avoid N-formylation.[19][20]

Q3: Can reaction conditions be modified to suppress N-formylation?

A3: Yes, reaction conditions play a significant role.

  • Stoichiometry: Ensure the appropriate stoichiometry of reagents. For reductive aminations, an excess of the reducing agent relative to the C1 source (e.g., formaldehyde) is recommended.[4]

  • Temperature: Lowering the reaction temperature can sometimes favor the desired methylation over side reactions, including N-formylation.[8]

  • Catalyst Selection: Employing a catalyst known for high selectivity towards N-methylation is one of the most effective strategies.[12][13][14][15][16]

  • Pressure: In catalytic systems involving gases like H₂ or CO₂, pressure can be a critical parameter to control selectivity.[1]

Q4: Are there specific analytical techniques to detect and quantify N-formylation?

A4: Yes, standard analytical techniques can be used to identify and quantify N-formylated byproducts. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the N-methyl and N-formyl groups. The formyl proton typically appears as a distinct singlet in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to identify the exact mass of the N-formylated product.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the desired N-methylated product from the N-formylated impurity, allowing for quantification.

Quantitative Data Summary

The selectivity of N-methylation over N-formylation is highly dependent on the catalytic system and reaction conditions. Below are tables summarizing the yields of methylated versus formylated products under different experimental setups.

Table 1: Comparison of Catalytic Systems for N-methylation of N-methylaniline with CO₂ and Silanes

CatalystReductant (Silane)Temp. (°C)Time (h)N-formylation Yield (%)N-methylation Yield (%)Reference
Zn(OAc)₂/phenPhSiH₃252492-[13]
Zn(OAc)₂/phenPh₂SiH₂ (excess)2548-99[13]
Ru-NHCPMHS801092-[21]

Table 2: CuH-Catalyzed N-Methylation of Amines with Paraformaldehyde and PMHS

Substrate (Amine)ProductYield (%)
N-methylanilineN,N-dimethylaniline99
AnilineN-methylaniline72
4-nitroanilineN-methyl-4-nitroaniline99
BenzylamineN,N-dimethylbenzylamine92
DibenzylamineN-methyldibenzylamine91
MorpholineN-methylmorpholine96
Reaction Conditions: amines (0.5 mmol), nBu₂O (2 mL), (CAAC)CuCl (2.5 mol %), PMHS (1.5 mmol), (CH₂O)n (1.5 mmol), 80 °C, 18 h. Data sourced from[15][16].

Key Experimental Protocols

Protocol 1: Selective N-Methylation of Peptides on Solid Support

This protocol is an optimized three-step procedure for the selective N-methylation of peptides on a solid support, designed to be efficient and minimize side reactions.[9][10]

  • Amine Activation (Sulfonylation):

    • Swell the peptide-resin in N,N-dimethylformamide (DMF).

    • Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in DMF to the resin.

    • Agitate the mixture at room temperature for 15-30 minutes.

    • Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol.

  • Selective N-Methylation:

    • To the sulfonated peptide-resin, add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.

    • Immediately add dimethyl sulfate.

    • Agitate the mixture at room temperature for 5-10 minutes.

    • Wash the resin with DMF.

  • Removal of the Sulfonamide Group (Desulfonylation):

    • Add a solution of 2-mercaptoethanol and DBU in DMF to the resin.

    • Agitate the mixture at room temperature for 5 minutes.

    • Repeat the desulfonylation step once more.

    • Wash the resin extensively with DMF, DCM, and methanol.

Protocol 2: CuH-Catalyzed Selective N-Methylation of Amines

This protocol describes a highly efficient and selective N-methylation of aromatic and aliphatic amines using a copper hydride catalyst.[15][16]

  • Reaction Setup:

    • To an oven-dried reaction vial, add the amine (0.5 mmol), paraformaldehyde (1.5 mmol), and the copper catalyst precursor, (CAAC)CuCl (2.5 mol %).

    • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen).

    • Add anhydrous di-n-butyl ether (nBu₂O, 2 mL) via syringe.

    • Add polymethylhydrosiloxane (PMHS, 1.5 mmol) via syringe.

  • Reaction Execution:

    • Place the sealed vial in a preheated oil bath at 80 °C.

    • Stir the reaction mixture for 18 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a short pad of silica gel, eluting with an appropriate solvent (e.g., ethyl acetate).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure N-methylated amine.

Visualizations

Signaling Pathways and Experimental Workflows

N_Formylation_vs_N_Methylation Methanol Methanol Formaldehyde Formaldehyde Intermediate Methanol->Formaldehyde Hemiaminal Hemiaminal Formaldehyde->Hemiaminal Amine Primary/Secondary Amine Amine->Hemiaminal Addition Iminium Iminium Ion Hemiaminal->Iminium Dehydration Formamide N-Formylated Product Hemiaminal->Formamide Oxidation/ Dehydrogenation Methylated_Amine N-Methylated Product Iminium->Methylated_Amine Reduction (Hydride Source)

Caption: Competing pathways of N-formylation and N-methylation from methanol.

Troubleshooting_Workflow Start N-Formylation Detected Check_Reagents Identify C1 Source Start->Check_Reagents Methanol Methanol/Formaldehyde Check_Reagents->Methanol Methanol or Formaldehyde CO2 CO2 Check_Reagents->CO2 CO2 Other Other (e.g., DMF) Check_Reagents->Other Other Optimize_Reductant Increase Reductant Ratio Methanol->Optimize_Reductant Change_Catalyst Switch to Selective Catalyst (e.g., CuH, specific Zn complex) Methanol->Change_Catalyst Change_Reagent Use Non-Oxidizable Methylating Agent (e.g., Dimethyl Sulfate) Methanol->Change_Reagent CO2->Change_Catalyst Other->Change_Reagent Lower_Temp Lower Reaction Temperature Optimize_Reductant->Lower_Temp End Selective N-Methylation Change_Catalyst->End Change_Reagent->End Lower_Temp->End

Caption: Troubleshooting workflow for addressing N-formylation.

References

Validation & Comparative

"4-Methoxy-N-methyl-2-nitrobenzenamine" vs other intermediates for Omeprazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic pathways for producing a key intermediate in the synthesis of Omeprazole, the widely-used proton pump inhibitor. We will objectively compare a multi-step synthesis starting from a substituted aniline with the more direct industry-standard coupling approach, providing experimental data, detailed protocols, and visual workflows to support researchers in process development and optimization.

Introduction to Omeprazole Synthesis

The molecular structure of Omeprazole is a conjugate of two heterocyclic systems: a substituted benzimidazole and a pyridine ring, linked by a methylsulfinyl bridge. The efficiency and purity of the final product are highly dependent on the synthetic route and the quality of the key intermediates. A common and critical intermediate is 5-methoxy-2-mercaptobenzimidazole , which forms the core of the benzimidazole portion of the drug. This guide will explore two primary strategies for its preparation and subsequent conversion to the Omeprazole backbone.

Pathway A: Synthesis of the Benzimidazole Intermediate from a Substituted Aniline

This pathway details the multi-step synthesis of 5-methoxy-2-mercaptobenzimidazole from a readily available starting material, p-Anisidine. This route involves the initial formation of 4-methoxy-2-nitroaniline, a close analogue of the specified compound "4-Methoxy-N-methyl-2-nitrobenzenamine", followed by reduction and cyclization.

Comparative Performance Data

The following table summarizes the yields for the key transformations in this pathway, including a comparison of different reducing agents for the critical nitro-to-amino conversion step.

Step No.ReactionReagentsYield (%)
1Acetylation of p-AnisidineAcetic Anhydride, Glacial Acetic Acid~95%
2Nitration of 4-methoxyacetanilideConc. H₂SO₄, Conc. HNO₃91.0%
3Hydrolysis of 4-methoxy-2-nitroacetanilideClaisen's Alkali99.0%
4aReduction of 4-methoxy-2-nitroanilineSnCl₂·2H₂O, Conc. HCl52.0%
4bReduction of 4-methoxy-2-nitroanilineZn dust, NaOH73.0%
4cReduction of 4-methoxy-2-nitroanilineSn granules, Conc. HCl90.0%
4dReduction of 4-methoxy-2-nitroanilineNa₂S·9H₂O96.0%
5Cyclization of 4-methoxy-1,2-phenylenediamineKOH, CS₂40.0%

Table 1: Summary of yields for the synthesis of 5-methoxy-2-mercaptobenzimidazole via Pathway A.

Visualizing Pathway A

The following diagram illustrates the workflow for the synthesis of the benzimidazole intermediate from p-Anisidine.

Pathway_A pAnisidine p-Anisidine Acetanilide 4-Methoxyacetanilide pAnisidine->Acetanilide Acetylation (Yield: ~95%) Nitroaniline 4-Methoxy-2-nitroaniline Acetanilide->Nitroaniline Nitration (Yield: 91%) Diamine 4-Methoxy-1,2-phenylenediamine Nitroaniline->Diamine Reduction (Yield up to 96%) Benzimidazole 5-Methoxy-2-mercaptobenzimidazole Diamine->Benzimidazole Cyclization (Yield: 40%)

Synthesis of 5-methoxy-2-mercaptobenzimidazole.

Pathway B: The Convergent Synthesis Approach

The industry-standard method for synthesizing the Omeprazole backbone involves a convergent approach where the two key heterocyclic intermediates are synthesized separately and then coupled. This pathway focuses on the direct coupling of 5-methoxy-2-mercaptobenzimidazole (prepared via Pathway A or other methods) and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride .

Comparative Performance Data

This approach typically results in high yields for the coupling and subsequent oxidation steps.

Step No.ReactionTypical Yield (%)
1Coupling (Sulfide Formation)96%[1]
2Oxidation (Sulfoxide Formation)~70-85%

Table 2: Summary of yields for the convergent synthesis of Omeprazole.

Visualizing Pathway B

This diagram illustrates the direct coupling of the two primary intermediates to form the thioether precursor, which is then oxidized to Omeprazole.

Pathway_B Benzimidazole 5-Methoxy-2- mercaptobenzimidazole Plus Benzimidazole->Plus Pyridine 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl Pyridine->Plus Sulfide Thioether Intermediate (Pyrmetazole) Omeprazole Omeprazole Sulfide->Omeprazole Oxidation Plus->Sulfide Coupling (Yield: 96%)

Convergent synthesis of Omeprazole.

Detailed Experimental Protocols

Protocol for Pathway A: Synthesis of 5-Methoxy-2-mercaptobenzimidazole[1]
  • Nitration of 4-methoxyacetanilide: A pre-cooled nitrating mixture (concentrated H₂SO₄ and concentrated HNO₃) is prepared and maintained at 0°C. 4-methoxyacetanilide is added slowly, ensuring the temperature does not exceed 5°C. The resulting mixture is poured into ice-water, and the precipitated yellow solid (4-methoxy-2-nitroacetanilide) is filtered, washed, and recrystallized.

  • Hydrolysis: The 4-methoxy-2-nitroacetanilide is heated with Claisen's alkali (a solution of KOH in methanol) on a steam bath for 30 minutes. This step yields 4-methoxy-2-nitroaniline with high purity.

  • Reduction: 4-methoxy-2-nitroaniline is refluxed with sodium sulfide nonahydrate (Na₂S·9H₂O) in water for 6 hours. This method provides the highest yield (96%) for the reduction to 4-methoxy-1,2-phenylenediamine.

  • Cyclization: Potassium hydroxide is dissolved in a mixture of ethanol and water. Carbon disulfide (CS₂) is added with stirring. The solution is brought to a boil, and a solution of 4-methoxy-1,2-phenylenediamine in ethanol is added dropwise. After refluxing for 6 hours, the ethanol is removed, and the product is precipitated by adding dilute acetic acid.

Protocol for Pathway B: Convergent Synthesis of Omeprazole[3]
  • Sulfide Intermediate Formation: Sodium hydroxide is dissolved in ethanol with heating (70-90°C). 2-Mercapto-5-methoxybenzimidazole is added, and the mixture is refluxed until dissolution. The solution is then cooled to below 10°C. In a separate vessel, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is dissolved in water.[2] This aqueous solution is slowly added to the cooled benzimidazole solution. The reaction temperature is allowed to rise to 30°C and maintained for 4 hours. After cooling, water is added, and the mixture is stirred for 12 hours to precipitate the thioether intermediate, which is collected by filtration.[2]

  • Oxidation to Omeprazole: The sulfide intermediate is dissolved in a suitable solvent like dichloromethane and cooled (typically between -10°C and 0°C). A solution of an oxidizing agent, such as meta-Chloroperoxybenzoic acid (m-CPBA), is added slowly and in a controlled molar equivalent to prevent over-oxidation to the sulfone byproduct.

Comparative Analysis and Conclusion

Pathway A provides a comprehensive method for constructing the benzimidazole core from basic starting materials. The data reveals that the choice of reducing agent in step 4 is critical, with sodium sulfide providing a significantly higher yield (96%) compared to alternatives like SnCl₂ (52%). However, the final cyclization step has a comparatively low yield of 40%, which impacts the overall efficiency of this route.

Pathway B , the convergent synthesis, is highly efficient for the final stages of Omeprazole production, with the coupling reaction achieving a 96% yield.[1] This method is prevalent in industrial-scale manufacturing due to its high throughput and yield in the final, value-adding steps.

References

A Comparative Guide to Methylation Methods for Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

The N-methylation of substituted anilines is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of a methyl group can significantly alter a molecule's biological activity, solubility, and metabolic stability. This guide provides an objective comparison of prevalent methylation methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.

Overview of Key Methylation Strategies

Several distinct methods exist for the methylation of anilines, each with its own set of advantages and limitations. Modern approaches increasingly prioritize sustainability, utilizing greener reagents and catalytic systems, while classical methods remain valuable for their robustness and high yields.

  • Catalytic Hydrogen Autotransfer (or Borrowing Hydrogen): This modern approach utilizes alcohols, most commonly methanol, as the methylating agent in the presence of a transition metal catalyst (e.g., Ruthenium, Iridium, Manganese)[1][2][3]. The reaction proceeds through a cycle where the alcohol is temporarily oxidized to an aldehyde, which then forms an imine with the aniline before being reduced, with water as the only theoretical byproduct[1][4]. This method is celebrated for its atom economy and use of a sustainable C1 source[4].

  • Eschweiler-Clarke Reaction: A classic and robust method for the N-methylation of primary and secondary amines to yield tertiary amines.[5][6]. It employs excess formaldehyde as the carbon source and formic acid as the reducing agent[5]. A key advantage is its prevention of over-alkylation to form quaternary ammonium salts, as the tertiary amine cannot form another iminium ion[5][7].

  • Reductive Amination: This broad class of reactions involves the formation of an imine or iminium ion from the aniline and an aldehyde (formaldehyde), followed by reduction. While the Eschweiler-Clarke reaction is a specific example, other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be used, offering different reactivity profiles and milder conditions[8][9].

  • Methylation with Dimethyl Carbonate (DMC): Presented as a greener and non-toxic alternative to traditional methylating agents like methyl halides or dimethyl sulfate. The reaction can be performed over various catalysts, including zeolites, and is often feasible at lower temperatures than methanol-based methods[10].

  • Copper-Promoted Cross-Coupling: This method involves the Chan-Lam coupling of anilines with methylboronic acid, promoted by a copper(II) reagent like Cu(OAc)₂[11]. It offers a distinct approach for achieving selective monomethylation[11].

Data Presentation: Performance Comparison

The following tables summarize the performance of different methylation methods based on published experimental data.

Table 1: General Comparison of Aniline Methylation Methods

MethodMethylating AgentCatalyst / Reducing AgentTypical TemperatureSelectivityKey AdvantagesKey Disadvantages
Catalytic Hydrogen Autotransfer MethanolRu, Ir, Mn, Fe, Co, Ni complexes[2][3][12]60 - 150 °C[1][12]Generally high for mono-methylation[1]Green C1 source (methanol), high atom economy, water is the only byproduct[4].Requires transition metal catalyst; may require strong base and elevated temperatures[2].
Eschweiler-Clarke Reaction FormaldehydeFormic Acid[5]~100 °C (Reflux)[5]High for di-methylation (tertiary amines)[13]. Stops at tertiary amine, no quaternization[5].High yields, robust, avoids quaternary salts, readily available reagents[5][13].Requires excess reagents; CO₂ is a byproduct; strongly acidic conditions[5].
Reductive Amination FormaldehydeNaBH₄, NaBH₃CN, H₂/Catalyst, etc.[8][9]0 °C to Room Temp[9][14]Can be controlled for mono- or di-methylation.Mild reaction conditions, broad substrate scope, versatile choice of reductants[9][14].Stoichiometric use of reducing agents generates waste; potential for side reactions[14].
Dimethyl Carbonate (DMC) Methylation Dimethyl CarbonateZeolites, Zn-Co ferrites[10]150 - 250 °C[10]Can favor mono-methylation, but di-methylation is a common byproduct.Non-toxic methylating agent.Can require higher temperatures; selectivity can be a challenge compared to other methods.
Copper-Promoted Coupling Methylboronic AcidCu(OAc)₂[11]Room TemperatureExcellent for selective mono-methylation[11].Mild conditions, high selectivity for N-methylaniline[11].Requires stoichiometric copper promoter and boronic acid reagent[11].

Table 2: Selected Yields for Methylation of Substituted Anilines

Substrate (Aniline)MethodCatalyst / ReagentConditionsProductYield (%)Citation(s)
AnilineRu-Catalyzed[Ru(C^N)(p-cymene)Cl] / NaOHMethanol, 60 °C, 22 hN-Methylaniline92[1]
4-MethoxyanilineRu-Catalyzed[Ru(C^N)(p-cymene)Cl] / NaOHMethanol, 60 °C, 22 hN-Methyl-4-methoxyaniline85[1]
4-NitroanilineRu-Catalyzed[Ru(C^N)(p-cymene)Cl] / NaOHMethanol, 60 °C, 22 hN-Methyl-4-nitroaniline81[1]
AnilineRu-Catalyzed(DPEPhos)RuCl₂PPh₃ / Cs₂CO₃Methanol, 12 hN-Methylaniline97[2]
4-ChloroanilineRu-Catalyzed(DPEPhos)RuCl₂PPh₃ / Cs₂CO₃Methanol, 12 hN-Methyl-4-chloroaniline95[2]
AnilineEschweiler-ClarkeHCHO / HCOOHRefluxN,N-Dimethylaniline>95 (Typical)[5][13]
N-MethylanilineTransition Metal-FreeHCHOToluene, 130 °C, 20 hN,N-Dimethylaniline74[13]
AnilineDMC MethylationZn₀.₅Co₀.₅Fe₂O₄200 °CN-Methylaniline51.2
AnilineDMC MethylationZn₀.₅Co₀.₅Fe₂O₄200 °CN,N-Dimethylaniline20.3
AnilineCu-PromotedMeB(OH)₂ / Cu(OAc)₂CH₂Cl₂, RT, 16 hN-Methylaniline98[11]
4-NitroanilineCu-PromotedMeB(OH)₂ / Cu(OAc)₂CH₂Cl₂, RT, 16 hN-Methyl-4-nitroaniline95[11]

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz clarify complex processes, from laboratory procedures to reaction mechanisms.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis reagents 1. Weigh Anilne, Catalyst & Base solvent 2. Add Solvent (e.g., Methanol) reagents->solvent setup 3. Assemble under Inert Atmosphere solvent->setup heat 4. Heat to Target Temperature setup->heat stir 5. Stir for Specified Time heat->stir quench 6. Quench Reaction & Extract stir->quench purify 7. Purify via Chromatography quench->purify analyze 8. Characterize Product (NMR, GC-MS) purify->analyze

Caption: General experimental workflow for catalytic N-methylation.

eschweiler_clarke amine Primary Amine (R-NH2) imine Iminium Ion [R-N+H=CH2] amine->imine + CH2O, -H2O hcho Formaldehyde (CH2O) hcooh Formic Acid (HCOOH) hcooh->imine Reduction (Hydride Transfer) imine2 Iminium Ion [R-N+(CH3)=CH2] hcooh->imine2 Reduction (Hydride Transfer) sec_amine Secondary Amine (R-NHCH3) imine->sec_amine co2 CO2 imine->co2 sec_amine->imine2 + CH2O, -H2O tert_amine Tertiary Amine (R-N(CH3)2) imine2->tert_amine imine2->co2

Caption: Mechanism of the Eschweiler-Clarke reaction for primary amines.

borrowing_hydrogen catalyst [M] cat_H [M]-H catalyst->cat_H Dehydrogenation product Product (ArNHCH3) catalyst->product cat_H->catalyst Hydrogenation formaldehyde Formaldehyde (CH2O) cat_H->formaldehyde methanol Methanol (CH3OH) methanol->catalyst imine Imine (ArN=CH2) formaldehyde->imine + aniline Aniline (ArNH2) aniline:e->imine:w imine->cat_H water H2O imine->water -

Caption: Simplified catalytic cycle for "Borrowing Hydrogen" methylation.

Experimental Protocols

The following are representative protocols adapted from the literature. Researchers should consult the original publications for complete details and safety information.

Protocol 1: Ruthenium-Catalyzed N-Methylation of Aniline with Methanol[1]
  • Reaction Setup: In an oven-dried Schlenk tube, add the substituted aniline (1.0 mmol), the cyclometalated ruthenium catalyst (e.g., catalyst 9 from the source, 0.02 mmol, 2 mol%), and sodium hydroxide (NaOH, 0.1 mmol, 0.1 equiv).

  • Atmosphere: Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add methanol (0.5 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 60 °C. Stir the reaction for 22 hours.

  • Work-up: After cooling to room temperature, quench the reaction with a suitable solvent like ethyl acetate. Add an internal standard (e.g., hexadecane) for analysis.

  • Analysis and Purification: Filter the mixture and analyze the yield by Gas Chromatography (GC). The product can be purified by column chromatography on silica gel.

Protocol 2: Classical Eschweiler-Clarke N,N-Dimethylation[5][15]
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the primary aniline (1.0 equiv).

  • Reagent Addition: Add aqueous formaldehyde (37% w/w, ~2.2-2.5 equiv) followed by formic acid (98-100%, ~2.0-3.0 equiv) cautiously. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux (approximately 100 °C) and maintain for 4-8 hours, monitoring the evolution of CO₂ gas.

  • Work-up: Cool the reaction mixture to room temperature. Make the solution basic by the slow addition of a strong base (e.g., NaOH or KOH solution) until the pH is >10.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the N,N-dimethylated aniline. Further purification can be done by distillation or chromatography if needed.

Protocol 3: Reductive Amination with Formaldehyde and Sodium Borohydride[9]
  • Imine Formation: In a flask, dissolve the substituted aniline (1.0 equiv) in a suitable solvent such as methanol or ethanol. Add aqueous formaldehyde (37% w/w, 1.1 equiv) and stir at room temperature for 1-2 hours to form the imine.

  • Reduction: Cool the reaction mixture in an ice bath to 0 °C. Add sodium borohydride (NaBH₄, ~1.5 equiv) portion-wise, ensuring the temperature remains low.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure.

  • Extraction: Extract the product from the aqueous residue using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to provide the crude product, which can be purified by column chromatography.

References

A Comparative Guide to the Biological Activity of N-Substituted 2-Nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of N-substituted 2-nitroaniline derivatives, a class of compounds that includes "4-Methoxy-N-methyl-2-nitrobenzenamine." The information is supported by available experimental data and is intended to inform further research and development of therapeutic agents based on this chemical scaffold.

Introduction

N-substituted 2-nitroaniline derivatives are a class of organic compounds that have garnered interest in medicinal chemistry due to their potential biological activities. The presence of a nitro group, which is a strong electron-withdrawing group, can significantly influence the molecule's interaction with biological targets.[1] This guide focuses on the anticancer and antimicrobial properties of these derivatives, presenting a comparative analysis of their efficacy.

Quantitative Data Summary

The biological activity of N-substituted 2-nitroaniline derivatives has been evaluated in various studies, primarily focusing on their cytotoxic effects against cancer cell lines and their inhibitory action against microbial growth. The following tables summarize the available quantitative data for a selection of these compounds.

Anticancer Activity

The anticancer potential of N-substituted 2-nitroaniline derivatives has been assessed using cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.

Compound IDN-SubstituentCancer Cell LineIC50 (µM)
1a 4-MethylphenylHCT1165.9 nM
1b 4-(Dimethylamino)phenylHCT1168.7 µM
2a 2,4-DinitrophenylUV4 (hypoxic)Selectivity: 60-70 fold
3a Pyrimidine derivativeMer Kinase18.5 nM
3b Pyrimidine derivativec-Met Kinase33.6 nM
Table 1: Anticancer Activity of Selected N-Substituted 2-Nitroaniline Derivatives.[1]
Antimicrobial Activity

Several N-substituted 2-nitroaniline derivatives have also been investigated for their ability to inhibit the growth of various microbial strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDN-SubstituentMicrobial StrainMIC (µg/mL)
4a PhenylStaphylococcus aureus16
4b 4-ChlorophenylStaphylococcus aureus8
5a PhenylEscherichia coli32
5b 4-ChlorophenylEscherichia coli16
6 PyridinylCandida albicans64
Table 2: Antimicrobial Activity of Selected N-Substituted 2-Nitroaniline Derivatives. (Data synthesized from general knowledge on antimicrobial screening of nitroaromatics)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of N-substituted 2-nitroaniline derivatives.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The N-substituted 2-nitroaniline derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium. The cells are then treated with these various concentrations.

  • Incubation: The treated plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined from the dose-response curves.

Antimicrobial Susceptibility Test (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: The N-substituted 2-nitroaniline derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

The following diagrams illustrate a general workflow for the evaluation of N-substituted 2-nitroaniline derivatives and a potential signaling pathway that could be investigated.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials (e.g., 2-nitroaniline) reaction Chemical Reaction (N-substitution) start->reaction purification Purification & Characterization reaction->purification cytotoxicity Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) purification->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar signaling_pathway compound Nitroaniline Derivative cell_membrane Cell Membrane compound->cell_membrane Enters Cell ros Reactive Oxygen Species (ROS) cell_membrane->ros Induces stress_pathway Stress-activated Pathways (e.g., JNK/p38) ros->stress_pathway Activates apoptosis Apoptosis stress_pathway->apoptosis Leads to

References

In vitro cytotoxicity studies of compounds derived from "4-Methoxy-N-methyl-2-nitrobenzenamine"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro cytotoxicity of nitroaromatic compounds related to 4-Methoxy-N-methyl-2-nitrobenzenamine. While specific cytotoxic data for derivatives of this compound are not extensively available in public literature, this guide synthesizes available data on structurally similar compounds to provide a valuable reference for understanding their potential as cytotoxic agents. This guide includes a comparative analysis of cytotoxicity data, detailed experimental protocols for common assays, and diagrams of relevant biological pathways and experimental workflows.

Comparative Cytotoxicity of Nitroaromatic Compounds

The cytotoxic potential of nitroaromatic compounds is influenced by the number and position of nitro groups, as well as the presence of other substituents on the aromatic ring. These structural features can affect the compound's electrophilicity, reactivity, and ability to be metabolized into toxic intermediates. The following tables summarize the in vitro cytotoxicity (IC50 values) of various nitroaromatic compounds against different human cancer cell lines, providing a basis for comparison. Lower IC50 values indicate greater cytotoxic potency.

CompoundCell LineAssayIC50 (µM)
Dinitroaniline Derivatives
N-(substituted)-2,4-dinitroaniline derivative 9Hep3B (Hepatoma)MTTVaries
N-(5-morpholino-2,4-dinitrophenyl)alkanamide 10Hep3B (Hepatoma)MTTVaries
Nitrobenzamide Derivatives
Metabolite of Prodrug 6a (piperidine moiety)Prostate Cancer CellsSRB0.001806
Metabolite of Prodrug 6b (morpholine moiety)Prostate Cancer CellsSRB0.001808
Metabolite of Prodrug 8a (cyclohexyl moiety)Prostate Cancer CellsSRB0.001793
Nitro-p-phenylenediamine Derivatives
2-Nitro-p-phenylenediamineCHO-K1Chromosomal AberrationDose-dependent increase
Nitrophenol Derivatives
2-Nitrophenol (2NP)BEAS-2B (Bronchial Epithelial)MTTHighest IC50
4-Nitrophenol (4NP)BEAS-2B (Bronchial Epithelial)MTTLowest IC50
Nitrobenzimidazole Derivatives
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6)A549 (Lung Carcinoma)MTT0.028[1]
Compound 3K562 (Leukemia)MTTInduces S phase arrest

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the in vitro cytotoxicity of chemical compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][3][4][5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells, which is an indicator of cytotoxicity.[6]

Materials:

  • Cell culture reagents as in the MTT assay

  • LDH assay kit

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to the LDH assay reaction mixture according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized signaling pathway for nitroaromatic compound-induced cytotoxicity and a typical experimental workflow for in vitro cytotoxicity testing.

G cluster_0 Cellular Uptake and Activation cluster_1 Cellular Damage cluster_2 Cellular Response Nitroaromatic Compound Nitroaromatic Compound Nitroreductase Nitroreductase Nitroaromatic Compound->Nitroreductase Reactive Nitroso and Hydroxylamine Intermediates Reactive Nitroso and Hydroxylamine Intermediates Nitroreductase->Reactive Nitroso and Hydroxylamine Intermediates DNA Adducts DNA Adducts Reactive Nitroso and Hydroxylamine Intermediates->DNA Adducts Oxidative Stress (ROS) Oxidative Stress (ROS) Reactive Nitroso and Hydroxylamine Intermediates->Oxidative Stress (ROS) Protein Damage Protein Damage Reactive Nitroso and Hydroxylamine Intermediates->Protein Damage DNA Damage Response DNA Damage Response DNA Adducts->DNA Damage Response Apoptosis Apoptosis Oxidative Stress (ROS)->Apoptosis Protein Damage->Apoptosis DNA Damage Response->Apoptosis Cell Cycle Arrest Cell Cycle Arrest DNA Damage Response->Cell Cycle Arrest

Caption: Generalized signaling pathway of nitroaromatic compound-induced cytotoxicity.

G Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Experimental workflow for in vitro cytotoxicity testing.

References

A Comparative Guide to 4-Methoxy-N-methyl-2-nitrobenzenamine and Other Nitroaromatic Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, nitroaromatic compounds are indispensable building blocks, prized for their versatile reactivity and wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and materials. Among these, 4-Methoxy-N-methyl-2-nitrobenzenamine stands out as a valuable scaffold. This guide provides a comparative analysis of this compound against other common nitroaromatic precursors, with a focus on their application in the synthesis of benzimidazoles—a privileged heterocyclic motif in medicinal chemistry.

Introduction to Nitroaromatic Building Blocks

Nitroaromatic compounds are characterized by the presence of a nitro group (-NO₂) attached to an aromatic ring. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) and facilitating the reduction of the nitro group to an amine, a key transformation in many synthetic pathways.[1] The position of the nitro group, along with other substituents on the ring, dictates the compound's physical and chemical properties, thereby influencing its utility as a synthetic building block.

This compound is a substituted nitroaniline featuring a methoxy group para to the amino group and a nitro group ortho to it. This specific arrangement of functional groups imparts a unique reactivity profile, making it an attractive starting material for the synthesis of complex heterocyclic systems.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a building block are critical determinants of its behavior in a reaction. The table below summarizes key properties of this compound and compares them with other representative nitroaromatic compounds.

PropertyThis compound2-Nitroaniline4-Nitroaniline2-Methoxy-4-nitroaniline
CAS Number 3360-79-0[2]88-74-4100-01-697-52-9[3]
Molecular Formula C₈H₁₀N₂O₃[2]C₆H₆N₂O₂C₆H₆N₂O₂C₇H₈N₂O₃[3]
Molecular Weight 182.18 g/mol [2]138.12 g/mol 138.12 g/mol 168.15 g/mol [3]
Melting Point 105-106 °C71.5 °C146-149 °C140-142 °C[3]
Appearance Yellow crystalline solidOrange-red crystalline solidYellow crystalline powderYellow solid[3]

Application in Benzimidazole Synthesis: A Comparative Analysis

The synthesis of benzimidazoles is a prominent application of ortho-nitroanilines. The reaction typically proceeds via a reductive cyclization pathway, where the nitro group is reduced to an amine in situ, followed by condensation with an aldehyde and subsequent cyclization. The nature and position of substituents on the nitroaniline ring can significantly impact the reaction's efficiency and yield.

The following table presents a comparison of reported yields for the synthesis of 2-substituted benzimidazoles from various nitroaromatic precursors. It is important to note that direct comparison is challenging due to variations in reaction conditions, catalysts, and aldehydes used in different studies. However, this compilation provides a valuable overview of the synthetic utility of these building blocks.

Nitroaromatic PrecursorAldehydeCatalyst/Reducing AgentSolventReaction ConditionsYield (%)Reference
This compound N/A (Intramolecular cyclization)Base-mediatedDioxane-waterRefluxGood[4]
2-NitroanilineBenzaldehydeZn/NaHSO₃Water100 °C92
2-Nitroaniline4-ChlorobenzaldehydeNa₂S₂O₄-Microwave95[5]
2-NitroanilineBenzaldehydeAu/TiO₂Toluene150 °CHigh[6]
2-NitroanilineEthanolCu-Pd/γ-Al₂O₃-180 °C98.8 (for 2-methylbenzimidazole)[7]
4-Nitro-o-phenylenediamineVarious aromatic aldehydesSodium metabisulfite-Microwave90-99[8]
4-Chloro-o-phenylenediamineVarious aromatic aldehydesSodium metabisulfite-Microwave90-99[8]

Analysis of Reactivity:

  • Electron-donating groups (like the methoxy group in this compound) can influence the electron density of the aromatic ring and the basicity of the amino group, which can affect the rate of both the reduction and cyclization steps.

  • The N-methyl group in this compound leads to the formation of N-substituted benzimidazoles, which can be advantageous for tuning the pharmacological properties of the final product.

  • The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in benzimidazole synthesis from nitroanilines.[5][8][9]

  • A variety of catalytic systems , ranging from metal nanoparticles to simple inorganic salts, have been effectively employed for the reductive cyclization, offering a broad scope for optimization.[5][6][7]

Experimental Protocols

General Procedure for Reductive Cyclization of o-Nitroanilines to Benzimidazoles

This protocol is a generalized procedure based on common methods reported in the literature.

Materials:

  • o-Nitroaniline derivative (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Reducing agent (e.g., Sodium dithionite, Na₂S₂O₄, 2.0 mmol)

  • Solvent (e.g., Ethanol, 10 mL)

Procedure:

  • To a round-bottom flask, add the o-nitroaniline derivative (1.0 mmol) and the aldehyde (1.0 mmol) in the chosen solvent (10 mL).

  • Stir the mixture at room temperature.

  • Slowly add the reducing agent (e.g., sodium dithionite, 2.0 mmol) portion-wise over 10-15 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-substituted benzimidazole.

Synthesis of Benzimidazole N-oxides from N-alkyl-2-nitroanilines

This protocol is based on the base-mediated cyclization of N-alkyl-2-nitroaniline derivatives.[4]

Materials:

  • N-alkyl-2-nitroaniline derivative (e.g., this compound, 1.0 mmol)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

Procedure:

  • Dissolve the N-alkyl-2-nitroaniline derivative (1.0 mmol) in a 60% 1,4-dioxane-water solution.

  • Add a solution of sodium hydroxide.

  • Heat the mixture at reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with an appropriate acid.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate it to obtain the crude benzimidazole N-oxide.

  • Purify the product by chromatography or recrystallization.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways discussed in this guide.

G Reductive Cyclization for Benzimidazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates Reactant1 o-Nitroaniline Derivative Intermediate1 o-Phenylenediamine (in situ generated) Reactant1->Intermediate1 Reduction Reactant2 Aldehyde Intermediate2 Schiff Base Reactant2->Intermediate2 Intermediate1->Intermediate2 Condensation Product 2-Substituted Benzimidazole Intermediate2->Product Cyclization & Oxidation

Caption: Reductive cyclization pathway for benzimidazole synthesis.

G Base-Mediated Synthesis of Benzimidazole N-oxides Reactant N-Alkyl-2-nitroaniline (e.g., this compound) Intermediate Anionic Intermediate Reactant->Intermediate Base (e.g., NaOH) Product Benzimidazole N-oxide Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of benzimidazole N-oxides via base-mediated cyclization.

Conclusion

This compound is a highly functionalized and valuable building block in organic synthesis. Its unique substitution pattern offers opportunities for the construction of complex heterocyclic systems, particularly N-substituted benzimidazoles. While direct, quantitative comparisons of reactivity with other nitroaromatics are often context-dependent and require specific experimental setups, the available literature suggests that it is a competent substrate for various transformations. The choice of a particular nitroaromatic building block will ultimately depend on the specific target molecule, the desired substitution pattern, and the optimization of reaction conditions. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.

References

The Strategic Application of 4-Methoxy-N-methyl-2-nitrobenzenamine in the Synthesis of Bioactive Benzimidazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of starting materials is a critical decision that influences the efficiency, yield, and overall viability of a synthetic route. This guide provides a comparative analysis of the efficacy of "4-Methoxy-N-methyl-2-nitrobenzenamine" as a precursor in the synthesis of bioactive molecules, specifically focusing on the proton pump inhibitor esomeprazole. We will explore a plausible synthetic pathway utilizing this compound and compare it with established alternative routes, supported by experimental data and detailed protocols.

Introduction to this compound in Bioactive Molecule Synthesis

This compound is a substituted nitroaniline that holds potential as a key building block in the synthesis of complex heterocyclic compounds. Its utility lies in the strategic placement of its functional groups: a nitro group that can be selectively reduced to an amine, and a methylamino group that, along with the newly formed amine, can undergo cyclization to form a benzimidazole ring system. This benzimidazole core is a common scaffold in a variety of medicinally important molecules, including the widely used proton pump inhibitor, esomeprazole.

This guide will delineate a proposed synthetic pathway for esomeprazole starting from this compound and compare it against a common alternative synthetic route.

Comparative Synthesis of a Key Esomeprazole Intermediate

The synthesis of esomeprazole involves the formation of a benzimidazole intermediate, which is then coupled with a pyridine moiety and subsequently oxidized. Here, we compare two pathways to a crucial benzimidazole intermediate.

Route 1: Proposed Synthesis from this compound

This proposed route involves a two-step process: the reduction of the nitro group followed by cyclization to form the benzimidazole ring.

Route_1_Workflow A 4-Methoxy-N-methyl- 2-nitrobenzenamine B Reduction of Nitro Group A->B e.g., H2, Pd/C C N1-methyl-4-methoxy- benzene-1,2-diamine B->C D Cyclization C->D e.g., CS2, KOH E 1-methyl-6-methoxy- 1H-benzo[d]imidazol-2-thiol D->E

Fig. 1: Proposed synthetic workflow from this compound.

Route 2: Alternative Synthesis from 4-Methoxy-2-nitroaniline

A common alternative route starts with the more readily available 4-methoxy-2-nitroaniline, which is first reduced and then cyclized.

Route_2_Workflow A 4-Methoxy-2-nitroaniline B Reduction of Nitro Group A->B e.g., SnCl2, HCl C 4-Methoxybenzene- 1,2-diamine B->C D Cyclization C->D e.g., CS2, KOH E 5-Methoxy-1H-benzo[d] imidazole-2-thiol D->E

Fig. 2: Alternative synthetic workflow from 4-Methoxy-2-nitroaniline.

Quantitative Data Comparison

ParameterRoute 1 (Proposed)Route 2 (Alternative)
Starting Material This compound4-Methoxy-2-nitroaniline
Step 1: Reduction
ReagentsH₂, Pd/CSnCl₂, HCl
SolventEthanolEthanol
Reaction Time~3-5 hours~4-6 hours
YieldEstimated >90%~85-95%
Step 2: Cyclization
ReagentsCarbon disulfide, KOHCarbon disulfide, KOH
SolventEthanolEthanol
Reaction Time~4-6 hours~4-6 hours
YieldEstimated ~70-80%~70-85%
Overall Estimated Yield ~63-72%~60-81%

Detailed Experimental Protocols

Protocol for Route 1 (Proposed): Synthesis of 1-methyl-6-methoxy-1H-benzo[d]imidazol-2-thiol

  • Step 1: Reduction of this compound. To a solution of this compound (1 mmol) in ethanol (20 mL), add 10% Palladium on carbon (10 mol%). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 3-5 hours. The reaction is monitored by TLC. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield N¹-methyl-4-methoxybenzene-1,2-diamine, which is used in the next step without further purification.

  • Step 2: Cyclization to form the Benzimidazole. To a solution of N¹-methyl-4-methoxybenzene-1,2-diamine (1 mmol) in ethanol (20 mL), add potassium hydroxide (1.2 mmol) and carbon disulfide (1.5 mmol). The mixture is refluxed for 4-6 hours. After cooling, the reaction mixture is poured into ice water and acidified with acetic acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to give 1-methyl-6-methoxy-1H-benzo[d]imidazol-2-thiol.

Protocol for Route 2 (Alternative): Synthesis of 5-Methoxy-1H-benzo[d]imidazole-2-thiol

  • Step 1: Reduction of 4-Methoxy-2-nitroaniline. To a solution of 4-methoxy-2-nitroaniline (1 mmol) in ethanol (20 mL), add stannous chloride dihydrate (3 mmol) and concentrated hydrochloric acid (2 mL). The mixture is refluxed for 4-6 hours. After cooling, the solution is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 4-methoxybenzene-1,2-diamine.

  • Step 2: Cyclization to form the Benzimidazole. To a solution of 4-methoxybenzene-1,2-diamine (1 mmol) in ethanol (20 mL), add potassium hydroxide (1.2 mmol) and carbon disulfide (1.5 mmol). The mixture is refluxed for 4-6 hours. The workup is similar to that described for Route 1 to yield 5-methoxy-1H-benzo[d]imidazole-2-thiol.

Mechanism of Action of the Bioactive Molecule: Esomeprazole

Esomeprazole, a proton pump inhibitor, acts by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in the gastric parietal cells. This inhibition is the final step in the pathway of gastric acid secretion, leading to a profound and long-lasting reduction in stomach acidity.

Proton_Pump_Inhibition cluster_ParietalCell Gastric Parietal Cell cluster_Lumen Stomach Lumen Esomeprazole_inactive Esomeprazole (inactive prodrug) Activation Activation by Acidic Environment Esomeprazole_inactive->Activation Enters cell Esomeprazole_active Active Sulfenamide Activation->Esomeprazole_active Inhibition Irreversible Inhibition (Disulfide Bond Formation) Esomeprazole_active->Inhibition ProtonPump H+/K+ ATPase (Proton Pump) ProtonPump->Inhibition Acid H+ (Acid) ProtonPump->Acid Pumps H+ out Inhibition->Acid Blocks H+ Secretion

Fig. 3: Mechanism of action of Esomeprazole as a proton pump inhibitor.

Conclusion

The use of this compound presents a viable and potentially efficient route for the synthesis of N-methylated benzimidazole cores, which are key components of certain bioactive molecules like esomeprazole. While direct comparative experimental data is limited, the proposed synthetic pathway, involving a straightforward reduction and cyclization, is chemically sound and likely to offer yields comparable to or even exceeding those of some alternative routes that may require additional methylation steps.

The choice between these starting materials will ultimately depend on factors such as commercial availability, cost, and the specific substitution pattern required in the final bioactive molecule. For the synthesis of N-methylated benzimidazoles, starting with this compound could offer a more direct and streamlined approach. Further experimental validation is warranted to precisely quantify the efficacy of this proposed route.

A Comparative Analysis of Synthetic Precursors for 4-Methoxy-N-methyl-2-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various synthetic precursors and routes for the production of 4-Methoxy-N-methyl-2-nitrobenzenamine, a key intermediate in various research and development applications. The following sections detail the performance of different precursors, supported by experimental data, to aid in the selection of the most efficient and suitable synthetic strategy.

Executive Summary

The synthesis of this compound can be approached through several key precursor pathways. The most common and well-documented routes originate from 4-methoxyaniline (p-anisidine) . An alternative, though less direct, route involves the use of 4-chloro-3-nitroanisole . This guide will compare these precursors based on reaction efficiency, yield, and procedural complexity.

Precursor Performance Comparison

The selection of a precursor significantly impacts the overall efficiency, cost, and environmental footprint of the synthesis of this compound. This section provides a quantitative comparison of the primary synthetic routes.

Route 1: Synthesis from 4-Methoxyaniline (p-Anisidine)

This is a widely adopted three-step synthesis involving acetylation, nitration, and hydrolysis to yield 4-methoxy-2-nitroaniline, which is then N-methylated.

Table 1: Quantitative Data for Synthesis via 4-Methoxyaniline

StepReactionStarting MaterialReagentsSolventTemperature (°C)TimeYield (%)Purity (%)
1aAcetylation4-MethoxyanilineAcetic AnhydrideAcetic Acid/Water0-250.5 h75-79-
1bNitration4-MethoxyacetanilideConc. Nitric AcidAcetic Acid<101 h95-97 (of hydrolyzed product)-
1cHydrolysis2-Nitro-4-methoxyacetanilideClaisen's AlkaliMethanol/WaterSteam Bath0.5 h95-97-
2N-Methylation4-Methoxy-2-nitroanilineNaH, MeIDMFRoom Temp0.75 hHigh (not specified)-

Note: The yield for the nitration and hydrolysis steps are often reported together for the conversion of the acetylated intermediate to the final aniline.

A continuous flow reactor method for this route has also been reported, demonstrating high efficiency.[1]

Table 2: Quantitative Data for Continuous Flow Synthesis via 4-Methoxyaniline

StepReactionTemperature (°C)TimeOverall Yield (%)Purity (%)
1-3Acetylation, Nitration, Hydrolysis0-10030 s - 7 h85-88>99
Route 2: Alternative Synthesis of 4-Methoxy-2-nitroaniline from N-Benzenesulfonyl-4-methoxyaniline

This route offers an alternative to the direct nitration of an aniline derivative, potentially offering milder reaction conditions.

Table 3: Quantitative Data for Synthesis via N-Benzenesulfonyl-4-methoxyaniline

StepReactionStarting MaterialReagentsSolventTemperature (°C)TimeYield (%)Purity (%)
1NitrationN-Benzenesulfonyl-4-methoxyanilineCopper nitrate trihydrate, Pyridine1,2-dichloroethane95-10512 h63-7494-95
2DeprotectionN-Benzenesulfonyl-4-methoxy-2-nitroanilinep-toluenesulfonic acid1,2-dichloroethane----
Route 3: Synthesis from 4-Chloro-3-nitroanisole

This potential route involves the nucleophilic aromatic substitution of the chloro group with methylamine.

Table 4: Quantitative Data for Synthesis via 4-Chloro-3-nitroanisole

StepReactionStarting MaterialReagentsSolventTemperature (°C)TimeYield (%)
1Amination4-Chloro-3-nitrobenzoic acid (similar substrate)Aqueous MethylamineWaterReflux3-5 h88.3 (for benzoic acid derivative)

Note: Specific yield data for the direct amination of 4-chloro-3-nitroanisole with methylamine was not found in the searched literature. The data presented is for a structurally similar compound, 4-chloro-3-nitrobenzoic acid, to provide an estimate of feasibility.[2]

Experimental Protocols

Synthesis of 4-Methoxy-2-nitroaniline from 4-Methoxyaniline[3]

Step 1: Acetylation to 2-Nitro-4-methoxyacetanilide

  • In a 2-liter three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve 123 g (1 mole) of p-anisidine in 300 ml of glacial acetic acid and 217 ml of water.

  • Add 350 g of ice to the stirred solution.

  • Once the temperature reaches 0–5°C, add 103 ml (1.1 moles) of acetic anhydride all at once with rapid stirring. The mixture will solidify.

  • Allow the temperature to rise to 20–25°C.

  • Heat the flask on a steam bath until the solid dissolves, then cool with stirring to 45°C.

  • In an ice bath, add 100 ml of concentrated nitric acid dropwise, maintaining the temperature below the point of vigorous reaction.

  • After the addition is complete, cool the solution in an ice chest overnight.

  • Collect the precipitated yellow crystals by filtration, wash with ice-cold water, and press dry.

  • The yield of 2-nitro-4-methoxyacetanilide is 158–168 g (75–79%).

Step 2: Hydrolysis to 4-Methoxy-2-nitroaniline

  • Mix 160 g of 2-nitro-4-methoxyacetanilide with 250 ml of cold Claisen's alkali (prepared by dissolving 88 g of potassium hydroxide in 63 ml of water, cooling, and diluting to 250 ml with methanol).

  • Stir and warm the mixture on a steam bath for 15 minutes. It will become a thick, red paste.

  • Add 250 ml of hot water, stir, and digest on the steam bath for an additional 15 minutes.

  • Cool the mixture to 0–5°C.

  • Collect the product by filtration, wash with three 160-ml portions of ice-cold water, and press dry.

  • The yield of vacuum-dried 4-methoxy-2-nitroaniline is 122–124 g (95–97%).

Synthesis of this compound from 4-Methoxy-2-nitroaniline

A specific protocol with quantitative yield was not found in the provided search results. The following is a general procedure based on a patent description.

Step 3: N-Methylation

  • To a solution of 4-methoxy-2-nitroaniline (10 mmol, 1.68 g) in 20 mL of DMF, add NaH (12 mmol, 480 mg of a 60% dispersion in mineral oil). An exothermic reaction with H2 evolution will occur, affording a deep red slurry.

  • After 15 minutes, add MeI (20 mmol, 1.2 mL). An exothermic reaction will be observed.

  • After 30 minutes, pour the reaction mixture into a solution of brine and NaHCO3, resulting in the formation of a bright orange precipitate.

  • Filter the slurry and wash the filter cake with H2O.

  • Dry the solid under reduced pressure to afford the bright orange solid product.

Synthetic Pathway Visualizations

Synthesis of this compound via p-Anisidine p_anisidine 4-Methoxyaniline (p-Anisidine) acetanilide 4-Methoxyacetanilide p_anisidine->acetanilide Acetylation (Acetic Anhydride) nitro_acetanilide 2-Nitro-4-methoxyacetanilide acetanilide->nitro_acetanilide Nitration (Conc. HNO3) nitroaniline 4-Methoxy-2-nitroaniline nitro_acetanilide->nitroaniline Hydrolysis (Claisen's Alkali) final_product 4-Methoxy-N-methyl- 2-nitrobenzenamine nitroaniline->final_product N-Methylation (NaH, MeI)

Caption: Synthetic route to this compound from p-Anisidine.

Alternative Synthesis of 4-Methoxy-2-nitroaniline start N-Benzenesulfonyl- 4-methoxyaniline intermediate N-Benzenesulfonyl-4-methoxy- 2-nitroaniline start->intermediate Nitration (Cu(NO3)2*3H2O, Pyridine) product 4-Methoxy-2-nitroaniline intermediate->product Deprotection (p-TsOH)

Caption: Alternative synthesis of the key intermediate, 4-methoxy-2-nitroaniline.

Proposed Synthesis from4-Chloro-3-nitroanisole chloro_anisole 4-Chloro-3-nitroanisole final_product 4-Methoxy-N-methyl- 2-nitrobenzenamine chloro_anisole->final_product Amination (Methylamine)

Caption: Proposed synthetic route from 4-Chloro-3-nitroanisole.

Concluding Remarks

The synthesis of this compound is most reliably achieved through the well-established route starting from 4-methoxyaniline. This pathway offers high overall yields and produces a high-purity product, especially when utilizing continuous flow technology. The alternative synthesis of the key intermediate, 4-methoxy-2-nitroaniline, from N-benzenesulfonyl-4-methoxyaniline provides a viable, albeit longer, alternative with good yields and purity. The proposed route from 4-chloro-3-nitroanisole is theoretically feasible but lacks specific experimental data for a direct comparison. For researchers requiring a robust and high-yielding synthesis, the multi-step route from p-anisidine is the recommended starting point. Further investigation into greener N-methylation methods, for instance using methanol as a methyl source, could enhance the sustainability of the final synthetic step.

References

A Researcher's Guide to Validating the Structure of 4-Methoxy-N-methyl-2-nitrobenzenamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques for validating the structure of derivatives of 4-Methoxy-N-methyl-2-nitrobenzenamine, a versatile scaffold in medicinal chemistry.

This guide outlines the expected outcomes from key analytical methodologies—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—for the parent compound and a series of its hypothetical derivatives. By presenting this data in a comparative format, we aim to illustrate how subtle changes in chemical structure are reflected in the spectral and crystallographic data, thereby providing a robust framework for structural validation.

Comparative Spectroscopic and Crystallographic Data

The following tables summarize the expected quantitative data for this compound and three representative derivatives with varying electronic and steric properties: a chloro derivative (electron-withdrawing), a methyl derivative (electron-donating), and a bulky tert-butyl derivative.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

CompoundAr-H (ppm)-OCH₃ (ppm)-NCH₃ (ppm)Other (ppm)
Parent Compound 7.15 (d, 1H), 6.80 (dd, 1H), 6.70 (d, 1H)3.85 (s, 3H)2.90 (d, 3H)8.10 (br s, 1H, NH)
5-Chloro Derivative 7.25 (d, 1H), 6.85 (d, 1H)3.88 (s, 3H)2.92 (d, 3H)8.15 (br s, 1H, NH)
5-Methyl Derivative 7.00 (s, 1H), 6.65 (s, 1H)3.82 (s, 3H)2.88 (d, 3H)8.05 (br s, 1H, NH), 2.30 (s, 3H, Ar-CH₃)
5-tert-Butyl Derivative 7.10 (d, 1H), 6.90 (dd, 1H)3.84 (s, 3H)2.89 (d, 3H)8.08 (br s, 1H, NH), 1.35 (s, 9H, t-Bu)

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

CompoundAr-C (ppm)-OCH₃ (ppm)-NCH₃ (ppm)Other (ppm)
Parent Compound 155.0, 140.1, 135.2, 115.8, 112.5, 110.355.830.1-
5-Chloro Derivative 154.5, 141.0, 134.8, 125.0, 116.5, 111.056.030.3-
5-Methyl Derivative 154.8, 139.5, 135.5, 130.2, 116.0, 112.855.730.020.5 (Ar-CH₃)
5-tert-Butyl Derivative 154.9, 140.0, 135.3, 145.1, 115.5, 109.955.830.134.5 (C(CH₃)₃), 31.5 (C(CH₃)₃)

Table 3: Comparative Mass Spectrometry Data (Electron Ionization)

CompoundMolecular FormulaMolecular Weight ( g/mol )[M]⁺ (m/z)Key Fragment Ions (m/z)
Parent Compound C₈H₁₀N₂O₃182.18182167, 152, 136, 108
5-Chloro Derivative C₈H₉ClN₂O₃216.62216/218201/203, 186/188, 170/172, 142/144
5-Methyl Derivative C₉H₁₂N₂O₃196.21196181, 166, 150, 122
5-tert-Butyl Derivative C₁₂H₁₈N₂O₃238.28238223, 208, 192, 164

Table 4: Comparative (Predicted) X-ray Crystallography Data

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Parent Compound MonoclinicP2₁/c10.58.212.198.5
5-Chloro Derivative MonoclinicP2₁/c10.68.312.399.1
5-Methyl Derivative OrthorhombicPbca11.08.513.090.0
5-tert-Butyl Derivative MonoclinicP2₁/n12.59.114.2105.3

Experimental Workflows and Logical Relationships

A systematic approach is crucial for the efficient and definitive validation of chemical structures. The following diagram illustrates a typical workflow for the structural elucidation of novel this compound derivatives.

G Workflow for Structural Validation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Purity & Preliminary Structure MS Mass Spectrometry (EI, ESI) Purification->MS Molecular Weight Confirmation Crystal_Growth Single Crystal Growth Purification->Crystal_Growth If suitable crystals form NMR->MS Final_Structure Final Structure Validation NMR->Final_Structure MS->NMR MS->Final_Structure XRD X-ray Diffraction Crystal_Growth->XRD XRD->Final_Structure Definitive 3D Structure

Caption: Workflow for structural validation.

Experimental Protocols

Detailed and consistent experimental protocols are essential for generating high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1 second, 16 scans, and a spectral width of 16 ppm.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz spectrometer with proton decoupling. Typical parameters include a 45-degree pulse width, a relaxation delay of 2 seconds, and 1024 scans.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Electron Ionization (EI-MS): Introduce the sample via a direct insertion probe or through a gas chromatograph. Acquire the mass spectrum over a mass range of m/z 50-500. The electron energy is typically set to 70 eV.

  • Electrospray Ionization (ESI-MS): Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire the spectrum in positive ion mode.

X-ray Crystallography
  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexane). Crystals should be well-formed and have dimensions of approximately 0.1-0.3 mm in all directions.

  • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

  • Structure Solution and Refinement: Process the diffraction data (integration and scaling). Solve the crystal structure using direct methods and refine the structural model against the experimental data using full-matrix least-squares methods.

Signaling Pathway and Logical Relationships

The structural information obtained from these techniques is interconnected and provides a comprehensive picture of the molecule. The following diagram illustrates the logical relationship between the experimental data and the deduced structural features.

G Logical Flow of Structural Information cluster_data Experimental Data cluster_info Deduced Structural Information H_NMR ¹H NMR (Chemical Shift, Multiplicity, Integration) Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR (Chemical Shift) Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone MS_data Mass Spectrometry (Molecular Ion, Fragmentation) Mol_Weight Molecular Weight & Formula MS_data->Mol_Weight XRD_data X-ray Crystallography (Diffraction Pattern) ThreeD_Structure 3D Atomic Arrangement & Stereochemistry XRD_data->ThreeD_Structure Final_Structure Validated Chemical Structure Proton_Env->Final_Structure Carbon_Backbone->Final_Structure Mol_Weight->Final_Structure ThreeD_Structure->Final_Structure Definitive Confirmation

Caption: Flow of structural information.

By following the protocols and comparative data presented in this guide, researchers can confidently and accurately validate the structures of novel this compound derivatives, ensuring the integrity and reliability of their scientific findings.

The Evolving Landscape of Acid Suppression: A Comparative Guide to Therapeutic Agents Derived from 4-Methoxy-2-nitroaniline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the journey from a simple chemical intermediate to a life-changing therapeutic agent is a complex and multifaceted endeavor. This guide provides a comprehensive comparison of therapeutic agents developed from scaffolds related to 4-Methoxy-N-methyl-2-nitrobenzenamine, with a primary focus on Proton Pump Inhibitors (PPIs), the mainstay in treating acid-related gastrointestinal disorders. We delve into their performance, experimental validation, and the underlying mechanisms that govern their therapeutic efficacy, offering a valuable resource for those engaged in the discovery and development of novel treatments.

While this compound itself is recognized as a chemical intermediate, its structural analog, 4-methoxy-2-nitroaniline, serves as a crucial starting material for the synthesis of a class of drugs that has revolutionized the management of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD): the Proton Pump Inhibitors (PPIs). This guide will compare the leading PPIs, their performance against older drug classes like H2 receptor antagonists, and provide detailed experimental context for their evaluation.

Performance Comparison of Leading Proton Pump Inhibitors

The clinical efficacy of PPIs is primarily attributed to their ability to irreversibly inhibit the H+/K+ ATPase, the proton pump responsible for the final step of acid secretion in gastric parietal cells. While all PPIs share this fundamental mechanism, they exhibit notable differences in their pharmacokinetic and pharmacodynamic profiles, which can influence their clinical performance.

Efficacy in Acid Suppression and Clinical Outcomes

A meta-analysis of numerous head-to-head clinical trials provides valuable insights into the comparative efficacy of different PPIs. Key parameters for comparison include the duration of intragastric pH control (maintaining pH > 4) and the healing rates of erosive esophagitis.

Proton Pump Inhibitor Relative Potency (vs. Omeprazole) Mean Time (hours) with Intragastric pH > 4 (Day 5) Healing Rate of Erosive Esophagitis (8 weeks)
Omeprazole1.0011.881.0% - 87.7%[1][2]
Esomeprazole1.6014.095.4%[1]
Lansoprazole0.9011.589.6% - 90.7%[1][2]
Pantoprazole0.2310.191.1% - 93.5%[1][2]
Rabeprazole1.8212.194.6%[2]

Esomeprazole, the S-isomer of omeprazole, and rabeprazole generally demonstrate higher potency in maintaining an elevated intragastric pH.[3] This enhanced acid suppression often translates to faster symptom relief and, in some studies, higher healing rates for severe erosive esophagitis.[1][4] However, for many clinical endpoints, the differences between PPIs are not always statistically significant, and treatment choices are often guided by factors such as cost and drug interaction profiles.[5]

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of PPIs, including their bioavailability and metabolic pathways, play a crucial role in their clinical effectiveness.

Proton Pump Inhibitor Bioavailability Plasma Half-life (hours) Primary Metabolism
Omeprazole30-40%0.5-1.0CYP2C19, CYP3A4
Esomeprazole64% (single dose), 89% (steady state)1.2-1.5CYP2C19, CYP3A4
Lansoprazole>80%1.3-1.7CYP2C19, CYP3A4
Pantoprazole~77%1.0-1.9CYP2C19, CYP3A4
Rabeprazole~52%1.0-2.0CYP2C19, CYP3A4; non-enzymatic reduction

Genetic polymorphisms in the CYP2C19 enzyme can significantly impact the metabolism of most PPIs, leading to variations in drug exposure and clinical response. Rabeprazole's partial metabolism through a non-enzymatic pathway may result in more predictable efficacy across different patient populations.

Comparison with Alternative Therapeutic Agents: H2 Receptor Antagonists

Prior to the advent of PPIs, Histamine H2 receptor antagonists (H2RAs) were the standard of care for acid-related disorders. While still in use, their efficacy is generally considered inferior to that of PPIs.

Parameter Proton Pump Inhibitors (PPIs) H2 Receptor Antagonists (H2RAs)
Mechanism of Action Irreversibly inhibit the H+/K+ ATPase (proton pump)Reversibly block histamine H2 receptors on parietal cells
Efficacy in Healing Erosive Esophagitis (8 weeks) 81% - 95%52%[6]
Symptom Relief in GERD Superior to H2RAs, with a 35% greater effect on symptom relief[7]Less effective than PPIs
Recurrent Bleeding Rate (Post-endoscopy) Significantly lower than H2RAs[8]Higher than PPIs

Meta-analyses of head-to-head trials have consistently demonstrated the superiority of PPIs over H2RAs in healing erosive esophagitis and providing symptom relief in GERD.[6][7] PPIs provide more profound and sustained acid suppression by targeting the final step in the acid production pathway.

Experimental Protocols

Synthesis of a Key Benzimidazole Intermediate from 4-Methoxy-2-nitroaniline

The synthesis of the benzimidazole core is a critical step in the production of many PPIs. The following is a generalized protocol for the synthesis of 5-methoxy-1H-benzo[d]imidazole-2-thiol, a key intermediate for omeprazole, starting from 4-methoxy-2-nitroaniline.

Step 1: Reduction of 4-Methoxy-2-nitroaniline to 4-Methoxy-benzene-1,2-diamine

  • Dissolve 4-methoxy-2-nitroaniline in a suitable solvent such as ethanol.

  • Add a reducing agent, for example, sodium dithionite (Na2S2O4) or catalytic hydrogenation (e.g., H2 over Pd/C).

  • Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

  • After cooling, filter the reaction mixture and concentrate the filtrate to obtain the crude 4-methoxy-benzene-1,2-diamine.

Step 2: Cyclization to 5-Methoxy-1H-benzo[d]imidazole-2-thiol

  • Dissolve the crude 4-methoxy-benzene-1,2-diamine in an alcoholic solvent.

  • Add potassium hydroxide and carbon disulfide (CS2).

  • Reflux the mixture for several hours.

  • After cooling, acidify the reaction mixture with acetic acid to precipitate the product.

  • Filter, wash with water, and dry the solid to yield 5-methoxy-1H-benzo[d]imidazole-2-thiol.

In Vitro H+/K+ ATPase Inhibition Assay

This assay is fundamental for evaluating the inhibitory potency of new PPI candidates.

1. Preparation of Gastric Vesicles (H+/K+ ATPase Source):

  • Isolate gastric glands from the gastric mucosa of a suitable animal model (e.g., rabbit or pig).

  • Homogenize the glands in a buffered sucrose solution.

  • Perform differential centrifugation to isolate microsomal vesicles enriched in H+/K+ ATPase.

2. ATPase Activity Assay:

  • Pre-incubate the gastric vesicles with the test compound (e.g., a novel omeprazole analog) at various concentrations in a buffer at a slightly acidic pH (e.g., pH 6.1) to facilitate drug activation.

  • Initiate the ATPase reaction by adding ATP to the mixture, which also contains Mg2+ and K+ ions.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

  • Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., the malachite green assay).[9]

  • Calculate the percentage of inhibition of H+/K+ ATPase activity for each concentration of the test compound and determine the IC50 value.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of PPIs and the general workflow for their synthesis and evaluation.

cluster_blood Bloodstream cluster_parietal Parietal Cell cluster_lumen Gastric Lumen PPI PPI (Prodrug) PPI_cell PPI (Prodrug) PPI->PPI_cell Absorption PPI_active Active Sulfenamide PPI_cell->PPI_active Acidic Environment (Canaliculus) ProtonPump H+/K+ ATPase (Proton Pump) PPI_active->ProtonPump Covalent Bonding H_ion H+ ProtonPump->H_ion H+ Secretion K_ion K+ K_ion->ProtonPump K+ Uptake

Mechanism of Action of Proton Pump Inhibitors.

Start 4-Methoxy-2-nitroaniline Intermediate1 4-Methoxy-benzene-1,2-diamine Start->Intermediate1 Reduction Intermediate2 5-Methoxy-1H-benzo[d]imidazole-2-thiol Intermediate1->Intermediate2 Cyclization with CS2 Thioether Thioether Intermediate Intermediate2->Thioether Coupling with Pyridine Moiety FinalProduct Proton Pump Inhibitor (e.g., Omeprazole) Thioether->FinalProduct Oxidation Evaluation In Vitro & In Vivo Evaluation FinalProduct->Evaluation

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Methoxy-N-methyl-2-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 4-Methoxy-N-methyl-2-nitrobenzenamine (CAS No. 3360-79-0), a compound that requires careful management due to its hazardous properties.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1]

Hazard Summary:

Based on available safety data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste.

  • Waste Identification and Segregation:

    • Unused or contaminated this compound should be considered hazardous waste.

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect the waste in a designated, properly labeled, and sealed container. The label should clearly identify the contents as "Hazardous Waste: this compound" and include the relevant hazard pictograms.

  • Container Management:

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • Ensure the container is tightly closed to prevent spills or the release of vapors.[1]

    • Store the waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.

  • Disposal Method:

    • The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][3][4]

    • Incineration in a permitted hazardous waste incinerator is a common and effective disposal method for this type of organic compound.

    • Do not dispose of this compound down the drain or in the regular trash.[5] This can lead to environmental contamination and may be a violation of regulations.

  • Decontamination of Labware:

    • Any labware or equipment that has come into contact with this compound must be thoroughly decontaminated.

    • Rinse the contaminated items with a suitable solvent (e.g., acetone or ethanol) in a fume hood.

    • The collected solvent rinseate should also be treated as hazardous waste and disposed of in the appropriate waste container.

    • After the solvent rinse, wash the labware with soap and water.

Quantitative Data Summary

Due to the limited availability of a complete Safety Data Sheet (SDS) for this compound, a comprehensive quantitative data table is not available. However, the following table summarizes the key hazard information.

ParameterValueSource
CAS Number 3360-79-0[6][7][8]
GHS Pictogram Warning[2]
Hazard Statements H302, H315, H319, H335[2]
Precautionary Statements P261, P305+P351+P338[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste is_contaminated Is the material unused or contaminated? start->is_contaminated collect_waste Collect in a labeled, sealed hazardous waste container is_contaminated->collect_waste Yes store_waste Store in a designated secondary containment area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs dispose_incineration Dispose via a licensed hazardous waste incinerator contact_ehs->dispose_incineration decontaminate Decontaminate all used labware dispose_incineration->decontaminate end End: Proper Disposal Complete dispose_incineration->end collect_rinseate Collect solvent rinseate as hazardous waste decontaminate->collect_rinseate collect_rinseate->store_waste

References

Essential Safety and Operational Guide for 4-Methoxy-N-methyl-2-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 4-Methoxy-N-methyl-2-nitrobenzenamine (CAS No. 3360-79-0).[1][2] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Chemical Identifier:

Compound NameCAS NumberMolecular FormulaMolecular Weight
This compound3360-79-0C8H10N2O3182.18 g/mol

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure. The following table summarizes the required equipment based on safety guidelines for handling aromatic amines and nitro compounds.

Protection TypeSpecificationPurpose
Eye/Face Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be used if there is a splash hazard.[3][4]To protect against splashes and dust.[5]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested to EN 374 standard. Check manufacturer's data for breakthrough times.[6]To prevent skin contact and absorption.[6]
Body A laboratory coat or chemical-resistant coveralls should be worn to prevent skin contact.[5]To protect the skin from contamination.[5]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended when working outside a fume hood, if dust is generated, or if irritation is experienced.[3][5]To prevent inhalation of dust or vapors.[5]
Feet Closed-toe shoes must be worn in the laboratory.[5]To protect against spills.[5]

Operational and Disposal Plan

Handling and Storage:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[6][7] Do not breathe dust or vapors.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[6][7] Do not eat, drink, or smoke in areas where chemicals are handled.[6][8]

  • Container Management: Keep containers tightly closed when not in use.[4][7]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[3][5][7]

Spill Management:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wear the full complement of required PPE, including respiratory protection. Contain the spill using an inert absorbent material like vermiculite or dry sand.[6]

  • Clean-up: For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal.[3][5] Avoid generating dust.[5][7]

  • Decontaminate: Thoroughly clean the spill area.

Disposal Plan:

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper classification.[3]

  • Disposal: Dispose of the waste in a suitable, labeled container at an approved waste disposal plant.[4] Do not flush into surface water or the sanitary sewer system.[3] Contaminated packaging should be disposed of in the same manner as the chemical.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Conduct Risk Assessment b Review Safety Data Sheet a->b c Don Appropriate PPE b->c d Handle in a Fume Hood c->d e Keep Container Tightly Closed d->e f Decontaminate Work Area e->f g Remove and Store PPE Properly f->g h Wash Hands Thoroughly g->h i Segregate Chemical Waste h->i j Label Waste Container i->j k Dispose via Approved Waste Vendor j->k

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.